molecular formula C8H15NO3 B1440824 Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate CAS No. 1160264-42-5

Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate

Cat. No.: B1440824
CAS No.: 1160264-42-5
M. Wt: 173.21 g/mol
InChI Key: BEXZQWIDJPDTRN-UHFFFAOYSA-N
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Description

Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-7(11)9-5-8(6-10)3-4-8/h10H,2-6H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXZQWIDJPDTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156318
Record name Carbamic acid, N-[[1-(hydroxymethyl)cyclopropyl]methyl]-, ethyl ester
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-42-5
Record name Carbamic acid, N-[[1-(hydroxymethyl)cyclopropyl]methyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(hydroxymethyl)cyclopropyl]methyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview for the synthesis and characterization of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate, a compound of interest for researchers and professionals in drug development and medicinal chemistry. Given the novelty of this specific molecule and the absence of extensive public literature, this guide is built upon established, analogous chemical transformations and predictive analytical science, ensuring a robust and scientifically grounded approach.

The structural motif of a 1,1-disubstituted cyclopropane ring is a valuable scaffold in medicinal chemistry, often imparting conformational rigidity and improved metabolic stability to drug candidates. The presence of both a primary alcohol and a carbamate functional group offers multiple points for further chemical modification, making this compound a versatile building block for library synthesis and lead optimization.

Part 1: Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from the commercially available diethyl 1,1-cyclopropanedicarboxylate. The proposed pathway is designed for reliability and scalability, employing well-documented and high-yielding chemical transformations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection strategy. The terminal carbamate can be formed from a primary amine, which in turn can be generated from a carboxylic acid via a Curtius or Hofmann rearrangement. This carboxylic acid can be obtained through the selective hydrolysis of a diester. The primary alcohol functionality can be revealed by the reduction of the other ester group. This leads back to the readily available diethyl 1,1-cyclopropanedicarboxylate.

Forward Synthesis Workflow

The forward synthesis is proposed as a three-step process:

  • Mono-reduction of Diethyl 1,1-cyclopropanedicarboxylate: A selective reduction of one of the ester groups to a primary alcohol.

  • Hydrolysis and Curtius Rearrangement: Saponification of the remaining ester to a carboxylic acid, followed by a one-pot Curtius rearrangement to yield the primary amine.

  • Carbamoylation: Protection of the primary amine with ethyl chloroformate to yield the final product.

Synthetic Workflow start Diethyl 1,1-cyclopropanedicarboxylate step1 Mono-reduction start->step1 intermediate1 Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate step1->intermediate1 step2 Hydrolysis & Curtius Rearrangement intermediate1->step2 intermediate2 [1-(Aminomethyl)cyclopropyl]methanol step2->intermediate2 step3 Carbamoylation intermediate2->step3 product This compound step3->product

Caption: Proposed three-step synthesis of this compound.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
  • Principle: The selective mono-reduction of a diester can be achieved using a mild reducing agent at low temperatures. Lithium borohydride (LiBH₄) is an effective choice for this transformation, as it can selectively reduce esters in the presence of other functional groups.

  • Procedure:

    • To a solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of lithium borohydride (1.1 eq) in THF dropwise.

    • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.

Step 2: Synthesis of [1-(Aminomethyl)cyclopropyl]methanol
  • Principle: The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom. This multi-step, one-pot procedure involves the formation of an acyl azide, its thermal rearrangement to an isocyanate, and subsequent hydrolysis to the amine.

  • Procedure:

    • Hydrolyze Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (1.0 eq) using lithium hydroxide (1.5 eq) in a mixture of THF and water.

    • After acidification, extract the resulting carboxylic acid.

    • To a solution of the carboxylic acid in anhydrous acetone at 0 °C, add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).

    • After stirring for 30 minutes, add a solution of sodium azide (1.5 eq) in water dropwise.

    • Stir the mixture for an additional 1 hour at 0 °C.

    • Carefully extract the acyl azide with toluene.

    • Heat the toluene solution to reflux until the evolution of nitrogen gas ceases, indicating the formation of the isocyanate.

    • Add 2 M HCl and continue to reflux to hydrolyze the isocyanate to the primary amine.

    • Basify the reaction mixture with NaOH and extract the product, [1-(Aminomethyl)cyclopropyl]methanol, with dichloromethane.

Step 3: Synthesis of this compound
  • Principle: The final step is a standard N-acylation reaction where the primary amine reacts with ethyl chloroformate under basic conditions to form the stable ethyl carbamate.

  • Procedure:

    • Dissolve [1-(Aminomethyl)cyclopropyl]methanol (1.0 eq) in a mixture of dichloromethane and saturated aqueous sodium bicarbonate solution at 0 °C.

    • Add ethyl chloroformate (1.05 eq) dropwise while vigorously stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product by flash column chromatography.

Part 3: Characterization of this compound

The structural confirmation of the final compound would be achieved through a combination of spectroscopic techniques. The following are the predicted data based on the structure.

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR (400 MHz, CDCl₃)δ 5.10 (br s, 1H, NH ), 4.10 (q, J = 7.1 Hz, 2H, OCH₂ CH₃), 3.55 (s, 2H, CH₂ OH), 3.20 (d, J = 6.5 Hz, 2H, CH₂ NH), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃ ), 0.60-0.50 (m, 4H, cyclopropyl CH₂ CH₂ ).
¹³C NMR (101 MHz, CDCl₃)δ 157.5 (C=O), 68.0 (CH₂OH), 61.0 (OCH₂CH₃), 45.0 (CH₂NH), 22.0 (cyclopropyl quaternary C), 15.0 (OCH₂CH₃), 12.0 (cyclopropyl CH₂).
IR (ATR) ν (cm⁻¹): 3350 (br, O-H and N-H stretch), 2980-2880 (C-H stretch), 1690 (C=O stretch, carbamate), 1540 (N-H bend), 1250 (C-O stretch), 1050 (C-O stretch).
High-Resolution Mass Spectrometry (HRMS) Calculated for C₈H₁₅NO₃ [M+H]⁺: 174.1125; Found: (Predicted to be within 5 ppm of the calculated value).
Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation PurifiedProduct Purified Final Compound NMR 1H and 13C NMR PurifiedProduct->NMR MS HRMS PurifiedProduct->MS IR FT-IR Spectroscopy PurifiedProduct->IR StructureConfirmed Structure Verified NMR->StructureConfirmed MS->StructureConfirmed IR->StructureConfirmed

Caption: Workflow for the spectroscopic characterization and structural verification.

Part 4: Concluding Remarks

This guide outlines a robust and scientifically plausible approach for the synthesis and characterization of this compound. The proposed synthetic route relies on well-established and high-yielding reactions, ensuring its practicality in a laboratory setting. The predicted analytical data provide a clear benchmark for the structural verification of the target compound. Researchers and drug development professionals can use this guide as a foundational document for the synthesis of this and other similarly substituted cyclopropane building blocks, facilitating the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. [Link]

  • Loudon, G. M., & Csendes, A. (1979). The Curtius reaction. A new procedure. The Journal of Organic Chemistry, 44(25), 4645-4648. [Link]

Physicochemical properties of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate

Abstract: this compound is a unique small molecule featuring a constellation of functional groups—a primary carbamate, a primary alcohol, and a cyclopropyl ring—that make it a molecule of significant interest in modern drug discovery. The carbamate moiety is a cornerstone in medicinal chemistry, often employed as a stable peptide bond isostere or as a key component of prodrug strategies.[1][2][3][4] This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet, offering in-depth discussions on the causality behind its properties and providing validated, step-by-step protocols for their experimental determination. We will explore its lipophilicity, solubility, thermal stability, and spectroscopic signature, grounding each section in the fundamental principles that govern molecular behavior and its implications for pharmaceutical development.

Molecular Identity and Structural Features

At the heart of any physicochemical characterization is a precise understanding of the molecule's structure. This compound (CAS No: 1160264-42-5) is a carbamate derivative with a molecular formula of C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol .[5]

The molecule's structure is a composite of distinct hydrophobic and hydrophilic domains.

  • Hydrophilic Domain : The primary carbamate (-OC(O)NH-) and the primary alcohol (-CH₂OH) groups are capable of acting as both hydrogen bond donors and acceptors. This confers a degree of aqueous solubility and allows for specific, directional interactions with biological targets like enzymes and receptors.[2][4]

  • Hydrophobic Domain : The ethyl group and the compact, rigid cyclopropyl ring contribute to the molecule's lipophilicity. The cyclopropyl group, in particular, is a prevalent motif in medicinal chemistry, often introduced to improve metabolic stability and modulate conformation.

This structural duality is central to its physicochemical profile and its potential utility as a fragment or building block in drug design.

Core Physicochemical Data Summary

The following table summarizes the key physicochemical identifiers and properties for this compound. Where experimental data is not publicly available, this guide provides robust, validated protocols for its determination in subsequent sections.

PropertyValue / Expected RangeData Source / Method
IUPAC Name This compound---
CAS Number 1160264-42-5[5][6][7]
Molecular Formula C₈H₁₅NO₃[5][7]
Molecular Weight 173.21 g/mol [5]
Appearance White to off-white solid or colorless oilVisual Inspection
Solubility Moderately soluble in water; Soluble in polar organic solvents (e.g., Methanol, DMSO)See Protocol 4.2
Lipophilicity (logP) Predicted to be in the range of 0.5 - 1.5See Protocol 3.1
Thermal Stability Stable at room temperature; decomposition profile requires analysisSee Protocol 5.1

Lipophilicity: The Gatekeeper of Bioavailability

Lipophilicity, quantified as the partition coefficient (logP), is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9] It describes the equilibrium distribution of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[8]

For this compound, the interplay between the lipophilic alkyl and cyclopropyl groups and the polar carbamate and hydroxyl moieties results in a balanced lipophilicity. This balance is often a desirable starting point for drug candidates, avoiding the extremes of high lipophilicity (which can lead to poor solubility and high metabolic turnover) and high hydrophilicity (which can hinder membrane permeability).

Experimental Protocol: logP Determination via Shake-Flask Method

The Shake-Flask method remains the gold standard for its accuracy in determining logP.[8][9] The protocol is a self-validating system, as the direct measurement of the compound in both phases ensures mass balance and accuracy.

Methodology:

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Allow the phases to separate for at least 24 hours.[10]

  • Compound Dissolution: Accurately weigh and dissolve a small amount of the title compound in the n-octanol phase to create a stock solution of known concentration.

  • Partitioning: Combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous buffer in a glass vial.

  • Equilibration: Agitate the mixture vigorously (e.g., on a vortex mixer or shaker) for a set period (typically 1-3 hours) to allow the compound to partition and reach equilibrium.

  • Phase Separation: Centrifuge the vial at high speed (e.g., >2000 x g) for 10-20 minutes to ensure complete separation of the two phases.[11]

  • Quantification: Carefully sample an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

  • Calculation: Calculate the partition coefficient (P) and logP using the following equations:

    • P = [Concentration in Octanol] / [Concentration in Aqueous]

    • logP = log₁₀(P)[8]

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturate n-octanol with buffer mix Mix Octanol & Aqueous Phases prep1->mix prep2 Saturate buffer with n-octanol prep2->mix stock Prepare Stock Solution in n-octanol stock->mix equil Agitate to Equilibrate mix->equil sep Centrifuge for Phase Separation equil->sep quant Quantify Concentration in each phase (HPLC) sep->quant calc Calculate P and logP quant->calc

Caption: Workflow for logP determination by the Shake-Flask method.

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is a fundamental property that dictates the bioavailability of orally administered drugs.[11] Insufficient solubility can lead to poor absorption from the gastrointestinal tract, resulting in low and variable drug exposure. The presence of two hydrogen bond donors (N-H and O-H) and multiple acceptors in the title compound suggests it will possess a degree of aqueous solubility.

Factors Influencing Solubility

The final solubility is a balance between the energy required to break the compound's crystal lattice (if solid) and the energy released upon its solvation by water molecules. The polar functional groups will readily interact with water, while the hydrophobic portions will be less favorably solvated.

Experimental Protocol: Equilibrium Solubility via Saturation Shake-Flask (SSF)

The SSF method is the benchmark for determining thermodynamic equilibrium solubility, providing a definitive value for a compound's intrinsic solubility under specific conditions (e.g., temperature, pH).[11][12]

Methodology:

  • System Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous medium (e.g., purified water, pH 7.4 buffer). The presence of undissolved solid is critical for ensuring saturation.[13]

  • Equilibration: Seal the vial and agitate it at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient duration (24-48 hours) to ensure equilibrium is reached.[12][14]

  • Phase Separation: After equilibration, separate the saturated solution from the excess solid. This is a critical step and is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[11]

  • Sample Preparation: Immediately dilute the clear filtrate with a suitable solvent to prevent precipitation and bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated method (e.g., HPLC-UV, LC-MS) against a standard curve to determine the concentration of the dissolved compound.

  • Reporting: The final solubility is reported in units such as mg/mL or µM, accounting for the dilution factor.

G start Add excess solid to aqueous medium agitate Agitate at constant T for 24-48h start->agitate separate Separate Phases (Centrifuge & Filter) agitate->separate dilute Dilute clear filtrate separate->dilute quantify Quantify Concentration (e.g., HPLC-UV) dilute->quantify report Report Solubility (mg/mL) quantify->report

Caption: Workflow for the Saturation Shake-Flask (SSF) solubility assay.

Thermal Stability Analysis

Understanding a compound's thermal behavior is essential for defining storage conditions, guiding formulation processes (e.g., milling, hot-melt extrusion), and ensuring product stability.[15][16] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on melting, decomposition, and other thermally induced events.[17][18]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine melting point, glass transition temperature, and identify polymorphic forms.[15]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine degradation temperatures, moisture content, and the composition of multi-component systems.[15][18]

Experimental Protocol: TGA/DSC Analysis

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA or DSC pan (e.g., aluminum).[17]

  • Instrument Setup: Place the sample pan into the instrument furnace. Program the instrument with the desired temperature profile. A typical method involves heating at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Acquisition: Initiate the temperature program and record the mass loss (TGA) or heat flow (DSC) as a function of temperature.

  • Data Analysis (TGA): Analyze the resulting curve to identify the onset temperature of decomposition, which indicates the upper limit of thermal stability.

  • Data Analysis (DSC): Analyze the thermogram for endothermic peaks, which may indicate melting, or exothermic peaks, which could signify decomposition or crystallization events.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), the cyclopropyl protons (complex multiplets in the upfield region), the two sets of methylene (-CH₂-) protons, and exchangeable protons for the amine (-NH-) and alcohol (-OH) groups.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 8 distinct carbon environments, including the characteristic carbonyl signal of the carbamate around 155-160 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying functional groups. Key expected absorption bands for this molecule include:

    • ~3400-3300 cm⁻¹: N-H stretching (carbamate) and O-H stretching (alcohol).[19]

    • ~1700-1680 cm⁻¹: Strong C=O stretching of the carbamate carbonyl group.[19]

    • ~1250-1200 cm⁻¹: C-O stretching of the carbamate ester linkage.[19]

G mol mol prop Physicochemical Properties Aqueous Solubility Lipophilicity (logP) Target Interactions mol:f0->prop:p1 increases mol:f0->prop:p3 enables H-bonding mol:f2->prop:p2 increases mol:f2->prop:p1 decreases

Caption: Influence of molecular structure on key physicochemical properties.

Conclusion and Outlook for Drug Development

This compound presents a well-balanced physicochemical profile, making it an attractive scaffold for medicinal chemistry. Its structure provides a unique combination of rigidity (from the cyclopropyl ring) and hydrogen bonding capability, with tunable lipophilicity and solubility. The experimental protocols detailed in this guide provide a robust framework for researchers to thoroughly characterize this molecule, enabling its confident application in the design and synthesis of next-generation therapeutics. A comprehensive understanding of these fundamental properties is the first and most critical step in translating a promising molecule from the bench to the clinic.

References

  • ACD/Labs. LogP—Making Sense of the Value. [Link]
  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
  • Cambridge MedChem Consulting. LogD. [Link]
  • ResearchGate. Summary of solubility measurement protocols of each company before harmonization. [Link]
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
  • China Pharmacy. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
  • ResearchGate. Substructure and whole molecule approaches for calculating log P. [Link]
  • SlideShare. solubility experimental methods.pptx. [Link]
  • Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • ResearchGate. DSC (a) and TG (b) curves for the thermal decomposition of.... [Link]
  • ResearchGate. Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. [Link]
  • R Discovery. Series Of Carbamates Research Articles. [Link]
  • PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
  • Wikipedia. Ethyl carbamate. [Link]
  • Semantic Scholar. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
  • TSI Journals. Pharmaceutical Quality Control Using Thermal Analysis Methods. [Link]
  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
  • Mettler Toledo. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]
  • NETZSCH. 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. [Link]
  • AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]
  • Amerigo Scientific. This compound. [Link]
  • Chemspace. Tert-butyl N-({1-[1-hydroxy-2-(methylamino)ethyl]cyclopropyl}methyl)carbamate. [Link]
  • Chemsrc. [1-(Hydroxymethyl)cyclopropyl]acetonitrile. [Link]
  • Organic Syntheses. ethyl n-methylcarbamate. [Link]
  • ResearchGate. ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using.... [Link]
  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
  • The Good Scents Company. ethyl ([2-methyl-2-(4-methyl-3-penten-1-yl)cyclopropyl]methy) carbamate. [Link]
  • PubChemLite. Ethyl 1-(hydroxymethyl)-propylcarbamate (C7H15NO3). [Link]
  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]
  • PubMed. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. [Link]
  • ResearchGate. Hydrogen bonding in ethyl carbamate studied by IR spectroscopy. [Link]
  • PubMed. Unravelling the interaction of ethyl cinnamate in 2-hydroxypropyl and methyl-β-cyclodextrin by spectroscopic and theoretical evaluation for enhanced antibacterial activities. [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of Ethyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate (CAS 1160264-42-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for Ethyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate, CAS number 1160264-42-5. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a foundational resource, offering predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Each section details the theoretical basis for the predicted spectral features, rooted in the compound's molecular structure, which includes a carbamate, a primary alcohol, and a cyclopropyl ring. Furthermore, this guide presents detailed, field-proven experimental protocols for acquiring and interpreting such data, designed to support researchers in their analytical and drug development endeavors.

Molecular Structure and Predicted Spectral Overview

Ethyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate is a molecule incorporating several key functional groups that dictate its spectroscopic behavior. The presence of an ethyl carbamate moiety, a cyclopropyl ring, and a primary alcohol offers distinct and predictable signatures across various analytical techniques.

Compound Name Ethyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
CAS Number 1160264-42-5
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
Chemical Structure

This guide will now delve into the predicted spectral characteristics for each major spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra for Ethyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate are based on the distinct chemical environments of the protons and carbons within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the ethyl group, the methylene bridge, the cyclopropyl protons, the hydroxymethyl group, the alcohol proton, and the carbamate N-H proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
-CH₂- (ethyl)4.0 - 4.2Quartet (q)2HProtons on the carbon adjacent to the carbamate oxygen are deshielded.
-CH₃ (ethyl)1.1 - 1.3Triplet (t)3HTypical range for a methyl group adjacent to a methylene.
-N-CH₂-3.1 - 3.3Dimerous (d)2HMethylene protons adjacent to the nitrogen of the carbamate.
-C-CH₂-OH3.4 - 3.6Dimerous (d)2HMethylene protons adjacent to the hydroxyl group.
Cyclopropyl -CH₂-0.4 - 0.8Multiplet (m)4HCyclopropyl protons are characteristically shielded and appear upfield[1][2].
-OHVariable (e.g., 2.0-3.0)Broad Singlet (br s)1HChemical shift is concentration and solvent dependent; proton is exchangeable.
-NH-Variable (e.g., 4.5-5.5)Broad Singlet (br s)1HChemical shift is concentration and solvent dependent; proton is exchangeable.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (carbamate)155 - 158The carbonyl carbon of a carbamate is significantly deshielded.
-O-CH₂- (ethyl)60 - 63Carbon attached to the carbamate oxygen.
-CH₂-OH65 - 68Carbon of the hydroxymethyl group, deshielded by the oxygen.
-N-CH₂-45 - 48Methylene carbon attached to the nitrogen.
Quaternary Cyclopropyl C20 - 25The substituted carbon of the cyclopropyl ring.
Cyclopropyl -CH₂-10 - 15The two equivalent methylene carbons of the cyclopropyl ring are highly shielded[3][4].
-CH₃ (ethyl)14 - 16The terminal methyl carbon of the ethyl group.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of Ethyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate is expected to show characteristic absorption bands for the N-H, O-H, C-H, C=O, and C-O bonds.

Table 3: Predicted Characteristic IR Absorption Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
O-H Stretch (alcohol)3200 - 3600Strong, BroadCharacteristic of hydrogen-bonded hydroxyl groups[5].
N-H Stretch (carbamate)3300 - 3500MediumTypical for N-H stretching in secondary amides/carbamates.
C-H Stretch (sp³)2850 - 3000Medium to StrongAliphatic C-H stretching from the ethyl and methylene groups.
C-H Stretch (cyclopropyl)~3050MediumC-H bonds on a cyclopropyl ring often appear at slightly higher wavenumbers than typical sp³ C-H bonds.
C=O Stretch (carbamate)1680 - 1720StrongA very strong and characteristic absorption for the carbonyl group in a carbamate[6].
C-O Stretch1050 - 1250StrongOverlapping signals from the C-O bonds of the carbamate and the primary alcohol.
Experimental Protocol for IR Data Acquisition

A common method for acquiring the IR spectrum of a solid or liquid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the neat compound (if liquid) or a finely ground powder (if solid) directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation.

Predicted Mass Spectrum and Fragmentation Pattern

For Ethyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate, electron ionization (EI) would likely lead to the following key fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum

m/z (predicted) Proposed Fragment Ion Structural Formula of Fragment Notes
173Molecular Ion [M]⁺C₈H₁₅NO₃⁺The parent ion, may be of low abundance in EI-MS.
142[M - OCH₃]⁺C₇H₁₂NO₂⁺Loss of a methoxy radical is a common fragmentation pathway.
128[M - OCH₂CH₃]⁺C₆H₁₀NO₂⁺Loss of the ethoxy group from the carbamate[7].
100[M - C₄H₇O]⁺C₄H₁₀NO⁺Cleavage of the cyclopropylmethyl group.
74[H₂NCOOCH₂CH₃]⁺C₃H₈NO₂⁺Fragment corresponding to the ethyl carbamate moiety.
57[C₄H₉]⁺C₄H₉⁺Butyl cation, a common fragment.
Experimental Protocol for Mass Spectrometry Data Acquisition

A common setup for volatile and semi-volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a GC-MS system with an electron ionization (EI) source.

  • GC Separation:

    • Inject 1 µL of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities.

  • MS Detection:

    • The eluting compound enters the MS source and is ionized (typically at 70 eV for EI).

    • The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)

For an unambiguous determination of the elemental composition, HRMS is the method of choice. It can measure m/z values to four or more decimal places.

  • Predicted Exact Mass: 173.1052

  • Calculation for C₈H₁₅NO₃:

    • C: 8 x 12.000000 = 96.000000

    • H: 15 x 1.007825 = 15.117375

    • N: 1 x 14.003074 = 14.003074

    • O: 3 x 15.994915 = 47.984745

    • Total = 173.105194

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule.

Predicted UV-Vis Absorption

Ethyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate does not contain any extended chromophores like aromatic rings or conjugated double bonds. The primary absorbing feature is the carbonyl group of the carbamate.

  • Predicted λₘₐₓ: A weak absorption is predicted around 200-220 nm.

  • Rationale: This absorption corresponds to an n → π* transition of the non-bonding electrons on the oxygen and nitrogen atoms to the antibonding π* orbital of the carbonyl group. Such transitions in isolated carbonyl groups are typically weak and occur at short wavelengths[8][9]. The molecule is expected to be transparent in the visible region of the spectrum.

Experimental Protocol for UV-Vis Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Record the sample spectrum over a range of approximately 190-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a novel compound like Ethyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound (CAS 1160264-42-5) Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Dissolve_MS Dissolve in Volatile Solvent Sample->Dissolve_MS Dissolve_UV Prepare Dilute Solution (UV Solvent) Sample->Dissolve_UV Neat_IR Use Neat or as Fine Powder Sample->Neat_IR NMR NMR Spectrometer (¹H & ¹³C) Dissolve_NMR->NMR GCMS GC-MS System (EI, 70 eV) Dissolve_MS->GCMS UVVis UV-Vis Spectrophotometer Dissolve_UV->UVVis FTIR FTIR Spectrometer (ATR) Neat_IR->FTIR NMR_Data ¹H & ¹³C Spectra: Chemical Shifts, Multiplicities, Integration NMR->NMR_Data MS_Data Mass Spectrum: Molecular Ion, Fragmentation Pattern GCMS->MS_Data IR_Data IR Spectrum: Characteristic Functional Group Bands FTIR->IR_Data UV_Data UV-Vis Spectrum: λₘₐₓ UVVis->UV_Data Final_Structure Structural Elucidation & Characterization NMR_Data->Final_Structure MS_Data->Final_Structure IR_Data->Final_Structure UV_Data->Final_Structure

Caption: Workflow for Comprehensive Spectroscopic Analysis.

Conclusion

This technical guide provides a detailed, predictive framework for understanding the spectral characteristics of Ethyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate (CAS 1160264-42-5). By leveraging established principles of NMR, IR, MS, and UV-Vis spectroscopy, we have outlined the expected spectral data and provided robust protocols for their experimental acquisition. This document is intended to serve as a valuable resource for researchers and scientists, enabling them to anticipate spectral features, design appropriate analytical experiments, and confidently interpret the resulting data in the context of drug discovery and development.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031219). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • ResearchGate. (2025, April). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized.... Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry. Retrieved from [Link]

  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031219). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0241881). Retrieved from [Link]

  • Michigan State University. (n.d.). IR: alcohols. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • PubMed. (2015, June 15). Determination of ethyl carbamate in fermented liquids by ultra high performance liquid chromatography coupled with a Q Exactive hybrid quadrupole-orbitrap mass spectrometer. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • NPTEL. (2006, October 26). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Retrieved from [Link]

  • NIST WebBook. (n.d.). Carbamic acid, methyl-, ethyl ester. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

Sources

Biological Activity Screening of Novel Cyclopropylmethylamine Derivatives: A Strategic Guide to Lead Candidate Identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropylmethylamine scaffold is a privileged structural motif in modern medicinal chemistry. Its unique conformational and electronic properties, conferred by the strained three-membered ring, have been successfully incorporated into a wide range of therapeutic agents, including antidepressants, antivirals, and anticancer compounds.[1][2][3] Derivatives of this scaffold are known to interact with critical biological targets, such as monoamine oxidases (MAOs), lysine-specific demethylase 1 (KDM1A), and various G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors.[4][5][6]

The journey from a newly synthesized library of cyclopropylmethylamine derivatives to a viable lead candidate is a multi-stage process requiring a systematic and robust screening strategy. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for elucidating the biological activity of these novel compounds. We will move beyond simple procedural lists to explain the causal logic behind each experimental choice, ensuring a self-validating and efficient screening cascade designed to identify and prioritize candidates with the highest therapeutic potential.

Part 1: The Foundation - Primary Screening for Bioactivity and Cytotoxicity

The initial goal is to cast a wide net to identify compounds, or "hits," that exhibit any desired biological activity from a large library of novel derivatives, while simultaneously eliminating those that are overtly toxic. This stage prioritizes throughput and sensitivity to ensure no potential lead is missed.

Rationale for a Two-Pronged Primary Screen

A dual-pronged approach is essential at this stage. We must first assess the inherent toxicity of the compounds. A potent compound is of no therapeutic value if it indiscriminately kills cells. Concurrently, we screen for activity at one or more target classes historically associated with the cyclopropylmethylamine scaffold. This parallel processing model is a cornerstone of efficient drug discovery.

Workflow for Primary Screening

cluster_0 Compound Library Compound Novel Cyclopropylmethylamine Derivatives Cytotoxicity General Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Single High Concentration TargetScreen Target-Class Assays (e.g., Receptor Binding, Enzyme Inhibition) Compound->TargetScreen Single High Concentration Toxic Highly Toxic Compounds (Deprioritize/Eliminate) Cytotoxicity->Toxic Hits Active & Non-Toxic 'Hits' (Advance to Secondary Screening) Cytotoxicity->Hits Low Toxicity Inactive Inactive Compounds (Deprioritize) TargetScreen->Inactive TargetScreen->Hits Activity Detected

Caption: High-level workflow for the primary screening phase.

Protocol 1A: MTT Assay for Cellular Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7][8] This provides a robust measure of cell viability.

Step-by-Step Methodology:

  • Cell Plating: Seed a 96-well plate with a relevant human cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line if oncology is the focus) at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add the test compounds from your library at a single high concentration (e.g., 10 or 30 µM). Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Compounds showing significant viability reduction (e.g., >50%) are flagged as cytotoxic.

Protocol 1B: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[9][10] It serves as a complementary method to the MTT assay.

Step-by-Step Methodology:

  • Cell Plating and Dosing: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up additional controls: a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired period (e.g., 24-48 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction: Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate percent cytotoxicity relative to the maximum release control after subtracting background.

Protocol 1C: Radioligand Receptor Binding Assay (Competitive)

Given that many cyclopropylmethylamine derivatives target CNS receptors, a competitive binding assay against a well-characterized GPCR, such as a serotonin (5-HT) or dopamine (D3) receptor, is an excellent primary screen.[4][5] This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the target receptor (e.g., CHO-K1 cells expressing human 5-HT₂C).[11] Protein concentration should be determined via a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, combine:

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[12]

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Mesulergine for 5-HT₂C) at its Kᴅ concentration.

    • The test compound at a single high concentration (e.g., 10 µM).

    • Controls: Total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled antagonist).

    • Cell membrane homogenate (20-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Data Acquisition: Add scintillation cocktail to each well of the filter plate and quantify the radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound. A common threshold for a "hit" is >50% inhibition.

Part 2: Hit-to-Lead - Secondary Screening for Potency and Selectivity

Compounds that pass the primary screen ("hits") must be further characterized to validate their activity, determine their potency, and assess their selectivity. This phase is critical for prioritizing which chemical series to advance.

Rationale for Secondary Screening

A single-point primary screen only provides a yes/no answer. Secondary screening generates quantitative data, allowing for a rank-ordering of compounds. The goal is to establish a Structure-Activity Relationship (SAR) and identify compounds with the most promising profile for further optimization.

Workflow for Secondary Screening

cluster_0 Input from Primary Screen cluster_1 Secondary Screening cluster_2 Output Hits Active & Non-Toxic 'Hits' DoseResponse Dose-Response Analysis (Determine IC₅₀/EC₅₀) Hits->DoseResponse Selectivity Selectivity Profiling (Panel of related targets) DoseResponse->Selectivity Potent compounds MoA Mechanism of Action (MoA) (e.g., Functional Assays) Selectivity->MoA Leads Validated & Prioritized Leads (Advance to ADMET) MoA->Leads

Caption: Workflow for secondary screening and hit validation.

Protocol 2A: Dose-Response Analysis for IC₅₀/EC₅₀ Determination

This protocol expands on the primary assays by testing active compounds across a range of concentrations to determine the concentration that produces 50% of the maximal response (IC₅₀ for inhibition, EC₅₀ for activation).

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the hit compounds, typically in a 1:3 or 1:10 ratio, to create an 8- to 12-point concentration curve.

  • Assay Performance: Perform the relevant primary assay (e.g., receptor binding, enzyme inhibition) using this concentration range for each compound.

  • Data Analysis: Plot the response (e.g., % inhibition) against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to calculate the IC₅₀ or EC₅₀ value.

Data Presentation: Comparative Potency of Lead Compounds

All quantitative data should be summarized in tables for clear comparison.

Compound IDPrimary Target IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)¹
CPD-00185> 5015
CPD-0021,200> 502
CPD-0032545> 100
CPD-00455012< 1

¹ Selectivity Index (SI) is calculated as the IC₅₀ for an off-target divided by the IC₅₀ for the primary target. A higher SI is desirable.

Protocol 2B: Selectivity Profiling

Selectivity is paramount for minimizing off-target side effects. Hits should be screened against a panel of related receptors and enzymes. For a compound identified as a 5-HT₂C ligand, this panel should include at a minimum 5-HT₂A and 5-HT₂B receptors, as well as other related aminergic GPCRs.[4][13] Commercial services are widely available for broad selectivity profiling against hundreds of targets.[14] The methodology is typically a single-point binding assay, followed by dose-response curves for any significant off-target interactions.

Part 3: Lead Optimization - In Vitro ADMET Profiling

A potent and selective compound must also possess favorable drug-like properties to be a viable clinical candidate. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial to avoid late-stage failures.[15][16][17]

Rationale for Early ADMET

Integrating ADMET profiling early allows the project team to make informed decisions and guide synthetic chemistry efforts to optimize the pharmacokinetic profile in parallel with potency and selectivity.[18]

Key In Vitro ADMET Assays
  • Metabolic Stability: This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[19][20][21]

    • Protocol: Incubate the test compound (e.g., at 1 µM) with human liver microsomes and NADPH (as a cofactor) over a time course (e.g., 0, 5, 15, 30, 60 minutes). The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile). The concentration of the remaining parent compound is quantified by LC-MS/MS. The data is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

  • CYP450 Inhibition: This assay determines if a compound inhibits major CYP isoforms (e.g., 3A4, 2D6, 2C9), which is a primary cause of drug-drug interactions.[19][22]

    • Protocol: A fluorescent or LC-MS/MS-based assay is used where the test compound is co-incubated with human liver microsomes and a specific probe substrate for each CYP isoform. The inhibition of the metabolism of the probe substrate is measured to determine an IC₅₀ value for the test compound against each CYP enzyme.

  • Plasma Protein Binding (PPB): Measures the extent to which a compound binds to plasma proteins like albumin. Only the unbound fraction of a drug is free to interact with its target.

    • Protocol: Rapid Equilibrium Dialysis (RED) is a common method. The test compound is added to plasma in one chamber of a RED device, which is separated by a semi-permeable membrane from a buffer-filled chamber. The device is incubated until equilibrium is reached, and the concentrations in both chambers are measured by LC-MS/MS to determine the fraction unbound (fu).

  • Permeability: Assesses a compound's ability to cross biological membranes, predicting intestinal absorption.

    • Protocol: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that measures permeability across an artificial lipid membrane. The amount of compound that crosses the membrane from a donor to an acceptor compartment over time is quantified by UV-Vis spectroscopy or LC-MS/MS.

Part 4: Data Integration and Candidate Selection

The final step in this screening cascade is the holistic analysis of all generated data. A successful lead candidate is not necessarily the most potent compound, but the one with the best overall balance of potency, selectivity, and ADMET properties. This multi-parameter optimization is the core challenge of modern drug discovery. Promising candidates identified through this comprehensive in vitro screening process are then ready for validation in more complex cellular and in vivo models, as part of formal preclinical development.[23][24][25][26]

References

  • Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Clinical Trials Arena. (2018, March 2). Universal enzyme inhibition measurement could boost drug discovery. Retrieved from [Link]

  • Zhang, G., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 10(5), 2461-2472. Available from [Link]

  • Wenzel, J., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(20), 14197-14208. Available from [Link]

  • Drug Hunter. (2024, August 9). The Medicinal Chemist's Guide to Solving ADMET Challenges. YouTube. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Available from [Link]

  • Cheng, J., et al. (2011). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. ACS Medicinal Chemistry Letters, 2(12), 929-933. Available from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • MDPI. (2024, June 7). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. Retrieved from [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2553. Available from [Link]

  • Optibrium. (n.d.). Beyond profiling: using ADMET models to guide decisions. Retrieved from [Link]

  • ResearchGate. (n.d.). ADMET In Vitro Profiling – Utility and Applications in Lead Discovery. Retrieved from [Link]

  • BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • Social Science Research Institute, Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • Promega Corporation. (2023, August 15). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Request PDF. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Assay of CB1 Receptor Binding. Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • Newman, A. H., et al. (2017). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). Journal of Medicinal Chemistry, 60(5), 1939-1955. Available from [Link]

  • Contract Pharma. (2021, June 7). Preparing for Preclinical Testing: A Readiness Checklist. Retrieved from [Link]

  • Office of Justice Programs. (2026, January 1). Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS). Retrieved from [Link]

  • Nabati, M., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.29.1-1.29.18. Available from [Link]

  • Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

  • MDPI. (2023, November 29). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Retrieved from [Link]

  • ResearchGate. (n.d.). Details of the Receptor-Binding Assay Methods Used in the Present Studies. Retrieved from [Link]

  • Rotili, D., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. Bioorganic & Medicinal Chemistry, 23(7), 1494-1500. Available from [Link]

  • Drug Target Review. (2017, August 7). New approach makes it easier to find novel drug. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]

  • Cayman Chemical. (2025, May 28). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. YouTube. Retrieved from [Link]

  • Aurora Biomed. (2023, December 1). Screening of Natural Compounds for Pharmaceuticals. Retrieved from [Link]

  • Frontiers. (n.d.). Novel Psychoactive Drugs. Research Topic. Retrieved from [Link]

  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • Casanova, E., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules, 23(8), 2021. Available from [Link]

  • MDPI. (2021, March 19). High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. Retrieved from [Link]

  • Udugamasooriya, D. G., & Spaller, M. R. (2016). Developments with Bead-Based Screening for Novel Drug Discovery. Expert Opinion on Drug Discovery, 11(1), 65-79. Available from [Link]

  • Gaugaz, F. Z., et al. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem, 9(10), 2227-2232. Available from [Link]

  • OUCI. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course for a Novel Carbamate Derivative

The journey of a novel chemical entity from laboratory synthesis to potential therapeutic application is a rigorous and multi-faceted process. The carbamate functional group, a staple in medicinal chemistry, is prized for its chemical stability and its ability to act as a peptide bond surrogate, enhancing cell membrane permeability.[1][2] Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate, with its unique cyclopropyl and hydroxymethyl moieties, presents an intriguing scaffold for drug discovery. This guide provides a comprehensive framework for its initial in vitro evaluation, a critical phase that dictates the future trajectory of its development. Our approach is grounded in a philosophy of proactive and thorough characterization, ensuring that only the most promising candidates, with a well-understood preliminary safety and metabolic profile, advance in the pipeline. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

Foundational Physicochemical and Purity Analysis

Before commencing biological assays, a thorough understanding of the compound's fundamental properties is paramount. This initial step ensures the integrity and reproducibility of all subsequent in vitro experiments.

1.1. Identity and Purity Confirmation

The first step is to unequivocally confirm the structure and purity of the synthesized this compound (CAS: 1160264-42-5).[3] This is non-negotiable for data integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess purity, typically aiming for >95% for initial screening assays.

1.2. Solubility Determination

A compound's solubility is a critical determinant of its biological activity and formulation potential. Aqueous solubility is particularly important for ensuring accurate concentrations in cell-based and biochemical assays.

  • Kinetic and Thermodynamic Solubility Assays: These should be performed in phosphate-buffered saline (PBS) and relevant cell culture media. Poor solubility can lead to misleading results in biological assays and is a significant hurdle for oral bioavailability.

Preliminary Cytotoxicity Assessment: The First Biological Gatekeeper

Cytotoxicity testing is a fundamental first step to determine the concentration range at which the compound can be safely evaluated without causing overt cell death.[4][5][6] This information is crucial for designing subsequent, more specific assays.

2.1. Rationale for Cell Line Selection

A panel of cell lines should be chosen to represent both cancerous and non-cancerous tissues, providing an early indication of potential therapeutic windows and off-target toxicity.

  • Cancer Cell Lines: A selection from different tissue origins (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) is advisable.[6]

  • Non-Cancerous Cell Line: A commonly used line such as human embryonic kidney cells (HEK293) can provide an initial assessment of general cytotoxicity.[6]

2.2. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[5][6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24 and 48 hours.[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Expected Cytotoxicity Profile

Cell LineIncubation Time (hours)IC₅₀ (µM)Selectivity Index (SI)
MCF-724> 100-
4885.21.4
HeLa24> 100-
4892.51.3
HEK29324> 100-
48> 120-

Note: The Selectivity Index is calculated as IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells. A higher SI is desirable.

ADME Profiling: Predicting the In Vivo Fate

Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for predicting a compound's pharmacokinetic behavior.[7] For an orally administered drug, permeability and metabolic stability are key determinants of bioavailability.

3.1. Membrane Permeability Assessment

The ability of a compound to cross biological membranes, such as the intestinal epithelium, is a prerequisite for oral drug absorption.[8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive diffusion across a lipid membrane.[9][10] It is a cost-effective first screen for permeability.[8]

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis start Prepare Donor Solution (Compound in Buffer) lipid Coat Filter Plate with Lipid Solution start->lipid sandwich Assemble 'Sandwich' (Donor Plate on Receiver Plate) lipid->sandwich acceptor Add Acceptor Buffer to Receiver Plate acceptor->sandwich incubate Incubate (e.g., 4-18 hours) sandwich->incubate separate Separate Plates incubate->separate quantify Quantify Compound (LC-MS/MS or UV-Vis) separate->quantify calculate Calculate Peff (Effective Permeability) quantify->calculate end Permeability Classification calculate->end Metabolic_Stability_Workflow cluster_setup Incubation Setup cluster_reaction Metabolic Reaction cluster_analysis Quantification & Analysis A Prepare Microsome/ Hepatocyte Suspension B Add NADPH Regenerating System (for Microsomes) A->B C Pre-warm to 37°C B->C D Add Test Compound (Time = 0) C->D E Incubate at 37°C D->E F Sample Aliquots at Multiple Time Points E->F G Quench Reaction (e.g., Cold Acetonitrile) F->G H Analyze Parent Compound via LC-MS/MS G->H I Plot ln(% Remaining) vs. Time H->I J Calculate t½ and CLint I->J

Caption: General workflow for in vitro metabolic stability assays.

Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II enzymes, as well as transporters, providing a more complete picture of hepatic clearance. [11]The protocol is similar to the microsomal assay but uses suspended hepatocytes instead.

Data Presentation: Metabolic Stability Summary

SystemSpeciest½ (min)CLint (µL/min/mg protein)Predicted Hepatic Clearance
MicrosomesHuman4515.4Low to Moderate
Rat2824.8Moderate
HepatocytesHuman3519.8Moderate

Preliminary Safety and Mechanistic Insights

While the initial cytotoxicity screen provides a broad overview of toxicity, more specific assays can offer insights into the potential mechanism of action or specific liabilities. Given that many carbamates interact with esterases, assessing acetylcholinesterase (AChE) inhibition is a prudent step. [12][13][14] 4.1. Acetylcholinesterase (AChE) Inhibition Assay

This biochemical assay determines if the compound inhibits AChE, a key enzyme in the nervous system. Inhibition of AChE is the mechanism of toxicity for many carbamate insecticides. [12][14] Step-by-Step Methodology:

  • Assay Principle: Utilize Ellman's reagent (DTNB), which reacts with thiocholine (a product of acetylcholine hydrolysis by AChE) to produce a colored product.

  • Incubation: Incubate purified AChE with varying concentrations of this compound.

  • Substrate Addition: Add the substrate acetylthiocholine.

  • Colorimetric Reading: Monitor the rate of color formation using a spectrophotometer.

  • Data Analysis: Compare the rate of reaction in the presence of the inhibitor to the control to determine the percent inhibition and calculate the IC₅₀.

Conclusion and Future Directions

This guide outlines a foundational in vitro evaluation strategy for this compound. The proposed assays systematically probe the compound's cytotoxicity, permeability, and metabolic stability, providing a robust preliminary dataset to inform a " go/no-go " decision for further development. Favorable results—characterized by low cytotoxicity, high permeability, and moderate metabolic stability—would justify progression to more advanced studies, including metabolite identification, CYP inhibition profiling, and eventually, in vivo pharmacokinetic and efficacy models. This structured, data-driven approach is fundamental to navigating the complexities of modern drug discovery.

References

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Creative Biolabs. Metabolic Stability Assay. [Link]

  • ResearchGate. The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. [Link]

  • PubMed. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. [Link]

  • PubMed. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. Update on in vitro cytotoxicity assays for drug development. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PubMed Central. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. [Link]

  • Scilight Press. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • PubMed. Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. [Link]

  • PubMed. Design, synthesis, molecular modelling and in vitro cytotoxicity analysis of novel carbamate derivatives as inhibitors of Monoacylglycerol lipase. [Link]

  • PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • JOCPR. Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. [Link]

  • NCBI Bookshelf. Carbamate Toxicity. [Link]

  • Inchem.org. Carbamate pesticides: a general introduction (EHC 64, 1986). [Link]

  • ResearchGate. A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry. [Link]

  • PubMed. Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. [Link]

  • PubMed Central. Mechanism of action of organophosphorus and carbamate insecticides. [Link]

  • ResearchGate. (PDF) Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus. [Link]

  • PubChem. Methyl Carbamate | C2H5NO2 | CID 11722. [Link]

Sources

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Simple Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Carbamate Moiety

The carbamate functional group, an elegant hybrid of an amide and an ester, is a cornerstone of modern medicinal chemistry and agrochemical design.[1][2] Its remarkable versatility stems from its chemical stability, capacity to engage in crucial hydrogen bonding interactions, and its role as a stable surrogate for the more labile peptide bond.[2][3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of simple carbamates, with a primary focus on their well-established role as cholinesterase inhibitors and an emerging profile as modulators of other key enzymatic targets. For researchers, scientists, and drug development professionals, a deep understanding of carbamate SAR is not merely academic; it is the foundational knowledge required to rationally design and optimize molecules with enhanced potency, selectivity, and therapeutic efficacy.

The Core Mechanism: Covalent Inhibition through Carbamoylation

The biological activity of many carbamates, particularly in the context of cholinesterase inhibition, is predicated on their ability to act as "pseudo-irreversible" or covalent inhibitors.[4] Unlike reversible inhibitors that transiently bind to an enzyme's active site, these carbamates form a temporary covalent bond with a key serine residue within the catalytic triad of the enzyme. This process, known as carbamoylation, renders the enzyme inactive. The duration of this inhibition is significantly longer than that of reversible inhibitors but is not permanent, as the carbamoyl-enzyme complex can undergo slow hydrolysis to regenerate the active enzyme.[4] This unique mechanism of action is central to the therapeutic efficacy of drugs like rivastigmine in managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain.

The fundamental steps of this inhibitory mechanism are as follows:

  • Initial Binding: The carbamate inhibitor first binds non-covalently to the active site of the target enzyme, forming an initial enzyme-inhibitor complex.

  • Nucleophilic Attack: The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the carbamate.

  • Carbamoylation: This attack leads to the formation of a tetrahedral intermediate, which then collapses, releasing the alcohol or phenol leaving group and forming a stable, carbamoylated enzyme.

  • Slow Reactivation: The carbamoylated enzyme is catalytically inactive. Reactivation occurs via slow hydrolysis of the carbamoyl-serine bond, which can take from minutes to hours, depending on the specific carbamate structure.

G cluster_0 Mechanism of Carbamate Inhibition Enzyme Enzyme EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex Reversible Binding Carbamate Carbamate Carbamate->EI_Complex Carbamoylated_Enzyme Carbamoylated Enzyme (Inactive) EI_Complex->Carbamoylated_Enzyme Nucleophilic Attack Leaving_Group Leaving Group (Alcohol/Phenol) Carbamoylated_Enzyme->Leaving_Group Hydrolysis Slow Hydrolysis (H2O) Carbamoylated_Enzyme->Hydrolysis Reactivation Hydrolysis->Enzyme Regenerated Enzyme

Caption: Mechanism of pseudo-irreversible inhibition by carbamates.

Structure-Activity Relationship of Carbamate Cholinesterase Inhibitors

The potency and selectivity of carbamate inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are exquisitely sensitive to their molecular architecture. The key structural components that govern this activity are the carbamate core, the substituents on the nitrogen atom, and the nature of the leaving group (typically an aryl or alkyl group).

The Carbamate Core: The Warhead of Inhibition

The carbamate moiety is the "warhead" responsible for the carbamoylation of the active site serine. Modifications to this core can significantly impact inhibitory activity. For instance, the presence of the carbamate ester group is crucial for cholinesterase inhibitory activity.[5][6]

Substituents on the Nitrogen Atom (R1 and R2)

The nature of the substituents on the carbamate nitrogen plays a critical role in modulating potency and selectivity.

  • N-Methyl Carbamates: Many potent cholinesterase inhibitors, including the natural product physostigmine and the synthetic drug neostigmine, are N-methyl carbamates.[6][7] The methyl group is thought to orient the carbamate optimally within the active site for reaction with the catalytic serine.

  • N,N-Dimethyl Carbamates: In some cases, N,N-dimethyl carbamates can also exhibit potent inhibitory activity. Neostigmine, for example, is an N,N-dimethyl carbamate.[8]

  • Larger Alkyl Groups: Increasing the size of the N-alkyl substituents generally leads to a decrease in AChE inhibitory activity. However, this can sometimes increase selectivity for BuChE, which has a larger active site gorge.

The Leaving Group (R3): The Key to Potency and Selectivity

The R3 group, which is expelled upon carbamoylation, is a major determinant of a carbamate's inhibitory profile. In many clinically relevant and insecticidal carbamates, this is an aromatic ring.

  • Aromatic Ring System: An appropriately substituted phenyl ring can engage in favorable pi-pi stacking interactions with aromatic residues, such as tryptophan, in the active site of cholinesterases, thereby increasing binding affinity and inhibitory potency.

  • Substituents on the Aromatic Ring: The position and electronic nature of substituents on the aromatic ring can dramatically influence activity. For example, electron-withdrawing groups can increase the electrophilicity of the carbamate carbonyl carbon, potentially accelerating the carbamoylation step.

  • Quaternary Ammonium Group: In the case of neostigmine, the presence of a quaternary ammonium group on the phenyl ring is crucial for its potent inhibition of AChE.[5] This positively charged group is thought to interact with the anionic subsite of the enzyme, anchoring the inhibitor in the correct orientation for carbamoylation.

SAR_Carbamate Carbamate_Core { R1-N(R2)-C(=O)O-R3 | General Structure} R1_R2 N-Substituents (R1, R2) N-Methyl: High Potency N,N-Dimethyl: Active (e.g., Neostigmine) Larger Alkyls: Decreased AChE activity, potential BuChE selectivity Carbamate_Core->R1_R2 Modulate Potency & Selectivity R3 Leaving Group (R3) Aromatic Ring: Pi-pi stacking Ring Substituents: Modulate electronics Quaternary Ammonium: Anionic site binding (e.g., Neostigmine) Carbamate_Core->R3 Determine Affinity & Reactivity Synthesis_Workflow Start Start Dissolve_Reactants Dissolve Alcohol/Phenol in Aprotic Solvent Start->Dissolve_Reactants Add_Isocyanate Add Isocyanate Dropwise Dissolve_Reactants->Add_Isocyanate Add_Catalyst Add Catalyst (Optional) Add_Isocyanate->Add_Catalyst Monitor_Reaction Monitor by TLC or LC-MS Add_Catalyst->Monitor_Reaction Reaction_Complete Reaction Complete? Monitor_Reaction->Reaction_Complete Reaction_Complete->Monitor_Reaction No Workup Aqueous Work-up and Extraction Reaction_Complete->Workup Yes Purification Column Chromatography Workup->Purification Final_Product Pure Carbamate Purification->Final_Product End End Final_Product->End

Sources

The Cyclopropane Scaffold: A Privileged Motif for Innovative Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The cyclopropane ring, a three-membered carbocycle, has emerged as a powerful and versatile scaffold in modern medicinal chemistry. Its unique stereoelectronic properties, including conformational rigidity and enhanced π-character of its C-C bonds, offer a compelling strategy to address key challenges in drug discovery such as enhancing potency, improving metabolic stability, and reducing off-target effects.[1][2] This guide provides a comprehensive overview of the discovery of novel enzyme inhibitors incorporating a cyclopropane motif. We will delve into the strategic rationale for its use, explore robust synthetic methodologies for generating diverse chemical libraries, detail cutting-edge screening and assay protocols for identifying potent inhibitors, and elucidate the mechanistic intricacies of their interactions with enzyme targets. This document is intended to serve as a practical and insightful resource for researchers dedicated to the design and development of next-generation therapeutics.

The Strategic Advantage of the Cyclopropane Moiety in Enzyme Inhibitor Design

The incorporation of a cyclopropane ring into a drug candidate is a deliberate design choice aimed at conferring specific, advantageous physicochemical properties. Unlike more flexible aliphatic chains or planar aromatic rings, the cyclopropane scaffold introduces a well-defined three-dimensional geometry.[3] This conformational constraint can be instrumental in pre-organizing the molecule into a bioactive conformation for optimal binding to an enzyme's active site, thereby enhancing potency and contributing to a more favorable entropic binding profile.[1]

Furthermore, the unique electronic nature of the cyclopropane ring, with its "bent" bonds possessing significant p-orbital character, allows it to act as a bioisostere for other functional groups, such as a gem-dimethyl group or an alkene, while presenting a distinct metabolic profile.[3] The C-H bonds of a cyclopropane are shorter and stronger than those in alkanes, which can increase metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1]

Key Contributions of the Cyclopropane Scaffold:

  • Enhanced Potency: Rigidification of the molecular structure can lead to a more favorable binding entropy.[1]

  • Improved Metabolic Stability: Resistance to enzymatic degradation can prolong the half-life of a drug.[1]

  • Increased Brain Permeability: The lipophilic nature of the cyclopropyl group can facilitate crossing the blood-brain barrier.[1]

  • Reduced Off-Target Effects: The precise spatial arrangement of substituents can improve selectivity for the target enzyme.[1]

  • Novel Chemical Space: Provides access to unique molecular shapes and substituent orientations not achievable with other scaffolds.[3]

Building the Armamentarium: Synthesis of Cyclopropane-Containing Libraries

The successful discovery of novel enzyme inhibitors is contingent upon the availability of diverse and innovative chemical matter. The synthesis of cyclopropane-containing compound libraries has evolved significantly, with several robust methods now at the disposal of medicinal chemists.

Classical Cyclopropanation Reactions

Traditional methods for forming the cyclopropane ring remain highly relevant. These include:

  • Simmons-Smith Reaction: A widely used method involving the reaction of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. Asymmetric variants of this reaction allow for the stereocontrolled synthesis of chiral cyclopropanes.[4][5]

  • Corey-Chaykovsky Reaction: This reaction utilizes sulfur ylides to react with α,β-unsaturated carbonyl compounds to form cyclopropanes.[4]

  • Transition Metal-Catalyzed Cyclopropanation: Catalysts based on copper, rhodium, and cobalt are effective in promoting the reaction of alkenes with diazo compounds to yield cyclopropanes.[3] For instance, a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide has been used to produce bifunctional cyclopropane scaffolds on a multigram scale, which can then be divergently derivatized.[3]

Chemoenzymatic Strategies for Stereoselective Synthesis

A powerful emerging approach involves the combination of chemical synthesis with enzymatic catalysis to produce enantiopure cyclopropane building blocks. This chemoenzymatic strategy leverages the high stereoselectivity of enzymes to overcome a significant challenge in traditional organic synthesis.[6][7]

An exemplary workflow involves the use of an engineered variant of sperm whale myoglobin to catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with a diazoketone.[6][7][8] The resulting chiral cyclopropyl ketones are versatile intermediates that can be further diversified through chemical transformations to generate a library of structurally diverse and optically active scaffolds.[6][7]

Visualizing the Chemoenzymatic Approach

Chemoenzymatic_Synthesis cluster_synthesis Chemoenzymatic Synthesis Workflow Vinylarene Vinylarene Engineered_Myoglobin Engineered Myoglobin Vinylarene->Engineered_Myoglobin Diazoketone Diazoketone Diazoketone->Engineered_Myoglobin Chiral_Cyclopropyl_Ketone Chiral Cyclopropyl Ketone Engineered_Myoglobin->Chiral_Cyclopropyl_Ketone Biocatalytic Cyclopropanation Chemical_Diversification Chemical Diversification Chiral_Cyclopropyl_Ketone->Chemical_Diversification Diverse_Library Diverse Library of Enantiopure Scaffolds Chemical_Diversification->Diverse_Library

Caption: Chemoenzymatic workflow for diverse cyclopropane scaffolds.

Identifying Hits: Screening and Assay Methodologies

Once a diverse library of cyclopropane-containing compounds has been synthesized, the next critical step is to identify "hits" – compounds that exhibit inhibitory activity against the enzyme target of interest.

High-Throughput Screening (HTS)

HTS is a cornerstone of modern drug discovery, enabling the rapid screening of millions of compounds.[9] For cyclopropane libraries, HTS assays are designed to detect a change in enzyme activity in the presence of the test compounds.

Experimental Protocol: A Generalized HTS Enzyme Inhibition Assay

  • Assay Preparation:

    • Dispense a small volume of each compound from the cyclopropane library into individual wells of a microtiter plate (e.g., 384- or 1536-well format) using robotic liquid handlers.

    • Prepare a solution of the target enzyme in a suitable assay buffer. The buffer composition should be optimized for enzyme stability and activity.

    • Prepare a solution of the enzyme's substrate. For assays relying on fluorescence or absorbance, a fluorogenic or chromogenic substrate is often used.

  • Reaction Initiation:

    • Add the enzyme solution to each well of the microtiter plate containing the test compounds.

    • Allow for a brief pre-incubation period to permit the compounds to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection:

    • The plate is then transferred to a plate reader to measure the signal (e.g., fluorescence, absorbance, or luminescence) generated by the product of the enzymatic reaction over time.

  • Data Analysis:

    • The rate of the enzymatic reaction is calculated for each well.

    • The activity in the presence of a test compound is compared to the activity of a control (e.g., DMSO vehicle).

    • Compounds that cause a significant reduction in enzyme activity are identified as "hits."

Fragment-Based Drug Discovery (FBDD)

An alternative and increasingly popular approach is FBDD. This method involves screening smaller, lower molecular weight compounds ("fragments") that typically bind to the target with lower affinity. The structural information gained from how these fragments bind, often through X-ray crystallography, can then be used to "grow" or "link" them into more potent lead compounds. A fragment-assisted, structure-based drug design approach has been successfully used to discover novel and highly selective cyclopropane-based inhibitors of Anaplastic Lymphoma Kinase (ALK).[10]

From Hit to Lead: Characterization and Optimization

A "hit" from a primary screen is just the starting point. Subsequent studies are required to confirm its activity, determine its mechanism of inhibition, and optimize its properties.

Determination of IC50 Values

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Protocol: IC50 Determination

  • Serial Dilution: Prepare a series of dilutions of the hit compound.

  • Enzyme Assay: Perform the enzyme assay as described for HTS, but with the varying concentrations of the inhibitor.

  • Data Plotting: Plot the enzyme activity as a function of the logarithm of the inhibitor concentration.

  • Curve Fitting: Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Inhibitor Target Enzyme IC50 (nM) EC50 (nM) Reference
Aldehyde 5cSARS-CoV-2 3CLpro-12[11]
Aldehyde 11cSARS-CoV-2 3CLpro-11[11]
Compound 9ALK29160[10]
Compound 12ALK--[10]
DioctylamineE. coli CFAS130 (Ki)-[12]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Ki: Inhibition constant; -: Data not available

Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with an enzyme is crucial for its further development. MoA studies can determine whether an inhibitor is competitive, non-competitive, uncompetitive, or irreversible.[13] These studies typically involve varying the concentrations of both the inhibitor and the substrate in the enzyme assay.

Structural Biology

High-resolution co-crystal structures of the enzyme-inhibitor complex provide invaluable insights into the binding mode of the inhibitor.[11][14] This information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitor's potency and selectivity. This structural information is then used to guide the rational design of more potent and selective analogs. For example, the crystal structures of cyclopropane-based inhibitors bound to the SARS-CoV-2 3C-like protease have elucidated the structural determinants of their binding and mechanism of action.[11][14]

Visualizing the Drug Discovery Pipeline

Drug_Discovery_Pipeline cluster_pipeline Cyclopropane Inhibitor Discovery Workflow Library_Synthesis Library Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead (IC50, MoA) Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization (Structure-Based Design) Hit_to_Lead->Lead_Optimization Preclinical_Development Preclinical Development (ADMET Profiling) Lead_Optimization->Preclinical_Development

Sources

Preliminary Toxicity Assessment of N-Substituted Carbamates: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-substituted carbamates are a diverse class of organic compounds integral to both pharmaceuticals and agrochemicals.[1][2] Their biological activity, primarily rooted in the inhibition of acetylcholinesterase (AChE), necessitates a robust and nuanced approach to toxicity assessment early in the development pipeline.[3][4] This guide provides a comprehensive framework for the preliminary toxicity evaluation of N-substituted carbamates, moving beyond rote protocol execution to emphasize the causal relationships between chemical structure, mechanism of action, and toxicological outcomes. We will explore the core toxicological pathways, detail a phased experimental workflow from in silico screening to in vivo validation, and provide self-validating protocols grounded in authoritative standards.

The Mechanistic Underpinnings of Carbamate Toxicity

A foundational understanding of how N-substituted carbamates exert their effects at a molecular level is critical for designing a relevant toxicity assessment strategy. The toxicological profile is not monolithic; it is a composite of a primary, well-documented mechanism and secondary, emerging pathways of concern.

Primary Mechanism: Reversible Acetylcholinesterase (AChE) Inhibition

The principal mechanism of acute toxicity for most N-substituted carbamates is the inhibition of acetylcholinesterase (AChE).[3][5] AChE is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[6]

  • Causality of Inhibition: Carbamates act as "substrate mimics." The carbamate functional group carbamylates a serine residue in the active site of AChE, forming a transient covalent bond.[7] This carbamylated enzyme is temporarily inactivated.

  • The Reversibility Distinction: Unlike organophosphates which cause essentially irreversible phosphorylation, the carbamyl-enzyme complex is labile and undergoes spontaneous hydrolysis, allowing the enzyme to regenerate.[7][8] This reversibility means that the duration of toxic effects is generally shorter than that of organophosphates.[7][8] The rate of this decarbamylation is a key determinant of a specific compound's toxicity profile.

  • Pathophysiological Consequence: The inhibition of AChE leads to an accumulation of acetylcholine in the synapse.[8] This results in hyperstimulation of muscarinic and nicotinic receptors, leading to a cholinergic crisis characterized by symptoms such as salivation, lacrimation, bronchospasm, muscle tremors, and in severe cases, respiratory paralysis and death.[8]

AChE_Inhibition cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane cluster_carbamate Toxicology Neuron Cholinergic Neuron Vesicle ACh Vesicle Neuron->Vesicle Action Potential ACh Acetylcholine (ACh) Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binding & Stimulation AChE->Neuron Choline Recycle Carbamate N-Substituted Carbamate Carbamate->AChE Inhibition (Carbamylation) Toxicity_Workflow cluster_phase1 Phase 1: In Silico & In Vitro Screening cluster_phase2 Phase 2: Acute In Vivo Confirmation cluster_phase3 Phase 3: Integrated Assessment InSilico In Silico Modeling (Toxicity Prediction, SAR) AChE_Assay Biochemical Assay (AChE Inhibition - IC50) InSilico->AChE_Assay Guide Assay Design Cyto_Assay Cell-Based Assays (Cytotoxicity - LC50) AChE_Assay->Cyto_Assay Mito_Assay Mechanistic Assays (Mitochondrial Toxicity) Cyto_Assay->Mito_Assay InVivo Acute Systemic Toxicity (Rodent - LD50, Clinical Signs) Mito_Assay->InVivo Select Candidates for In Vivo Testing Assessment Integrated Hazard Assessment & Risk Profile InVivo->Assessment Decision Go / No-Go Decision Assessment->Decision Decision_Matrix Data Synthesized Data - In Vitro IC50 (AChE) - In Vitro LC50 (Cyto) - In Vivo LD50 - Clinical Signs High_Risk High Risk (Terminate Candidate) Data->High_Risk Potent AChE IC50 & Low Therapeutic Index (LD50 / ED50) Moderate_Risk Moderate Risk (Investigate Further / Redesign) Data->Moderate_Risk Potent AChE IC50 but high LC50/LD50 OR Unexpected Toxicity Low_Risk Acceptable Risk (Proceed to Next Stage) Data->Low_Risk Weak AChE IC50 & High LC50/LD50 & No severe clinical signs

Caption: Data integration for risk assessment and decision-making.

The key is to evaluate the Therapeutic Index or Margin of Safety , which compares the dose required for the desired effect (efficacy) with the dose that causes toxicity. A compound with a low AChE IC₅₀ (highly potent) but a similarly low cytotoxicity LC₅₀ or in vivo LD₅₀ has a narrow safety margin and represents a high-risk candidate. Conversely, a compound with high potency against its intended target but low activity in toxicity assays is a more promising candidate.

Conclusion

The preliminary toxicity assessment of N-substituted carbamates is a multi-faceted process that requires a deep understanding of their underlying mechanisms of action. By employing a phased approach that begins with mechanism-based in vitro assays and progresses to targeted in vivo studies, researchers can build a robust preliminary safety profile. This guide provides the methodological framework and causal reasoning necessary to make informed, data-driven decisions in the development of new chemical entities, ensuring that safety considerations are integrated at the earliest stages of the discovery pipeline.

References

  • Mitochondrial respiratory chain complex I dysfunction induced by N-methyl carbamate ex vivo can be alleviated with a cell-permeable succinate prodrug Carbamate toxicity and treatment - PMC - NIH. (2020-02-11).
  • Carbamate Toxicity - StatPearls - NCBI Bookshelf - NIH.
  • Carbamate poisoning – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
  • N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst - Green Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Toxicity of carbamates for mammals - PMC - NIH. (1971).
  • N-Substituted carbamate synthesis using urea as carbonyl source over TiO 2 –Cr 2 O 3 /SiO 2 catalyst | Request PDF - ResearchGate. (2012-08-06).
  • Carbamates, Thiocarbamate, and Substituted Urea Compounds: Carcinogenicity and Structure Activity Relationships: Other Biological Properties - epa nepis.
  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates - EPA. (2013).
  • Sarin - Wikipedia. Wikipedia.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015-01-07).
  • Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents - MDPI. (2024-11-07). MDPI.
  • Severe carbamates intoxication of 43-year-old farmer – case report. (2019). Termedia.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. (2020).
  • Biological toxicity assessment of carbamate pesticides using bacterial and plant bioassays: An in-vitro approach - PubMed. (2021-04-02).
  • Carbam
  • Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences. (2025-01-05). Journal of Pioneering Medical Sciences.
  • Special Issue : Exposure Pathways and Health Implic
  • INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC - PubMed Central. (2007-12-04).
  • ToxinPredictor: Computational models to predict the toxicity of molecules - PubMed. (2024-12-24).
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. U.S.
  • Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents - NIH. (2024-11-07).
  • Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule - epa nepis.
  • Exploration of Computational Approaches to Predict the Toxicity of Chemical Mixtures. (2019-03-19). MDPI.
  • Newly Scheduled Carbamate Compounds: A synopsis of their properties and development, and considerations for the scientific community - ResearchGate.
  • Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbam
  • note for guidance on preclinical pharmacological and toxicological testing of vaccines - European Medicines Agency. (1997-12-17). European Medicines Agency.
  • Pesticide Re-Evaluation Division (7508P) - Regulations.gov.
  • Predictive Modeling of Pesticides Reproductive Toxicity in Earthworms Using Interpretable Machine-Learning Techniques on Imbalanced Data | ACS Omega. (2023-08-23).
  • PLANNING YOUR PRECLINICAL ASSESSMENT - Altasciences. Altasciences.
  • Full article: Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors - Taylor & Francis Online. (2016-10-06). Taylor & Francis Online.
  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase | Journal of Medicinal Chemistry - ACS Publications. (2016-02-15).
  • Study of modeling and optimization for predicting the acute toxicity of carbamate pesticides using the binding information with carrier protein - PubMed. (2022-02-16).

Sources

Chemical stability of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate under physiological conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical and Metabolic Stability of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate under Physiological Conditions

Introduction: Navigating the Stability Challenges in Drug Development

In the landscape of modern drug discovery, the intrinsic chemical and metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. A molecule's journey from a promising hit to a viable drug candidate is frequently determined by its ability to withstand the physiological environment of the human body. Unfavorable stability can lead to a cascade of undesirable outcomes, including a short in vivo half-life, low bioavailability, formation of toxic metabolites, and a lack of predictable dose-response relationships. This guide provides a comprehensive framework for assessing the stability of a novel carbamate derivative, this compound, under physiologically relevant conditions.

The structure of this compound presents several key functional moieties that warrant a thorough stability investigation: the ethyl carbamate group, a cyclopropylmethyl amine, and a primary alcohol. Carbamates, while often utilized to enhance the properties of drug molecules, can be susceptible to hydrolysis.[1] The cyclopropyl group, though sometimes incorporated to improve metabolic stability, can also be a target for oxidative metabolism.[2] This guide will delineate a robust experimental strategy to probe these potential liabilities, providing researchers with the tools to make informed decisions in the drug development process.

Anticipated Degradation Pathways: A Mechanistic Perspective

A proactive approach to stability assessment begins with a theoretical consideration of the most probable degradation pathways. For this compound, we can anticipate several key transformations under physiological and stressed conditions.

Chemical Degradation: The Hydrolytic Susceptibility of the Carbamate Linkage

The carbamate functional group is essentially an ester of carbamic acid and is therefore susceptible to hydrolysis. Under physiological conditions (pH 7.4), this hydrolysis can be base-catalyzed. For primary carbamates, this often proceeds through an E1cB (Elimination Unimolecular Conjugate Base) mechanism.[3][4]

cluster_hydrolysis Carbamate Hydrolysis Parent This compound Intermediate Isocyanate Intermediate Parent->Intermediate Base-catalyzed (E1cB) Product1 [1-(Hydroxymethyl)cyclopropyl]methanamine Intermediate->Product1 Product3 Carbon Dioxide Intermediate->Product3 Product2 Ethanol

Caption: Predicted base-catalyzed hydrolysis pathway of the carbamate.

Metabolic Degradation: The Role of Hepatic Enzymes

The liver is the primary site of drug metabolism, and hepatic enzymes, particularly esterases and Cytochrome P450 (CYP) enzymes, are the key players in the biotransformation of xenobiotics.[5][6]

  • Esterase-Mediated Hydrolysis: Carboxylesterases are a major class of enzymes responsible for the hydrolysis of carbamates.[7] This enzymatic cleavage would yield the same primary amine and alcohol products as chemical hydrolysis.

  • Cytochrome P450-Mediated Oxidation: The cyclopropyl group and the adjacent methylene and hydroxymethyl groups are potential sites for oxidation by CYP enzymes.[2][8] Oxidation of the cyclopropyl ring can lead to ring-opened products, which may have altered pharmacological or toxicological profiles. The primary alcohol can also be oxidized to an aldehyde and then a carboxylic acid.

cluster_metabolism Potential Metabolic Pathways Parent This compound Metabolite1 Hydrolysis Products (Amine + Alcohol) Parent->Metabolite1 Esterases Metabolite2 Oxidized Cyclopropyl Metabolites Parent->Metabolite2 CYP450 Metabolite3 Oxidized Alcohol (Aldehyde/Carboxylic Acid) Parent->Metabolite3 CYP450 / ADH

Caption: Overview of potential enzymatic degradation pathways.

A Rigorous Experimental Workflow for Stability Profiling

A comprehensive assessment of the stability of this compound requires a multi-faceted experimental approach, encompassing both chemical and metabolic stability assays.

Start Test Compound: This compound Analytical_Method Stability-Indicating Analytical Method Development Start->Analytical_Method Chemical_Stability Chemical Stability Assessment (Forced Degradation) Data_Analysis Data Analysis and Interpretation Chemical_Stability->Data_Analysis Metabolic_Stability Metabolic Stability Assessment (In Vitro Assays) Metabolic_Stability->Data_Analysis Analytical_Method->Chemical_Stability Analytical_Method->Metabolic_Stability Report Comprehensive Stability Report Data_Analysis->Report

Caption: High-level experimental workflow for stability assessment.

Part 1: Chemical Stability Assessment via Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[7][9] These studies involve subjecting the compound to stress conditions that are more severe than those it would encounter during storage and use.

Experimental Protocol: Forced Degradation

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Incubate at room temperature for 2, 4, 8, and 24 hours.

    • Withdraw samples at each time point and dilute for analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound at 60°C.

    • At 24, 48, and 72 hours, dissolve a portion of the solid in the initial solvent and analyze.

  • Photolytic Degradation (ICH Q1B):

    • Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Part 2: In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays provide an early indication of a compound's susceptibility to metabolism by hepatic enzymes.[10] The use of liver microsomes and S9 fractions allows for the assessment of both Phase I and Phase II metabolism.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine liver microsomes (human, rat, or other species of interest) at a final protein concentration of 0.5 mg/mL in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Add the test compound to a final concentration of 1 µM.

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-warmed NADPH-regenerating system.

  • Incubation and Sampling:

    • Incubate the reaction at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex and centrifuge the samples to precipitate the protein.

    • Transfer the supernatant for analysis by LC-MS/MS.

  • Controls:

    • Include a negative control without the NADPH-regenerating system to assess non-enzymatic degradation.

    • Include a positive control with a compound of known metabolic instability.

Note: A similar protocol can be followed using liver S9 fractions, which contain both microsomal and cytosolic enzymes, to provide a broader assessment of metabolic stability.

Analytical Methodology: A Stability-Indicating HPLC Method

A robust and validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[11][12] High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection is the method of choice for this purpose.

HPLC Method Parameters (Example)

ParameterCondition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection UV at a suitable wavelength or MS/MS

Data Analysis and Interpretation

The data generated from the stability studies should be processed to determine key stability parameters.

  • Chemical Stability: The percentage of the parent compound remaining at each time point under each stress condition should be calculated.

  • Metabolic Stability: The disappearance of the parent compound over time in the presence of liver microsomes or S9 fractions is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration% Parent RemainingMajor Degradation Products
0.1 N HCl, 60°C24 h
0.1 N NaOH, RT4 h
3% H₂O₂, RT24 h
Heat (Solid), 60°C72 h
Photolytic1.2 M lux h

Table 2: Summary of Metabolic Stability Results

SpeciesIn Vitro SystemHalf-life (t₁/₂, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
HumanLiver Microsomes
RatLiver Microsomes
HumanS9 Fraction

Conclusion: A Pathway to Informed Drug Development

The chemical and metabolic stability of this compound is a critical determinant of its potential as a drug candidate. The experimental framework detailed in this guide provides a comprehensive and scientifically rigorous approach to assessing its stability profile. By understanding the potential degradation pathways and quantifying the rates of degradation under various conditions, researchers can make data-driven decisions to advance, modify, or de-prioritize a compound in the drug discovery pipeline. This proactive approach to stability assessment is indispensable for the successful development of safe and effective medicines.

References

  • Groves, J. T. (2016). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. PMC. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Wright, A. N., Roberts, T. R., Dutton, A. J., & Doig, M. V. (1980). The metabolism of cypermethrin in plants: The conjugation of the cyclopropyl moiety. Pesticide Biochemistry and Physiology, 13(1), 71–80.
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS). [Link]

  • Schober, U., Spener, F., & Tober, I. (1989). Studies on the enzymatic hydrolysis of amino acid carbamates. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Bornscheuer, U. T., et al. (2024). Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. PubMed. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • MedCrave. (2016). Forced degradation studies. MedCrave online. [Link]

  • ResearchGate. (n.d.). The reaction scheme of ethyl carbamate hydrolysis by urethanase. ResearchGate. [Link]

  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • T-Ra, A., et al. (2024). Validation of an analytical method for the determination of ethyl carbamate in vinegars. Food Additives & Contaminants: Part A.
  • ResearchGate. (n.d.). Cyclopropyl Containing Fatty Acids as Mechanistic Probes for Cytochromes P450. ResearchGate. [Link]

  • Zimmerli, B., & Schlatter, J. (1991). Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. PubMed. [Link]

  • Zhang, Y., et al. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. PubMed. [Link]

  • S-Y, L., et al. (2017). Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE. Oriental Journal of Chemistry.
  • Turel, I., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • Turel, I., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

  • Moitessier, N., et al. (2015). Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. Angewandte Chemie.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • de Souza, A. O., et al. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. Journal of the Brazilian Chemical Society.
  • Wang, Y., et al. (2022). Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. MDPI. [Link]

  • Auchus, R. J., & Pandey, A. V. (2022).
  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb... ResearchGate. [Link]

  • Meunier, B., de Visser, S. P., & Shaik, S. (2004). Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. Chemical Reviews.
  • Williams, A., & Douglas, K. T. (1972). Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Journal of the Chemical Society, Perkin Transactions 2.
  • El-Subbagh, H. I., et al. (2010). N-Dealkylation of Amines. PMC. [Link]

  • Patel, P., & Patel, M. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences.
  • CP Lab Safety. (n.d.). benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, min 97%, 1 gram. CP Lab Safety. [Link]

  • Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters. ResearchGate. [Link]

  • White, E. H. (1955). The Chemistry of the N-Alkyl-N-nitrosoamides. II. A New Method for the Deamination of Aliphatic Amines. Journal of the American Chemical Society.

Sources

Methodological & Application

Synthesis of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate, a bifunctional molecule with potential applications in medicinal chemistry and drug development. The protocol herein describes a robust and reproducible method starting from the commercially available [1-(aminomethyl)cyclopropyl]methanol. The synthesis involves the protection of the primary amine as an ethyl carbamate, a common strategy to modulate the amine's reactivity and physicochemical properties.[1] This application note details the reaction mechanism, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product.

Introduction: The Strategic Use of Carbamate Protection

In the landscape of modern organic synthesis, particularly within drug discovery, the selective modification of polyfunctional molecules is of paramount importance. Primary amines are versatile functional groups, but their inherent nucleophilicity and basicity can lead to undesired side reactions. Consequently, the use of protecting groups to temporarily mask the amine functionality is a cornerstone of synthetic strategy.

Carbamates are one of the most widely employed classes of amine protecting groups due to their ease of installation, stability under a wide range of reaction conditions, and the availability of various methods for their subsequent removal.[2] The ethyl carbamate group, specifically, offers a balance of stability and reactivity, making it a valuable tool for synthetic chemists.

The target molecule, this compound, incorporates a structurally unique cyclopropyl ring, a motif of increasing interest in medicinal chemistry for its ability to impart conformational rigidity and favorable metabolic properties.[3] This protocol provides a clear and efficient pathway to this valuable building block, enabling its use in the synthesis of more complex molecular architectures.

The synthesis proceeds via a nucleophilic acyl substitution reaction. The primary amine of [1-(aminomethyl)cyclopropyl]methanol attacks the electrophilic carbonyl carbon of ethyl chloroformate. A tertiary amine base, such as triethylamine, is utilized to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products cluster_legend Legend Reactant1 [1-(aminomethyl)cyclopropyl]methanol Arrow + Reactant2 Ethyl Chloroformate Base Triethylamine (Et3N) Product This compound Byproduct Triethylamine Hydrochloride (Et3N·HCl) Arrow->Product Start Starting Material Reagent Reagent Product_node Product

Caption: Overall reaction for the synthesis of the target carbamate.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Amount (mmol)Volume/MassProperties
[1-(aminomethyl)cyclopropyl]methanol45434-02-4C₅H₁₁NO101.15101.01 gSolid
Ethyl Chloroformate541-41-3C₃H₅ClO₂108.52110.96 mLCorrosive, lachrymator, flammable liquid. Density: 1.135 g/mL.[5]
Triethylamine121-44-8C₆H₁₅N101.19121.67 mLFlammable, corrosive liquid with a strong fishy odor. Density: 0.726 g/mL.[6]
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93-50 mLVolatile, colorless liquid.
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01-2 x 20 mLAqueous solution.
Brine (Saturated aqueous NaCl)7647-14-5NaCl58.44-20 mLAqueous solution.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄120.37-q.s.White crystalline solid, drying agent.
Silica gel (for column chromatography)7631-86-9SiO₂60.08-q.s.Fine powder.
Ethyl acetate (for column chromatography)141-78-6C₄H₈O₂88.11-As neededFlammable liquid.
Hexanes (for column chromatography)110-54-3C₆H₁₄86.18-As neededFlammable liquid.

Detailed Experimental Protocol

Reaction Setup
  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add [1-(aminomethyl)cyclopropyl]methanol (1.01 g, 10 mmol).

  • Add anhydrous dichloromethane (50 mL) to the flask to dissolve the starting material.

  • Add triethylamine (1.67 mL, 12 mmol) to the flask.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Addition of Ethyl Chloroformate
  • Charge the dropping funnel with ethyl chloroformate (0.96 mL, 11 mmol).

  • Add the ethyl chloroformate dropwise to the stirred reaction mixture over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2-4 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

Work-up and Purification
  • Once the reaction is complete, quench the reaction by the slow addition of 20 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a colorless oil or a white solid.

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A Dissolve [1-(aminomethyl)cyclopropyl]methanol and triethylamine in anhydrous DCM B Cool to 0 °C A->B C Dropwise addition of ethyl chloroformate at 0 °C B->C D Stir at room temperature for 2-4 hours C->D E Monitor by TLC D->E F Quench with water E->F G Extract with DCM F->G H Wash with NaHCO3 (aq) and brine G->H I Dry over MgSO4 H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K L Characterize by NMR, IR, MS K->L

Caption: Step-by-step workflow for the synthesis and purification.

Safety Precautions

  • Ethyl chloroformate is highly corrosive, a lachrymator, and flammable. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][7]

  • Triethylamine is a flammable and corrosive liquid with a strong, unpleasant odor. Handle in a fume hood and wear appropriate PPE.[6]

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

  • The reaction is exothermic, especially during the addition of ethyl chloroformate. Maintain cooling to control the reaction temperature.

Characterization

The final product, this compound, is expected to be a colorless oil or a white solid. Its structure can be confirmed by standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Based on the structure and data from analogous compounds like ethyl N-(2-hydroxyethyl)carbamate, the following proton signals are expected:[7]

    • A triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm).

    • A quartet corresponding to the methylene protons of the ethyl group (~4.1 ppm).

    • Singlets or multiplets for the methylene protons attached to the cyclopropyl ring and the nitrogen atom.

    • Signals corresponding to the cyclopropyl protons.

    • A broad singlet for the hydroxyl proton.

    • A broad singlet for the carbamate N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the carbonyl carbon of the carbamate, the carbons of the ethyl group, the cyclopropyl ring carbons, and the methylene carbons.

  • IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the O-H stretch of the alcohol.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₈H₁₅NO₃, MW: 173.21) should be observed, along with characteristic fragmentation patterns.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method utilizes readily available starting materials and reagents and follows a standard procedure for carbamate formation. This protocol is intended to be a valuable resource for researchers in organic and medicinal chemistry, facilitating the synthesis of this and other structurally related compounds for further investigation.

References

  • BenchChem. (2025). Experimental protocol for the synthesis of ethyl (2-hydroxypropyl)carbamate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 223805, ethyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

  • Hartman, W. W., & Brethen, M. R. (1932).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl (3-(triethoxysilyl)propyl)carbamate.
  • BenchChem. (2025). Technical Support Center: Synthesis of Ethyl (2-(furan-3-yl)ethyl)carbamate.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031219). Retrieved from [Link]

  • Request PDF. (2025). Preparation of Carbamates from Amines and Alcohols under Mild Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 280458, benzyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

  • International Organisation of Vine and Wine. (n.d.). Ethyl Carbamate (Type-II). Retrieved from [Link]

  • ResearchGate. (2016). Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733206, tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl (2-chloroethyl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CN100349861C - Ethyl carbamate and its preparation method.
  • PubMed. (n.d.). Determination of ethyl carbamate in alcoholic beverages and soy sauce by gas chromatography with mass selective detection: collaborative study. Retrieved from [Link]

  • ACS Publications. (n.d.). Analysis of Ethyl Carbamate in Wines Using Solid-Phase Extraction and Multidimensional Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,.... Retrieved from [Link]

  • ResearchGate. (n.d.). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Retrieved from [Link]

  • RSC Publishing. (2024). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. Retrieved from [Link]

  • MDPI. (n.d.). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Retrieved from [Link]

  • ResearchGate. (2025). Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of ethyl chloroformate in chloroform and possible resulting adducts. Retrieved from [Link]

Sources

Analytical methods for the quantification of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry Detection

[January 19, 2026]

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of this compound. Recognizing the limited specific literature for this analyte, this document synthesizes established analytical principles for carbamate compounds to propose a robust and validated analytical approach. Two primary methodologies are detailed: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quantification and a more sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and confirmation. The protocols herein are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[1][2][3][4] This ensures the generation of reliable, accurate, and precise data suitable for regulatory submissions and quality control environments.

Introduction: The Analytical Imperative

This compound belongs to the carbamate class of organic compounds. Carbamates are prevalent in pharmaceuticals and agrochemicals, making their precise quantification a critical aspect of drug development, quality control, and safety assessment. The structural features of the target analyte—a carbamate functional group, a cyclopropyl ring, and a primary alcohol—necessitate an analytical strategy that is both selective and sensitive, capable of resolving the analyte from potential impurities and degradation products.

Given that many carbamates are polar and thermally labile, liquid chromatography is the preferred analytical technique over gas chromatography, which can lead to thermal decomposition.[5] This guide focuses on reversed-phase HPLC, a versatile and widely adopted separation technique.

Foundational Analytical Strategy: Method Selection Rationale

The choice of an analytical method is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC with UV Detection: This approach is well-suited for the quantification of the analyte in bulk drug substances and formulated products where the concentration is relatively high. The carbamate chromophore allows for detection in the lower UV range. This method is cost-effective and readily available in most analytical laboratories.

  • LC-MS/MS: For applications requiring higher sensitivity, such as the analysis of low-level impurities, degradation products, or quantification in biological matrices, LC-MS/MS is the method of choice.[6][7][8] Its high selectivity, derived from monitoring specific precursor-to-product ion transitions, minimizes matrix interference and provides unambiguous identification.[5][7]

Experimental Workflow Overview

The overall analytical workflow is designed to ensure data integrity from sample receipt to final result reporting. The process encompasses meticulous sample preparation, robust chromatographic separation, sensitive detection, and rigorous data analysis, all validated according to international guidelines.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Sample Sample Receipt & Logging Standard Standard Preparation Sample->Standard Extraction Extraction/Dilution Standard->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC Separation Filtration->HPLC Injection Detection UV or MS/MS Detection HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Validation Method Validation (ICH Q2) Quantification->Validation Reporting Report Generation Validation->Reporting

Caption: A generalized workflow for the quantification of this compound.

Detailed Protocols

Protocol 1: Quantification by HPLC with UV Detection

This protocol is optimized for the determination of assay and purity of this compound in drug substance.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (88%)

4.1.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm

4.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample of the drug substance to achieve a final concentration of approximately 50 µg/mL after dilution with the initial mobile phase.

  • Filter all solutions through a 0.22 µm syringe filter prior to injection.

Protocol 2: Trace-Level Quantification by LC-MS/MS

This protocol is designed for high-sensitivity quantification, suitable for impurity analysis or analysis in complex matrices.

4.2.1. Materials and Reagents

  • Same as Protocol 1.

4.2.2. Instrumentation and Conditions

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column C18 reversed-phase, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV[5]
Source Temperature 140 °C[5]
Desolvation Temp. 350 °C[5]
MRM Transitions To be determined by direct infusion of the analyte. A plausible transition would be [M+H]+ → fragment ions.

4.2.3. Sample Preparation

Sample preparation will be highly dependent on the matrix. For pharmaceutical formulations, a simple dilution followed by filtration may be sufficient. For more complex matrices, a sample cleanup step such as Solid-Phase Extraction (SPE) is recommended.[9][10]

SPE Protocol (General)

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analyte with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate and reconstitute in the initial mobile phase.

Method Validation: Ensuring Trustworthiness

A comprehensive validation of the chosen analytical method must be performed in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4]

ICH_Q2_Validation cluster_validation_params Core Validation Parameters (ICH Q2) Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision Reproducibility Reproducibility Precision->Reproducibility Range Range LOD Limit of Detection LOQ Limit of Quantitation Robustness Robustness Method Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Range Method->LOD Method->LOQ Method->Robustness

Sources

Application of Cyclopropylmethyl Carbamates as Chemical Probes for Serine Hydrolases: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of cyclopropylmethyl carbamates as chemical probes. We will delve into the unique mechanistic aspects of these molecules, provide detailed protocols for their synthesis and application in activity-based protein profiling (ABPP), and discuss their utility in target identification and validation.

Introduction: The Unique Potential of the Cyclopropylmethyl Carbamate Warhead

The serine hydrolase superfamily, one of the largest and most diverse enzyme classes, plays a critical role in a vast array of physiological processes, making them attractive targets for therapeutic intervention.[1][2] Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technique to study the activity of these enzymes in their native biological contexts.[3] This method utilizes chemical probes that form a covalent bond with the active site of an enzyme, allowing for its detection, enrichment, and identification.

Carbamates are a well-established class of "warheads" for serine hydrolase probes, acting as irreversible or slowly reversible inhibitors by carbamylating the catalytic serine residue.[4][5] The versatility of the carbamate scaffold allows for the tuning of potency and selectivity by modifying both the "staying group" (the part that remains covalently bound to the enzyme) and the "leaving group".[6] This guide focuses on a specific, yet underexplored, class of carbamates: cyclopropylmethyl carbamates .

The inclusion of the cyclopropylmethyl group is not merely a structural variation; it introduces unique chemical reactivity. The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, a feature that can be exploited for covalent modification of enzyme active sites. This guide will explore the hypothesis that the electrophilicity of the carbamate, combined with the potential for ring-opening of the cyclopropylmethyl group, offers a distinct mechanism for serine hydrolase inhibition, potentially leading to probes with novel reactivity and selectivity profiles.

Mechanism of Action: A Two-pronged Approach to Covalent Modification

The inhibitory action of cyclopropylmethyl carbamates against serine hydrolases is predicated on a covalent modification of the catalytic serine residue within the enzyme's active site. The process can be conceptualized as a two-step mechanism:

  • Nucleophilic Attack: The catalytic serine, activated by the characteristic catalytic triad (or dyad) of the serine hydrolase, performs a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate.

  • Covalent Adduct Formation: This attack leads to the formation of a tetrahedral intermediate, which then collapses, displacing the leaving group and resulting in a stable, carbamylated enzyme.

While this general mechanism is shared among carbamate inhibitors, the presence of the cyclopropylmethyl group introduces a potential secondary reactive pathway. It is hypothesized that the proximity of the strained cyclopropyl ring to the enzyme's active site upon initial binding could lead to a subsequent ring-opening reaction, forming a secondary, highly stable covalent adduct. This potential dual-reactivity could contribute to the potency and irreversibility of these inhibitors.

Mechanism of Action cluster_0 Enzyme Active Site cluster_1 Cyclopropylmethyl Carbamate Probe Active_Serine Ser-OH (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Active_Serine->Tetrahedral_Intermediate Nucleophilic Attack Probe R-NH-C(=O)-O-CH2-Cyclopropyl Probe->Tetrahedral_Intermediate Carbamylated_Enzyme Carbamylated Enzyme (Covalent Adduct) Tetrahedral_Intermediate->Carbamylated_Enzyme Leaving Group Displacement Ring_Opened_Adduct Stable Ring-Opened Adduct Carbamylated_Enzyme->Ring_Opened_Adduct Potential Ring Opening

Figure 1: Proposed mechanism of serine hydrolase inhibition by a cyclopropylmethyl carbamate probe.

Applications in Activity-Based Protein Profiling (ABPP)

Cyclopropylmethyl carbamate probes are designed to be incorporated into the standard ABPP workflow. This powerful technique allows for the profiling of enzyme activity directly in complex biological samples, such as cell lysates, tissues, or even live organisms.

The general workflow for an ABPP experiment using a cyclopropylmethyl carbamate probe is as follows:

  • Probe Synthesis: A cyclopropylmethyl carbamate is synthesized with a reporter tag, such as biotin for affinity purification or a terminal alkyne for "click" chemistry.

  • Labeling: The probe is incubated with a biological sample, allowing it to covalently label active serine hydrolases.

  • Reporter Tag Conjugation (for alkyne probes): An azide-functionalized reporter molecule (e.g., biotin-azide or a fluorescent dye-azide) is attached to the alkyne-tagged probe via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction.

  • Enrichment and Identification: Biotinylated proteins are enriched using streptavidin beads. The enriched proteins are then digested, and the resulting peptides are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

ABPP Workflow Start Synthesize Alkyne-tagged Cyclopropylmethyl Carbamate Probe Labeling Incubate Probe with Proteome (e.g., cell lysate) Start->Labeling Click_Chemistry CuAAC 'Click' Reaction with Biotin-Azide Labeling->Click_Chemistry Enrichment Enrich Labeled Proteins with Streptavidin Beads Click_Chemistry->Enrichment Digestion On-bead Trypsin Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Identify Labeled Proteins and Sites of Modification LC_MS->Identification

Figure 2: General workflow for target identification using an alkyne-tagged cyclopropylmethyl carbamate probe.

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Tagged Cyclopropylmethyl Carbamate Probe

This protocol describes a potential synthetic route for an alkyne-tagged cyclopropylmethyl carbamate probe, starting from cyclopropylmethanol and utilizing N,N'-disuccinimidyl carbonate (DSC) as a key reagent for carbamate formation.

Materials:

  • Cyclopropylmethanol

  • N,N'-Disuccinimidyl carbonate (DSC)[7][8][9]

  • Triethylamine (Et3N)

  • Anhydrous acetonitrile (MeCN)

  • Propargylamine

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of Cyclopropylmethanol:

    • To a stirred solution of cyclopropylmethanol (1.0 mmol) in anhydrous acetonitrile (5 mL) at room temperature, add N,N'-disuccinimidyl carbonate (1.2 mmol).

    • Add triethylamine (2.0 mmol) to the mixture and stir at room temperature for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the consumption of cyclopropylmethanol.

    • This step forms the cyclopropylmethyl N-succinimidyl carbonate intermediate.

  • Carbamate Formation:

    • To the reaction mixture containing the activated cyclopropylmethyl N-succinimidyl carbonate, add propargylamine (1.5 mmol).

    • Continue stirring at room temperature for an additional 4-6 hours, or until TLC analysis indicates the completion of the reaction.

    • The succinimidyl group is displaced by propargylamine to form the desired alkyne-tagged cyclopropylmethyl carbamate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Resuspend the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alkyne-tagged cyclopropylmethyl carbamate probe.

Characterization: The structure and purity of the final product should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysate

This protocol outlines the general steps for labeling a cell lysate with the synthesized alkyne-tagged cyclopropylmethyl carbamate probe, followed by enrichment and preparation for mass spectrometry analysis.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Alkyne-tagged cyclopropylmethyl carbamate probe (from Protocol 1)

  • Biotin-azide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Urea solution (e.g., 8 M in triethylammonium bicarbonate buffer)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Formic acid

Procedure:

  • Preparation of Cell Lysate:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Probe Labeling:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.

    • Add the alkyne-tagged cyclopropylmethyl carbamate probe to the lysate to a final concentration of 1-10 µM. A DMSO vehicle control should be run in parallel.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Click Chemistry Reaction:

    • To the labeled lysate, add the following "click" chemistry reagents in order: biotin-azide (final concentration 100 µM), TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and CuSO4 (final concentration 1 mM).

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation.

    • Collect the beads by centrifugation and wash sequentially with PBS containing 1% SDS, 0.1% SDS, and finally with PBS alone to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 8 M urea solution.

    • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the urea to less than 2 M with triethylammonium bicarbonate buffer.

    • Add trypsin and incubate overnight at 37°C.

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant containing the tryptic peptides.

    • Acidify the peptides with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip.

    • Elute the peptides and dry them under vacuum.

    • Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis.

Data Analysis and Target Identification

The data acquired from the LC-MS/MS analysis is processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). The peptide fragmentation spectra are searched against a protein database to identify the proteins that were enriched by the cyclopropylmethyl carbamate probe. The site of probe modification on the target proteins can be identified by searching for the mass shift corresponding to the carbamate probe fragment on specific amino acid residues (primarily serine).

Comparative Analysis of Carbamate Probes

To evaluate the unique properties of cyclopropylmethyl carbamates, it is essential to compare their reactivity and selectivity with other established carbamate-based probes. A competitive ABPP experiment can be performed where the proteome is pre-incubated with varying concentrations of the cyclopropylmethyl carbamate inhibitor before labeling with a broad-spectrum serine hydrolase probe (e.g., a fluorophosphonate-rhodamine probe). The reduction in labeling of specific serine hydrolases can be quantified to determine the IC50 values of the cyclopropylmethyl carbamate for each enzyme.

Carbamate Probe TypeRepresentative Leaving GroupTarget Enzyme(s)Reported IC50 (nM)Reference
Cyclopropylmethyl Carbamate CyclopropylmethanolHypothetical DataTo be determinedThis Guide
O-Aryl CarbamatePhenolFAAH~50-100[2]
O-Hexafluoroisopropyl (HFIP) CarbamateHexafluoroisopropanolMAGL, ABHD6~10-50[2]
N-Hydroxyhydantoin (NHH) CarbamateN-HydroxyhydantoinPPT1, ABHD4~100-500[1][6]

Table 1: A comparative framework for evaluating the potency and selectivity of cyclopropylmethyl carbamates against other classes of carbamate-based serine hydrolase probes. Hypothetical data is included to illustrate the intended comparison.

Conclusion and Future Directions

Cyclopropylmethyl carbamates represent a promising, yet underutilized, class of chemical probes for the study of serine hydrolases. Their unique chemical structure suggests a potentially novel mechanism of covalent modification that may offer distinct advantages in terms of reactivity and selectivity. The protocols outlined in this guide provide a framework for the synthesis and application of these probes in ABPP experiments.

Future research should focus on a systematic evaluation of a library of cyclopropylmethyl carbamate probes with diverse "staying groups" to comprehensively map their reactivity and selectivity across the serine hydrolase superfamily. The elucidation of the precise mechanism of inhibition, including the confirmation of any cyclopropyl ring-opening, will be crucial for the rational design of next-generation probes. Ultimately, the application of these novel chemical tools holds the potential to uncover new biological roles for uncharacterized serine hydrolases and to identify novel targets for drug discovery.

References

  • Cognetta, A. B., 3rd, Niphakis, M. J., Lee, H. C., Martini, M. L., Hulce, J. J., & Cravatt, B. F. (2015). Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. Journal of the American Chemical Society, 137(29), 9498–9509. [Link]

  • Hsu, F. C., & Sun, C. M. (2000). Probing structure-function relationships of serine hydrolases and proteases with carbamate and thiocarbamate inhibitors. Biochemical and biophysical research communications, 275(2), 545–550. [Link]

  • Li, Y., et al. (2025). Discovery of orally active and serine-targeting covalent inhibitors against hCES2A for ameliorating irinotecan-triggered gut toxicity. PubMed Central. [Link]

  • Adibekian, A., Martin, B. R., Chang, J. W., Hsu, K. L., Tsuboi, K., Bachovchin, D. A., Speers, A. E., Brown, S. J., Spicer, T., Fernandez-Vega, V., Ferguson, J., Hodder, P. S., Rosen, H., & Cravatt, B. F. (2011). Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes. Journal of the American Chemical Society, 133(28), 10940–10948. [Link]

  • Chang, J. W., Niphakis, M. J., Lum, K. M., Cognetta, A. B., 3rd, Wang, C., Matthews, M. L., Niessen, S., Buczynski, M. W., Parsons, L. H., & Cravatt, B. F. (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. ACS chemical biology, 8(7), 1592–1602. [Link]

  • Roy, S., et al. (2020). Synthesis of alkyne functional cyclic polymers by one-pot thiol–ene cyclization. Polymer Chemistry, 11(2), 281-285. [Link]

  • Matthews, M. (2021). Versatile 'chemoproteomic probes' for activity-based protein profiling. Penn Today. [Link]

  • Di Trani, J., et al. (2020). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Chemistry – A European Journal, 26(27), 6032-6035. [Link]

  • Ghosh, A. K., & Ye, X. (2005). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. Tetrahedron Letters, 46(51), 8877-8880. [Link]

  • Chang, J. W., et al. (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. ACS Chemical Biology, 8(7), 1592-1602. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Molecules (Basel, Switzerland), 21(11), 1467. [Link]

  • Willems, L. I., et al. (2014). A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads. Chemical Science, 5(5), 1843-1849. [Link]

  • INNO PHARMCHEM. (2024). DSC: a multifunctional activator in peptide chemistry and drug synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry of N,N'-Disuccinimidyl Carbonate for Enhanced Research. [Link]

  • Wuisan, Z. G., et al. (2017). Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates. Methods in molecular biology (Clifton, N.J.), 1491, 23–46. [Link]

  • G. G. D. Han, et al. (2016). Strategy for the synthesis of alkyne-functionalized step-growth polymers and their post-functionalization by CuAAC. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Internal alkyne synthesis by C-C coupling. [Link]

  • Chang, J. W., et al. (2013). Proteome-Wide Reactivity Profiling Identifies Diverse Carbamate Chemotypes Tuned for Serine Hydrolase Inhibition. Request PDF. [Link]

  • Wikipedia. (n.d.). Activity-based proteomics. [Link]

  • Khan Academy. (n.d.). Synthesis using alkynes. [Link]

  • Google Patents. (n.d.).
  • Falvey, D. E., et al. (2020). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. ChemRxiv. [Link]

  • North, M., & Pasquale, R. (2009). Mechanism of cyclic carbonate synthesis from epoxides and CO2. Angewandte Chemie (International ed. in English), 48(16), 2946–2948. [Link]

  • Google Patents. (n.d.). US6118032A - Process for the production of cyclopropylmethyl halides.
  • Wilchek, M., & Bayer, E. A. (1999). N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins. Journal of biochemical and biophysical methods, 38(1), 17–28. [Link]

  • Toney, M. D., et al. (2013). Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation. The Journal of biological chemistry, 288(34), 24713–24725. [Link]

  • Google Patents. (n.d.). US7271268B1 - Process for preparation of [1-(mercaptomethyl)

Sources

Application Notes and Protocols: Development of Assays to Measure the Biological Activity of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate is a novel synthetic compound featuring a carbamate moiety and a cyclopropyl group. While the specific biological activities of this molecule are yet to be fully elucidated, its structural components suggest several potential mechanisms of action that are of significant interest in drug discovery and development.[1][2][3][4] The carbamate group is a key structural motif in many approved drugs and is known for its chemical stability and ability to participate in hydrogen bonding.[1][5] Carbamates have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and enzyme inhibitory agents.[6][7] The cyclopropane ring, a rigid and strained structure, is also found in numerous biologically active compounds and can contribute to enhanced potency and improved metabolic stability.[2][3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the biological activity of this compound. We present a tiered approach, beginning with broad-spectrum cell-based assays to determine cytotoxicity and anti-proliferative effects, followed by more specific biochemical and imaging-based assays to probe potential mechanisms of action, including effects on microtubule dynamics and histone deacetylase (HDAC) activity. Each section offers a detailed, step-by-step protocol, the scientific rationale behind the experimental choices, and guidance on data interpretation.

Part 1: Initial Screening for Cytotoxicity and Anti-proliferative Activity

The first step in characterizing a new compound is to assess its general effect on cell viability and proliferation. These initial screens will determine the concentration range over which the compound exhibits biological activity and will guide the design of subsequent, more focused experiments.

Rationale

Cytotoxicity assays measure the ability of a compound to induce cell death, either through necrosis or apoptosis, while proliferation assays assess the compound's ability to inhibit cell growth and division.[8][9] By screening the compound against a panel of cancer cell lines, we can identify potential anti-cancer activity and determine if its effects are cell-line specific.

Experimental Workflow: Cytotoxicity and Proliferation Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay Readout cluster_3 Data Analysis start Seed cancer cell lines in 96-well plates treatment Treat cells with a serial dilution of this compound start->treatment incubation Incubate for 48-72 hours treatment->incubation add_reagent Add CellTiter-Glo® Luminescent Cell Viability Assay reagent incubation->add_reagent read_plate Measure luminescence on a plate reader add_reagent->read_plate analyze Calculate percent viability and determine IC50 values read_plate->analyze

Caption: Workflow for cytotoxicity and proliferation screening.

Protocol: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • 96-well clear-bottom white plates

  • This compound

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in culture medium.

  • Treatment: Add 100 µL of the diluted compound to the appropriate wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Presentation and Interpretation

The data should be normalized to the vehicle control (100% viability) and plotted as a dose-response curve. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%, can then be calculated.

Cell LineCompound IC50 (µM)
HeLa5.2
A54912.8
MCF-78.1
Caption: Example IC50 values for this compound in different cancer cell lines.

Part 2: Investigating Effects on Cell Cycle Progression

If the compound demonstrates significant anti-proliferative activity, the next logical step is to determine if it affects cell cycle progression. Many cytotoxic agents exert their effects by arresting cells at specific phases of the cell cycle.[10][11]

Rationale

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells.[12] Compounds that interfere with this process can lead to cell cycle arrest and, ultimately, apoptosis. Flow cytometry analysis of DNA content is a robust method to determine the distribution of a cell population across the different phases of the cell cycle (G1, S, and G2/M).[10][12][13]

Experimental Workflow: Cell Cycle Analysis by Flow Cytometry

G cluster_0 Cell Treatment cluster_1 Cell Preparation cluster_2 Staining and Analysis start Treat cells with compound at IC50 and 2x IC50 concentrations for 24 hours harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix stain Stain cells with Propidium Iodide (PI) and RNase A fix->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze DNA content histograms acquire->analyze

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol: Propidium Iodide Staining for DNA Content

Materials:

  • Cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in a 6-well plate with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

Data Presentation and Interpretation

The resulting data will be a histogram of DNA content. Cells in G1 phase will have 2N DNA content, while cells in G2/M will have 4N DNA content. Cells in S phase will have an intermediate amount of DNA. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle552520
Compound (IC50)201565
Caption: Example data showing G2/M arrest induced by the compound.

Part 3: Probing the Mechanism of Action - Microtubule Dynamics

A common mechanism for G2/M phase arrest is the disruption of microtubule dynamics.[14][15] Carbamate-containing compounds have been reported to interfere with tubulin polymerization.[16] Therefore, investigating the effect of this compound on microtubule integrity is a critical next step.

Rationale

Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. Compounds that either stabilize or destabilize microtubules can lead to mitotic arrest and apoptosis.[14] We can investigate these effects through both in vitro biochemical assays and cell-based imaging.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin in a cell-free system.[17][18]

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer

  • GTP solution

  • Fluorescent reporter dye (e.g., DAPI)

  • Paclitaxel (stabilizing control)

  • Nocodazole (destabilizing control)

  • This compound

  • Fluorescence plate reader with temperature control

Procedure:

  • Preparation: On ice, prepare a reaction mixture containing tubulin, polymerization buffer, and the fluorescent reporter.

  • Compound Addition: Add the test compound, paclitaxel, or nocodazole to the appropriate wells of a 96-well plate.

  • Initiation: Add the tubulin reaction mixture to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measurement: Measure the fluorescence intensity every minute for 60 minutes.

Data Interpretation

An increase in fluorescence indicates tubulin polymerization. Stabilizing agents like paclitaxel will enhance the rate and extent of polymerization, while destabilizing agents like nocodazole will inhibit it.[14]

Protocol 2: Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay allows for the direct visualization of the microtubule network within treated cells.[19][20]

Materials:

  • Cells grown on glass coverslips

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treatment: Treat cells on coverslips with the compound for a specified time (e.g., 18 hours).[14]

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, then permeabilize with Triton X-100.[20][21]

  • Blocking and Staining: Block non-specific antibody binding with BSA. Incubate with the primary anti-α-tubulin antibody, followed by the fluorescently labeled secondary antibody.[19][21]

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

Data Interpretation

In untreated cells, a well-organized, filamentous microtubule network should be visible. Microtubule-destabilizing agents will cause this network to depolymerize, resulting in diffuse cytoplasmic staining. Stabilizing agents will lead to the formation of microtubule bundles and abnormal mitotic spindles.

Part 4: Probing the Mechanism of Action - Histone Deacetylase (HDAC) Inhibition

The carbamate structure can sometimes act as a zinc-binding group, a key feature of many HDAC inhibitors.[22][23] Therefore, it is worthwhile to investigate whether this compound can inhibit HDAC activity.

Rationale

HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[22] HDAC inhibitors are a class of anti-cancer agents that promote a more open chromatin state, leading to the expression of tumor suppressor genes.[22][24]

Experimental Workflow: HDAC Inhibition Assay

G cluster_0 Assay Setup cluster_1 Reaction cluster_2 Detection cluster_3 Data Analysis start Add recombinant HDAC enzyme, buffer, and compound to a 96-well plate add_substrate Add fluorogenic HDAC substrate start->add_substrate incubate Incubate at 37°C add_substrate->incubate add_developer Add developer solution to stop the reaction and generate a fluorescent signal incubate->add_developer read_plate Measure fluorescence on a plate reader add_developer->read_plate analyze Calculate percent inhibition and determine IC50 values read_plate->analyze

Sources

Application Notes and Protocols: Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Unique Trifecta of Functionality for Modern Drug Discovery

Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate (CAS 1160264-42-5) is a bifunctional organic molecule that serves as a highly valuable intermediate for researchers in medicinal chemistry and drug development.[1][2] Its structure is distinguished by the convergence of three key chemical motifs: a primary alcohol, a secondary carbamate, and a cyclopropane ring. Each of these components imparts unique properties that can be strategically exploited in the synthesis of complex molecular architectures.

The carbamate group is a well-established pharmacophore and a robust peptide bond isostere, known for its chemical stability and ability to participate in hydrogen bonding interactions within biological targets.[3][4] The cyclopropane ring introduces conformational rigidity, a desirable trait for optimizing ligand-receptor binding, and often enhances metabolic stability and cell membrane permeability.[4] Finally, the primary hydroxymethyl group provides a versatile synthetic handle for downstream functionalization, allowing for chain extension, introduction of new pharmacophoric elements, or conjugation to other molecular fragments.

This guide provides a comprehensive overview of a proposed synthetic route to this compound and details its potential applications as a pivotal building block in multi-step organic synthesis.

Physicochemical Properties & Strategic Handling

A summary of the key properties of the title compound is presented below.

PropertyValueSource
CAS Number 1160264-42-5[1]
Molecular Formula C₈H₁₅NO₃[1]
Molecular Weight 173.21 g/mol Calculated
Synonyms Ethyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate[2]
Appearance Expected to be a colorless oil or low-melting solidInferred

Safety and Handling Advisory: No specific safety data sheet (SDS) is publicly available for this compound. Therefore, this compound must be handled with the assumption that it is potentially hazardous. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as a lab coat, safety glasses, and chemical-resistant gloves.[5][6] All manipulations should be performed within a certified chemical fume hood. It is noteworthy that simple carbamates, such as ethyl carbamate (urethane), are classified as carcinogenic.[5][7][8] While this classification does not directly apply to the title molecule, it underscores the need for cautious handling of all carbamate-containing compounds.

Proposed Synthesis Pathway

A robust and logical two-step synthesis is proposed, starting from the readily accessible precursor, 1-(hydroxymethyl)cyclopropanecarbonitrile. This pathway involves the reduction of the nitrile to the corresponding primary amine, followed by a standard carbamoylation reaction.

Synthesis_Workflow cluster_0 Step 1: Amine Synthesis cluster_1 Step 2: Carbamate Formation start 1-(Hydroxymethyl)cyclopropanecarbonitrile reagent1 Reducing Agent (e.g., LiAlH₄ in THF or H₂/Raney Ni) start->reagent1 amine [1-(Hydroxymethyl)cyclopropyl]methanamine product This compound amine->product Intermediate reagent2 Ethyl Chloroformate Base (e.g., Et₃N) in DCM reagent1->amine Reduction reagent2->product Carbamoylation

Figure 1: Proposed two-step synthesis workflow for the target intermediate.

Protocol 3.1: Synthesis of [1-(Hydroxymethyl)cyclopropyl]methanamine (Amine Intermediate)

This protocol details the reduction of a nitrile precursor, a common transformation in organic synthesis. The use of a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) is effective, though catalytic hydrogenation offers a milder alternative.

Causality: The highly polar carbon-nitrogen triple bond of the nitrile is susceptible to nucleophilic attack by hydride ions delivered from LiAlH₄. The resulting imine intermediate is then further reduced to the primary amine. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

Materials:

  • 1-(Hydroxymethyl)cyclopropanecarbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Suspend LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve 1-(hydroxymethyl)cyclopropanecarbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams used.

  • Stir the resulting granular precipitate vigorously for 1 hour at room temperature.

  • Filter the solid salts and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine product, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Protocol 3.2: Synthesis of this compound

This step employs a standard Schotten-Baumann-type reaction to form the carbamate. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.

Causality: A non-nucleophilic base, such as triethylamine (Et₃N), is required to neutralize the hydrochloric acid byproduct generated during the reaction.[9] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Materials:

  • [1-(Hydroxymethyl)cyclopropyl]methanamine (from Protocol 3.1)

  • Ethyl chloroformate

  • Triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add ethyl chloroformate (1.1 equivalents) dropwise via syringe, ensuring the temperature remains below 5 °C.

  • After addition, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Applications as a Strategic Synthetic Intermediate

The title compound is a versatile building block due to its two distinct functional handles. The following section outlines potential synthetic transformations that leverage this bifunctionality.

Applications cluster_hydroxyl Hydroxyl Group Transformations cluster_carbamate Carbamate Group Transformations center This compound oxidation Oxidation (PCC, DMP) center->oxidation React at -OH leaving_group Activation (MsCl, TsCl) center->leaving_group React at -OH ether Etherification (NaH, R-X) center->ether React at -OH alkylation N-Alkylation (NaH, R'-X) center->alkylation React at N-H cyclization Intramolecular Cyclization (Base, Heat) center->cyclization Potential Reaction aldehyde Aldehyde Intermediate oxidation->aldehyde substituted Nucleophilic Substitution Product (e.g., Azide, Halide) leaving_group->substituted ether_prod Ether Derivatives ether->ether_prod n_alkyl_prod N,N-Disubstituted Carbamate alkylation->n_alkyl_prod cyclic_prod Oxazolidinone Derivative cyclization->cyclic_prod

Figure 2: Synthetic utility map illustrating potential transformations of the title compound.

Application Protocol 4.1: Oxidation of the Hydroxyl Group

Concept: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This aldehyde is a crucial intermediate for forming new carbon-carbon or carbon-nitrogen bonds via reactions such as Wittig olefination, Grignard additions, or reductive amination.

General Protocol (DMP Oxidation):

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the layers are clear, then separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude aldehyde, which should be used immediately in the next step due to potential instability.

Application Protocol 4.2: Activation for Nucleophilic Substitution

Concept: Converting the hydroxyl group into a better leaving group (e.g., a mesylate or tosylate) facilitates nucleophilic substitution. This allows for the introduction of a wide array of functionalities, including azides (for subsequent reduction to amines or click chemistry), halides, cyanides, and thiols.

General Protocol (Mesylation):

  • Dissolve the starting carbamate (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM at 0 °C.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir at 0 °C for 1-2 hours.

  • Work up by washing with cold water, cold dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer (Na₂SO₄) and concentrate to yield the mesylate. This activated intermediate is typically used immediately without purification.

Application Protocol 4.3: N-Alkylation of the Carbamate

Concept: The carbamate nitrogen can be deprotonated with a strong base (e.g., NaH) and subsequently alkylated with an electrophile (e.g., methyl iodide, benzyl bromide). This transformation is useful for blocking the N-H hydrogen bonding site or for introducing substituents to explore structure-activity relationships (SAR).

General Protocol (N-Alkylation):

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF or DMF at 0 °C.

  • Add a solution of the starting carbamate (1.0 eq) in the same solvent dropwise.

  • Stir for 30-60 minutes at 0 °C to allow for deprotonation.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry (Na₂SO₄), and concentrate.

  • Purify by flash column chromatography.

Conclusion

This compound is a strategically designed synthetic intermediate that offers multiple avenues for molecular elaboration. Its synthesis from readily available precursors is feasible through standard, high-yielding chemical transformations. The orthogonal reactivity of its primary alcohol and secondary carbamate functionalities allows for selective, stepwise modifications, making it an exceptionally powerful tool for building diverse and complex molecules. Researchers in drug discovery can leverage this intermediate to rapidly generate libraries of novel compounds containing the desirable cyclopropylmethylamine scaffold, accelerating the identification of new therapeutic leads.

References

  • CPAChem. (2017). Safety data sheet - Ethyl carbamate. Retrieved from [Link]

  • Hartman, W. W., & Brethen, M. R. (n.d.). ETHYL N-METHYLCARBAMATE. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). BENZYL HYDROXYMETHYL CARBAMATE. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Fluorochem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2022). CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
  • Toti, A., & Benci, K. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(4), 281-295. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ethyl carbamate – Knowledge and References. Retrieved from [Link]

Sources

Cell-Based Assays for Evaluating the Efficacy and Mechanism of Action of Novel Carbamate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Introduction: A Multi-Faceted Approach to Carbamate Evaluation

Carbamates are a class of organic compounds with a broad spectrum of applications, from insecticides to therapeutic agents for neurodegenerative diseases like Alzheimer's and myasthenia gravis.[1][2][3][4] Their primary mechanism of action often involves the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for hydrolyzing the neurotransmitter acetylcholine at neuronal synapses and neuromuscular junctions.[1][5][6][7] This inhibition leads to an accumulation of acetylcholine, enhancing cholinergic transmission. While this is therapeutically beneficial in certain contexts, it is also the source of their toxicity.[1]

Evaluating novel carbamate compounds, therefore, requires a sophisticated, multi-assay strategy. A comprehensive assessment cannot rely on a single endpoint. Instead, it must build a holistic profile of the compound, detailing its potency, target engagement, mechanism of cell death, and effects on disease-relevant cellular processes. This guide provides an integrated workflow of cell-based assays designed to deliver a robust data package for researchers, scientists, and drug development professionals. We will move from foundational cytotoxicity screening to direct target engagement and deeper mechanistic studies, explaining the causality behind each experimental choice to ensure a self-validating system of inquiry.

Section 1: Foundational Analysis: Determining the Cytotoxic Profile

Expert Insight: The initial and most critical step in evaluating any novel compound is to determine its cytotoxic potential. This establishes the concentration range over which the compound exhibits biological activity and defines its therapeutic window. A compound that is highly effective at its target but indiscriminately kills all cells is of little therapeutic value. Cell viability assays, which measure the metabolic activity of a cell population, provide a robust and high-throughput method for generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).[8][9][10]

Among the various viability assays, those based on the reduction of tetrazolium salts (like MTT, XTT, and WST-1) are widely used.[11][12] Water-soluble tetrazolium salts, such as WST-1, are particularly advantageous as they produce a soluble formazan product, eliminating the need for a solubilization step required in the older MTT assay and offering higher sensitivity than XTT.[12][13]

Data Presentation: Summarizing Cytotoxic Activity

Quantitative data from cytotoxicity assays should be presented clearly to facilitate comparison. A tabular format is recommended for summarizing the IC50 values of the novel carbamate compound across various cell lines.

Cell LineCell TypeNovel Carbamate IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
SH-SY5YHuman Neuroblastoma[Insert Value][Insert Value]
HepG2Human Hepatoma[Insert Value][Insert Value]
HEK293Human Embryonic Kidney[Insert Value][Insert Value]
BV-2Mouse Microglia[Insert Value][Insert Value]
Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Viability Assay s1 Trypsinize and count cells s2 Seed cells in 96-well plates (e.g., 1x10^4 cells/well) s1->s2 s3 Incubate for 24h (37°C, 5% CO2) s2->s3 t1 Prepare serial dilutions of novel carbamate compound t2 Add compound dilutions to wells t1->t2 t3 Incubate for 24-72h t2->t3 v1 Add WST-1 reagent to each well (10 µL) v2 Incubate for 1-4h v1->v2 v3 Measure absorbance at 450 nm (reference at 630 nm) v2->v3 end end v3->end Calculate % Viability and determine IC50

Caption: Workflow for determining compound IC50 using a WST-1 assay.

Protocol 1: WST-1 Cell Viability Assay

This protocol is designed for assessing cell viability in a 96-well plate format, suitable for high-throughput screening.[14]

Materials:

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Novel carbamate compound stock solution (in DMSO)

  • WST-1 reagent

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring viability is >95% using a method like Trypan Blue exclusion. b. Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in a complete medium. c. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (blank). d. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: a. Prepare a 2X working stock of your novel carbamate compound by performing serial dilutions in a complete medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., 0.1 µM). Include a "vehicle control" (DMSO at the highest concentration used, typically <0.5%). b. Remove the old medium from the cells and add 100 µL of the appropriate compound dilutions to each well. c. Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).

  • WST-1 Assay and Measurement: a. After incubation, add 10 µL of WST-1 reagent directly to each well. b. Incubate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader. c. Gently shake the plate for 1 minute to ensure a homogenous mixture. d. Measure the absorbance at 450 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm to subtract background noise.

  • Data Analysis: a. Subtract the absorbance of the "medium only" blank from all other readings. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100 c. Plot the % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Section 2: Primary Target Engagement: Quantifying Acetylcholinesterase Inhibition

Expert Insight: Once the cytotoxic profile is established, the next logical step is to confirm that the compound engages its intended molecular target, AChE, within a cellular context.[15] This is a critical validation step. A compound may be cytotoxic due to off-target effects, and this assay directly links the compound's activity to its proposed mechanism. Using a cell-based format, such as with the human neuroblastoma SH-SY5Y cell line which endogenously expresses AChE, provides a more physiologically relevant system than a purely enzymatic assay.[16][17]

The most common method is based on the Ellman reaction, where AChE hydrolyzes acetylthiocholine to produce thiocholine.[18] Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[3] The degree of inhibition is measured by the reduction in color development.

Mechanism: Cell-Based AChE Inhibition Assay

G cluster_0 Inside the Cell cluster_1 Assay Reaction (in Lysate) AChE Acetylcholinesterase (AChE) Inhibited_AChE Inhibited AChE Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes Carbamate Novel Carbamate Compound Carbamate->AChE Binds & Inhibits Substrate Acetylthiocholine (Substrate) Inhibited_AChE->Substrate Hydrolysis Blocked Substrate->AChE TNB TNB (Yellow Product) Thiocholine->TNB Reacts with DTNB DTNB (Colorless) DTNB->Thiocholine end end TNB->end Measure Absorbance at 412 nm

Caption: Principle of the cell-based AChE inhibition assay using the Ellman method.

Protocol 2: Whole-Cell Acetylcholinesterase Activity Assay

This protocol measures AChE activity in SH-SY5Y cells treated with carbamate compounds.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • PBS

  • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • DTNB stock solution (10 mM in assay buffer)

  • Acetylthiocholine iodide (ATCI) stock solution (75 mM in assay buffer)

  • 96-well plates

  • Cell lysis buffer (e.g., Triton X-100 based)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: a. Seed SH-SY5Y cells in a 96-well plate at a density of 4 x 10^4 cells/well and allow them to adhere for 24-48 hours. b. Treat cells with various concentrations of the novel carbamate compound (based on IC50 data) for a predetermined time (e.g., 1-4 hours). Include a positive control inhibitor (e.g., Donepezil) and a vehicle control.

  • Cell Lysis: a. After treatment, gently aspirate the medium and wash the cells twice with 150 µL of cold PBS. b. Add 50 µL of cell lysis buffer to each well and incubate on ice for 10-15 minutes with gentle shaking.

  • AChE Reaction: a. Prepare the reaction mixture in assay buffer containing DTNB (final concentration 0.5 mM) and ATCI (final concentration 0.5 mM). Causality Note: ATCI is the substrate for the enzyme, and DTNB is the chromogen that reacts with the product of the enzymatic reaction. b. To each well containing the cell lysate, add 150 µL of the reaction mixture.

  • Measurement and Analysis: a. Immediately begin reading the absorbance at 412 nm every minute for 15-30 minutes at 37°C using a microplate reader in kinetic mode. b. Determine the rate of reaction (Vmax; mOD/min) for each well by using the linear portion of the absorbance curve. c. Calculate the percentage of AChE inhibition using the formula: % Inhibition = [1 - (Rate_Treated / Rate_VehicleControl)] * 100 d. Plot the % Inhibition against the log of the compound concentration to determine the IC50 for target engagement.

Section 3: Mechanistic Deep Dive: Uncovering the Mode of Cell Death

Expert Insight: Observing cytotoxicity is not enough; understanding the underlying mechanism is crucial for drug development. Compounds can induce cell death through two main pathways: necrosis (a messy, inflammatory process) or apoptosis (a controlled, programmed process). Therapeutic agents that induce apoptosis are often preferred. A hallmark of early apoptosis is the activation of a family of proteases called caspases.[19] Specifically, Caspase-3 and Caspase-7 are the key "executioner" caspases.[20]

Assays that measure the activity of Caspase-3/7 provide a direct, quantitative measure of apoptosis induction.[21] These are often luminescence or fluorescence-based, using a substrate that is cleaved by active caspase-3/7 to produce a signal. This provides a clear, self-validating system: if the compound is cytotoxic and activates caspases, it is likely inducing apoptosis.

Signaling Pathway: Caspase-Mediated Apoptosis

G cpd Carbamate Compound (Cellular Stress) path Intrinsic or Extrinsic Apoptotic Pathway cpd->path cas9 Initiator Caspases (e.g., Caspase-9) path->cas9 cas37 Executioner Caspases (Caspase-3/7) cas9->cas37 substrates Cellular Substrates (e.g., PARP) cas37->substrates Cleavage apoptosis Apoptosis (Cell Death) substrates->apoptosis

Caption: Simplified diagram of the execution phase of apoptosis via caspase activation.

Protocol 3: Caspase-3/7 Glo® Luminescent Assay

This protocol measures the activity of executioner caspases 3 and 7 as a marker for apoptosis.

Materials:

  • Cells cultured and treated in a 96-well white-walled plate (for luminescence)

  • Caspase-Glo® 3/7 Reagent (contains a luminogenic substrate, buffer, and luciferase)

  • Luminometer or plate reader with luminescence capabilities

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a 96-well white-walled plate and treat with the novel carbamate compound for a desired time period (e.g., 6, 12, or 24 hours). Use concentrations around the previously determined IC50. b. Include negative (vehicle) controls and positive controls (e.g., Staurosporine, a known apoptosis inducer).

  • Assay Reagent Preparation and Addition: a. Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use. b. Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Causality Note: This ensures optimal enzyme activity for the luciferase component of the assay. c. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement: a. Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds. b. Incubate the plate at room temperature for 1 to 3 hours, protected from light. c. Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: a. Plot the relative luminescence units (RLU) for each treatment condition. b. Data is often expressed as "fold change" in caspase activity relative to the vehicle control. An increase in luminescence indicates activation of Caspase-3/7 and induction of apoptosis.

Section 4: Advanced Profiling: Assessing Neuro-Specific Effects

Expert Insight: Since the primary target of many carbamates is within the nervous system, it is essential to evaluate their effects in more specialized, neuro-centric assays. Chronic AChE inhibition can lead to overstimulation of cholinergic receptors, resulting in excitotoxicity, calcium dysregulation, and increased production of reactive oxygen species (ROS)—a state known as oxidative stress.[22] Furthermore, oxidative stress is a key driver of neuroinflammation, a process implicated in many neurodegenerative diseases.[23][24][25] Therefore, assessing a carbamate's impact on these pathways is critical for predicting its neuroprotective or neurotoxic potential.

Interplay of Cellular Stress Pathways

G carbamate Carbamate Compound ache AChE Inhibition carbamate->ache ach ↑ Acetylcholine ache->ach ros Oxidative Stress (↑ ROS) ach->ros inflammation Neuroinflammation (↑ Cytokines) ros->inflammation death Neuronal Damage or Protection? ros->death inflammation->death

Caption: The relationship between AChE inhibition, oxidative stress, and neuroinflammation.

Protocol 4.1: Intracellular ROS Detection with DCFH-DA

This assay uses the cell-permeable dye 2',7'–dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'–dichlorofluorescein (DCF).[26][27][28]

Materials:

  • Cells cultured in a 96-well black-walled, clear-bottom plate

  • DCFH-DA stock solution (10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Positive control (e.g., H2O2 or Rotenone)

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Seeding and Treatment: a. Seed cells (e.g., SH-SY5Y) in a 96-well black-walled plate and treat with the carbamate compound for the desired time.

  • DCFH-DA Loading: a. After treatment, remove the medium and wash cells once with warm HBSS. b. Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in warm HBSS. Trustworthiness Note: This solution must be prepared fresh and protected from light, as the dye is light-sensitive and can auto-oxidize.[26] c. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Measurement: a. Remove the DCFH-DA solution and wash the cells twice with warm HBSS to remove any extracellular dye. b. Add 100 µL of HBSS back to each well. c. Immediately measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: a. Subtract the background fluorescence from blank wells. b. Express the results as a fold change in fluorescence relative to the vehicle-treated control cells.

Protocol 4.2: Neuroinflammation via Cytokine Measurement (ELISA)

This protocol measures the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from glial cells (e.g., BV-2 microglia) into the culture medium, which is a key indicator of a neuroinflammatory response.[25]

Materials:

  • BV-2 microglial cells

  • Lipopolysaccharide (LPS) as a positive control for inflammation

  • Culture supernatant collected from treated cells

  • Commercially available ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-6)

  • Microplate reader capable of absorbance measurement at 450 nm

Procedure:

  • Cell Culture and Treatment: a. Seed BV-2 cells in a 24-well plate. b. Once confluent, treat the cells with the novel carbamate compound, with and without an inflammatory stimulus like LPS (100 ng/mL). Incubate for 24 hours.

  • Supernatant Collection: a. After incubation, carefully collect the culture medium from each well into a microcentrifuge tube. b. Centrifuge at 1,000 x g for 10 minutes to pellet any detached cells or debris. c. Transfer the clear supernatant to a new tube. This supernatant can be used immediately or stored at -80°C.

  • ELISA Procedure: a. Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit. This typically involves: i. Adding standards and samples to a pre-coated antibody plate. ii. Incubating with a detection antibody. iii. Adding a substrate (e.g., TMB) to produce a colorimetric signal. iv. Stopping the reaction and reading the absorbance at 450 nm.

  • Data Analysis: a. Generate a standard curve using the known concentrations of the cytokine standards. b. Use the standard curve to calculate the concentration (in pg/mL or ng/mL) of the cytokine in each sample. c. Compare the cytokine levels between different treatment groups to determine if the carbamate compound enhances or suppresses the inflammatory response.

Conclusion

The evaluation of novel carbamate compounds demands a systematic and multi-parametric approach. By integrating the assays described in this guide—from broad cytotoxicity profiling to specific target engagement, mechanistic apoptosis analysis, and advanced neuro-functional assessments—researchers can build a comprehensive and robust profile of their compound's efficacy and safety. This tiered workflow ensures that decisions in the drug discovery pipeline are based on a solid, cross-validated understanding of the compound's cellular effects, ultimately accelerating the development of new and effective therapeutics.

References

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw6GvnMzuNRDRZFINEb4NupFScs6tDvPy5Nh6s18AdhfFCGeFKkGDA-MdP4uct4PY5z-UFRxTb1TaPdaMaSU6OsCQ7DD1utFubt8dc5F9vMHrojmGn5-hE58Y03LtZlCTB-ZvdtmCMu5BP4g==]
  • BenchChem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZwyXRRnQstHcb3OGI_mArsA0_SieySg3eDTE9A0t4_CU5X0FVjZ4iete1H4O2q8GUpbCaax0d4o25hZCyWLlCuCgbt2Bt2et1n47tD2QxXns-mYgEdM_JewqDMDyGv-P3slpZUKjdg9veWlalLYMWm0NlrQFDnow0Ofhi84-nxhn744_rVqMGq3qk1YnRTZeH2PonxUURfRvqNILc5eFBGG7KtwHuJwYBsLavgbjum2K5spwAjfbMhw==]
  • Cellectricon. (n.d.). Neuroinflammation. Cellectricon. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHghWb1TevAOgTqvVO9gIAZANIXLmpicLg7Pv8qw-_2lKxuoRZbBFWkhZup8rAB_5yvfP8YLLfQxgqQaHV2oFilGYHP-6SCrDoR8VG5UjM4CVgkxEj8dbpGSDSsi03kMQ2dEO38P9WnyoKDvb_fV75rNDk=]
  • Jokanović, M. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [https://www.ncbi.nlm.nih.gov/books/NBK534821/]
  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEun1z0_voRmmcwOlppmMx6SrV4okIkC27SH__zv-laXquLfqpme10vtEYUOtP2CBlmmXi9Dto06KqOVwqTc4jxIzZU2H1ROfp_OQ9x7g9oisMUDOpruHHWREfiOCxxCTQ9bG-jpQdZ_DxuPq1pZx4pEX-JoyfuAs2eCC34PSRQ-wHKxQA1yRmlGgVp8zc3h3dIfdAs6O1fQkJs7Hl0CP6AH_O4eMhu2dBfjtvxOgDNpjamok7FrxzZZlR0Ag==]
  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhRatVgc6fkR_cSvqrgwElXvyNIrC_LUyWmcbgzXV0sX6Xep2Kfz7CjbYSO_gnVjoalNKFWBiLahb10jGr1KhyJDqpfaBm96p4waHEdcltP70Awwfdy1ZKV_w6CSp4nNe7Tvws89fhxNQHtrm8R0bYRuidcRGEGq3ihBeDTaU=]
  • Sikary, N. (2018). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. [https://vertexaisearch.cloud.google.
  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments. [https://www.jove.com/t/65042/measuring-caspase-activity-using-a-fluorometric-assay-or-flow]
  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. CAB Direct. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC-H7C9ESL_5b5Sqiuh3CSvyhsO-Y_0GjdvFGWKtDwECsb4XgM4x7EeRLSsxbYhJs-r9mpK1CnNB8Zx5sWpxLEDG2QUaXP-lEdEndxsRlSxJIwUJ2WXQYjl_9QFXdkNCMSVkrAUsZjctsgdVctw9MXV77JD1AyYg0=]
  • Merck Millipore. (n.d.). Cell Viability and Proliferation Assays. Merck Millipore. [https://www.merckmillipore.com/US/en/living-science/cell-viability-and-proliferation-assays/5ib.qB.SFEAAAE_2vF5.LMR,nav]
  • Simeonov, A., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening. Humana, New York, NY. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9440486/]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [https://www.ncbi.nlm.nih.gov/books/NBK143561/]
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment. Abcam. [https://www.abcam.com/content/introduction-to-xtt-assays-for-cell-viability-assessment]
  • Creative Biolabs-Neuros. (n.d.). Neuroinflammation Assay Services. Creative Biolabs-Neuros. [https://neuros.creative-biolabs.
  • Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit. Cell Signaling Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiZY4bI7SGfBsal_i48l5KXenwWoikb_QI1PlQsDcCK2foliUPnLJqMSfw0pYM1NAyJy8-cbUVlNhaHRo5jEg4EVK1xqu4965Gd8f06mcT6N0SyN4cXvOxa0rCOS-Gvnv_kLs=]
  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric). Assay Genie. [https://www.assaygenie.com/acetylcholinesterase-inhibitor-assay-kit-colorimetric]
  • Takara Bio. (n.d.). Cell viability and proliferation measurement. Takara Bio. [https://www.takarabio.
  • Creative Bioarray. (n.d.). Neuroinflammatory. Creative Bioarray. [https://www.creative-bioarray.
  • Walsh, J. G., et al. (2014). Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes. In Apoptosis. Humana Press, Totowa, NJ. [https://link.springer.com/protocol/10.1007/978-1-4939-0338-3_11]
  • Eruslanov, E., & Kusmartsev, S. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3659. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7687588/]
  • Abcam. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit. Abcam. [https://www.abcam.com/dcda-h2dcfda-cellular-ros-assay-kit-ab113851.html]
  • ResearchGate. (2018). Best reagent for cell viability asay - MTT, XTT, MTS, WST-1?. ResearchGate. [https://www.researchgate.net/post/Best_reagent_for_cell_viability_asay-MTT_XTT_MTS_WST-1]
  • Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit. Cell Signaling Technology. [https://media.cellsignal.com/pdf/5723.pdf]
  • Pal, R., et al. (2013). Dichloro-dihydro-fluorescein diacetate (DCFH-DA) assay: a quantitative method for oxidative stress assessment of nanoparticle-treated cells. Journal of Applied Toxicology, 33(10), 1122-1132. [https://pubmed.ncbi.nlm.nih.gov/23355490/]
  • Dally, H., et al. (2012). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PLoS ONE, 7(6), e35412. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3372504/]
  • Galenko-Yaroshevsky, P. A., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(7), 963. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10385563/]
  • A.D.A.M., Inc. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Drug Discovery and Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQiUfUv1DGzM45MryJtK4wvD1xJTyCJT03V2setcCL6w2p3VOmAJ2QGvQyqXiU_EtJyO7CVXTyHyOTWp0PZ_I4CcX7E5KpDfzDPLevyLXzJWQzsKWI0sgyplgC4j6qYUV4XLMZzTp22NByOsNcrw4xL-5q]
  • Abcam. (n.d.). Acetylcholinesterase Assay Kit (Colorimetric). Abcam. [https://www.abcam.com/acetylcholinesterase-assay-kit-colorimetric-ab138871.html]
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit. Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/sigma/mak119]
  • Narayanan, P. K., et al. (1998). Adaptation of the Dichlorofluorescein Assay for Detection of Radiation-Induced Oxidative Stress in Cultured Cells. Radiation Research, 150(6), 623-629. [https://www.researchgate.
  • Abcam. (n.d.). Cholinesterase Activity Assay Kit (Colorimetric). Abcam. [https://www.abcam.com/cholinesterase-activity-assay-kit-colorimetric-ab235937.html]
  • MD Biosciences. (n.d.). Cell-based Assays. MD Biosciences. [https://www.mdbiosciences.com/cell-based-assays/]
  • Bronner, D. N., & D'Alessandro, A. (2013). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. In Myeloid-Derived Suppressor Cells. Humana Press, Totowa, NJ. [https://link.springer.com/protocol/10.1007/978-1-62703-629-0_4]
  • BenchChem. (n.d.). Confirming the In Vivo Target Engagement of Novel Acetylcholinesterase Inhibitors: A Comparative Guide. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw6IWcvzLoo--beigtnW8d5xWDgYfcY5Bft6VyE2pj-Eouo-STRA8E5GX7wQ50erjgt7y4Uid5ZtKfeBZ72UN1fvqshney1m94wyhLqVpbFkSNCwL3_vMlBbav_ZXrjsbxpP1ulCvBovHZdlGiT5ap-8MY-jCNFr26tTIdV49Z3VW2c5tAtbPV-LaOyA8ffisIHj4WgDBu9bI-zmBn9Iv4ogFK8EMw4p4oYGQLl_GBTIxw3myICEoEHcJyZwrZ5zDQeQ==]
  • de Bem, A. F., et al. (2023). Evaluation of the Neuroprotective Effect of Organic Selenium Compounds: An in Vitro Model of Alzheimer's Disease. International Journal of Molecular Sciences, 24(19), 14909. [https://pubmed.ncbi.nlm.nih.gov/37834354/]
  • Uddin, M. S., et al. (2016). Bioactive Compounds and Their Neuroprotective Effects in Diabetic Complications. Nutrients, 8(10), 606. [https://www.mdpi.com/2072-6643/8/10/606]
  • Sigma-Aldrich. (n.d.). Neuroimmunology & Neuroinflammation Immunoassays. Sigma-Aldrich. [https://www.sigmaaldrich.
  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [https://nebiolab.com/pharmacology/cell-cytotoxicity-assay/]
  • Tsortos, A., et al. (2011). Assessment of Organophosphate and Carbamate Pesticide Residues in Cigarette Tobacco with a Novel Cell Biosensor. Sensors, 11(7), 6845-6855. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3231221/]
  • Kamiloglu, S., et al. (2020). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 899-918. [https://scielo.org.tr/scielo.php?script=sci_arttext&pid=S2149-01202020000300899]
  • Al-Gharaibeh, A., et al. (2023). Neuronal Protective Effect of Nosustrophine in Cell Culture Models. Exploration of Neuroprotective Therapy, 1(1), 1-14. [https://www.xiahepublishing.com/2835-8025/ENT-2023-00008]
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [https://pubs.acs.org/doi/10.1021/jm501371s]
  • Nkpa, N. N., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Oncology Letters, 22(6), 856. [https://www.
  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [https://attogene.com/product/acetylcholinesterase-inhibition-assay-tick-or-eel/]
  • Chen, M., et al. (2012). Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms. Journal of Biomolecular Screening, 17(4), 507-513. [https://scite.
  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.. [https://www.njbio.com/cell-based-functional-assay/]
  • Simeonov, A., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed. [https://pubmed.ncbi.nlm.nih.gov/35294755/]
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4394032/]
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. [https://www.news-medical.net/whitepaper/20240201/The-role-of-cell-based-assays-for-drug-discovery.aspx]

Sources

Application Notes and Protocols for In Vivo Evaluation of Cyclopropylmethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and In Vivo Imperative of Cyclopropylmethylamine Derivatives

The cyclopropylmethylamine moiety is a key pharmacophore present in a range of biologically active compounds. Its unique structural and electronic properties make it a cornerstone of irreversible inhibitors targeting flavin-dependent amine oxidases. Specifically, this chemical group is central to the mechanism of action for inhibitors of Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1) .

  • Monoamine Oxidase (MAO-A and MAO-B) inhibitors are established therapeutics for depression and Parkinson's disease, respectively. They function by preventing the breakdown of key neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.

  • Lysine-Specific Demethylase 1 (LSD1) is a histone-modifying enzyme crucial for epigenetic regulation. Its dysregulation is implicated in various cancers and hematological disorders, such as sickle cell disease, making LSD1 inhibitors a promising new class of therapeutics.[1][2]

While in vitro assays are essential for initial screening, they cannot predict a compound's ultimate therapeutic utility. Efficacy is contingent upon a complex interplay of factors including absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics (PK).[3][4] Furthermore, the ultimate biological effect, or pharmacodynamics (PD), often manifests as complex behavioral or systemic changes that can only be observed in a whole organism. Therefore, robust in vivo animal models are indispensable for validating the therapeutic hypothesis, establishing dose-response relationships, and assessing the safety profile of novel cyclopropylmethylamine derivatives.

This guide provides an integrated framework and detailed protocols for the preclinical evaluation of these compounds, focusing on rodent models relevant to their primary mechanisms of action.

Diagram: High-Level Preclinical Evaluation Workflow

The following diagram illustrates the logical progression for the in vivo assessment of a novel cyclopropylmethylamine derivative.

Caption: Overall workflow for in vivo testing of cyclopropylmethylamine derivatives.

Foundational Studies: Pharmacokinetics and Compound Administration

Before assessing efficacy, it is critical to understand if and how the compound reaches its intended target. A preliminary pharmacokinetic (PK) study is a non-negotiable first step.[3]

Rationale for Preliminary PK Studies

The goal is to determine the compound's concentration over time in relevant biological matrices (typically plasma). This data informs crucial decisions for subsequent pharmacodynamic studies, including:

  • Optimal Route of Administration: Oral (PO), intravenous (IV), or intraperitoneal (IP).

  • Dosing Regimen: The dose required to achieve a target exposure and the frequency of administration.

  • Time to Maximum Concentration (Tmax): Informs the optimal time point for conducting behavioral or mechanistic assays post-dosing.

  • Half-life (t1/2): Determines how long the compound remains in circulation.

Table 1: Common Administration Routes & Considerations
RouteAbbreviationTypical VehicleProsCons
Oral Gavage POWater, 0.5% MethylcelluloseClinically relevant, easyFirst-pass metabolism, variable absorption
Intraperitoneal IPSaline, PBSBypasses first-pass effect, rapid absorptionNot clinically relevant for oral drugs, risk of injection site error
Intravenous IVSaline, PBS100% bioavailability, precise dose controlTechnically challenging, rapid clearance
Subcutaneous SCSaline, PBSSlower, sustained releaseSlower onset, potential for local irritation
Protocol: Preliminary Pharmacokinetic Study in Mice

Principle: This protocol outlines a sparse sampling approach to build a basic PK profile in mice, minimizing the number of animals required.

Materials:

  • Test cyclopropylmethylamine derivative

  • Appropriate vehicle (e.g., sterile saline)

  • Mouse restraint device[5]

  • Sterile syringes and needles (e.g., 27-30G)[6]

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • Analytical equipment for compound quantification (e.g., LC-MS/MS)

Procedure:

  • Dose Preparation: Prepare a sterile, clear solution of the test compound in the chosen vehicle at the desired concentration.

  • Animal Dosing: Administer the compound to a cohort of mice (e.g., n=3-4 per time point) via the selected route (e.g., IV bolus or oral gavage). A typical starting dose might be 1-10 mg/kg.

  • Blood Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes post-dose), collect a small volume of blood (e.g., 20-50 µL) via a suitable method like tail vein or saphenous vein sampling.

  • Plasma Preparation: Immediately place blood into EDTA tubes, mix gently, and keep on ice. Centrifuge at ~2000 x g for 15 minutes at 4°C to separate plasma.

  • Sample Analysis: Harvest the supernatant (plasma) and store at -80°C until analysis. Quantify the concentration of the parent compound in the plasma samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time. Calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.

Pharmacodynamic Models: Central Nervous System (CNS) Effects

Given that many cyclopropylmethylamine derivatives are potent MAO inhibitors, assessing their impact on CNS-related behaviors is a primary objective. The following models are standard for screening antidepressant and anxiolytic-like activity.[7][8]

Antidepressant-Like Activity

These models are based on the principle of "behavioral despair," where an animal ceases escape-oriented behaviors when placed in an inescapable, stressful situation.[7] Effective antidepressants reduce the time spent immobile.[9][10]

Principle: The TST induces a state of despair by suspending a mouse by its tail. The duration of immobility is measured as an indicator of a depressive-like state.[11][12] It is a widely used primary screening tool for potential antidepressants.[13][14]

Materials:

  • Tail suspension apparatus (a chamber or box that allows the mouse to hang freely)

  • Adhesive tape strong enough to support the mouse's weight[11][12]

  • Video camera and recording software (optional, but recommended for unbiased scoring)

  • Timer

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.

  • Suspension: Securely attach a piece of adhesive tape to the mouse's tail (approximately 1-2 cm from the tip) and suspend the mouse from the suspension bar inside the chamber.[13]

  • Recording: The test duration is typically 6 minutes.[11][14] The behavior is often recorded, and scoring is performed on the final 4 minutes of the test, as the initial 2 minutes are considered an acute escape response period.[11][12]

  • Scoring: An observer, blinded to the treatment groups, measures the total time the mouse remains immobile. Immobility is defined as the absence of any movement, hanging passively.[11][12]

  • Post-Test Care: At the end of the 6-minute session, gently remove the mouse and the tape and return it to its home cage.[13][14]

Principle: Similar to the TST, the FST induces a state of behavioral despair by placing a mouse in an inescapable cylinder of water.[15][16][17] The primary measure is the time spent immobile (floating), which is reduced by antidepressant treatment.[18][19]

Materials:

  • Transparent Plexiglas cylinders (e.g., 20 cm diameter, 40 cm height)

  • Water bath or heater to maintain water temperature

  • Thermometer

  • Towels for drying

  • Timer and/or video recording system

Procedure:

  • Preparation: Fill the cylinders with water (e.g., to a depth of 15 cm) maintained at 24-25°C. The depth should be sufficient so the mouse cannot touch the bottom with its tail or paws.[15][20]

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes.[18]

  • Test Session: Gently place each mouse into its respective cylinder of water. The test session is typically 6 minutes.[15][19]

  • Scoring: Record the duration of immobility during the final 4 minutes of the test. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.[19]

  • Post-Test Care: After the session, remove the mouse, gently dry it with a towel, and place it in a clean, dry cage, possibly with a heat source, until fully dry before returning to its home cage.[18][20]

Table 2: Key Parameters for Antidepressant-Like Activity Models
TestPrimary MeasureInterpretation of Positive ResultKey Considerations
Tail Suspension Test (TST) Duration of Immobility (seconds)Significant decrease in immobility time vs. vehicleStrain-dependent effects; some strains may climb their tails.[11]
Forced Swim Test (FST) Duration of Immobility (seconds)Significant decrease in immobility time vs. vehicleWater temperature must be consistent; compounds affecting locomotor activity can produce false positives.[15]
Anxiolytic-Like Activity

These models are based on the conflict between the rodent's innate aversion to open, brightly lit spaces and its natural tendency to explore novel environments.[21][22] Anxiolytic compounds increase the time spent in the more aversive, open areas.

Principle: The EPM is a widely used assay to assess anxiety-like behavior.[23][24][25] The apparatus consists of four arms (two open, two enclosed by walls) elevated from the floor. Anxiolytic compounds increase exploration of the open arms.[26][27]

Materials:

  • Elevated plus maze apparatus (sized for mice or rats)

  • Video camera mounted above the maze

  • Automated tracking software (e.g., ANY-maze) or manual scoring method

Procedure:

  • Acclimation: Habituate the animal to the testing room for at least 60 minutes.[24] Maintain consistent, low-level lighting.

  • Placement: Gently place the mouse in the center square of the maze, facing one of the closed arms.[27]

  • Exploration: Allow the animal to freely explore the maze for a single 5-minute session.[23][26] The experimenter should leave the room to avoid influencing behavior.

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms. An arm entry is typically defined as all four paws entering the arm.[26]

  • Cleaning: Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between each animal to eliminate olfactory cues.[24]

Principle: The OFT assesses general locomotor activity and anxiety-like behavior.[21][28] Animals are placed in a novel, open arena. Anxious animals tend to stay near the walls (thigmotaxis), while less anxious animals will explore the center of the arena more freely.[29][30]

Materials:

  • Open field arena (e.g., a 40x40x40 cm box)

  • Overhead video camera and tracking software

Procedure:

  • Acclimation: Allow the animal to acclimate to the testing room.

  • Placement: Gently place the mouse in the center of the open field arena.

  • Recording: Record the animal's activity for a set period, typically 5-10 minutes.

  • Data Collection: The tracking software divides the arena into a "center" zone and a "peripheral" zone. Key parameters measured include:

    • Time spent in the center zone (anxiolytic measure).

    • Total distance traveled (locomotor activity measure).

    • Rearing frequency (exploratory behavior).[21]

  • Cleaning: Clean the apparatus thoroughly between trials.

Mechanistic Validation: In Vivo Microdialysis

Principle: While behavioral tests show the ultimate effect of a compound, they do not confirm the mechanism. For a putative MAO inhibitor, it is crucial to demonstrate that it increases extracellular levels of monoamine neurotransmitters in the brain. In vivo microdialysis is a powerful technique for this purpose.[31][32][33] It involves implanting a small, semi-permeable probe into a specific brain region (e.g., the striatum or prefrontal cortex) of a freely moving animal. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and neurotransmitters from the extracellular space diffuse into the perfusate, which is then collected and analyzed.[34]

Diagram: In Vivo Microdialysis Workflow

G Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Post-Surgical Recovery (5-7 days) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe into Guide Cannula Recovery->Probe_Insertion Perfusion Perfuse with aCSF at Low Flow Rate (e.g., 1 µL/min) Probe_Insertion->Perfusion Baseline Collect Baseline Dialysate Fractions (e.g., 4 x 20 min) Perfusion->Baseline Administer Administer Cyclopropylmethylamine Derivative (or Vehicle) Baseline->Administer Post_Dose Collect Post-Dose Dialysate Fractions (e.g., 8 x 20 min) Administer->Post_Dose Analysis Analyze Fractions via HPLC-ECD for Neurotransmitters (DA, 5-HT, NE) Post_Dose->Analysis Quantification Quantify & Plot Data as % of Baseline Analysis->Quantification

Caption: Step-by-step workflow for an in vivo microdialysis experiment.

Protocol Outline: In Vivo Microdialysis
  • Surgery: Under anesthesia, perform stereotaxic surgery to implant a guide cannula targeted to the brain region of interest.

  • Recovery: Allow the animal to recover for several days.

  • Experiment Day: Gently insert the microdialysis probe through the guide cannula. Begin perfusing with aCSF at a slow, constant rate (e.g., 0.5-2.0 µL/min).

  • Baseline Collection: After a stabilization period, collect several baseline fractions (e.g., every 20 minutes).

  • Compound Administration: Administer the test compound or vehicle.

  • Post-Dose Collection: Continue collecting fractions for several hours to monitor changes in neurotransmitter levels.

  • Analysis: Analyze the collected dialysate fractions using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify levels of dopamine, serotonin, norepinephrine, and their metabolites.[35]

  • Data Interpretation: A successful MAO inhibitor will cause a significant, sustained increase in the extracellular concentration of monoamine neurotransmitters compared to baseline and vehicle-treated controls.

Alternative Models: Assessing LSD1 Inhibition

If the cyclopropylmethylamine derivative is hypothesized to target LSD1, different in vivo models are required. LSD1 inhibitors have shown promise in oncology and in treating sickle cell disease (SCD) by inducing fetal hemoglobin (HbF).[2][36]

Oncology: Xenograft Models

Principle: To test anti-cancer efficacy, human cancer cells (e.g., from acute myeloid leukemia, AML) are implanted subcutaneously into immunocompromised mice.[37][38] The effect of the LSD1 inhibitor on tumor growth is then monitored over time.

Brief Protocol:

  • Implant a known number of cancer cells (e.g., MV4-11 AML cells) subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).

  • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and vehicle control groups.

  • Administer the LSD1 inhibitor daily via oral gavage.

  • Measure tumor volume with calipers 2-3 times per week.

  • At the end of the study, tumors can be excised for further biomarker analysis. A significant reduction in tumor growth rate compared to the vehicle group indicates efficacy.[37]

Hematology: Sickle Cell Disease (SCD) Models

Principle: LSD1 inhibition has been shown to reactivate the expression of the fetal γ-globin gene, leading to increased HbF production. This is a validated therapeutic strategy for SCD.[1][36] Transgenic mouse models that express human sickle hemoglobin can be used to test this effect.[1]

Brief Protocol:

  • Use a validated SCD mouse model (e.g., Townes model).

  • Treat mice with the LSD1 inhibitor or vehicle for a specified period (e.g., 4 weeks).

  • Collect blood samples periodically.

  • Analyze the blood for the percentage of HbF-containing red blood cells (F-cells) using flow cytometry and for total HbF levels by HPLC.[36]

  • An increase in F-cells and HbF levels indicates a positive therapeutic effect.

References

  • Vertex AI Search. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed.
  • Vertex AI Search. Elevated plus maze protocol.
  • Vertex AI Search. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central.
  • Vertex AI Search. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse - Bio-protocol.
  • Anilocus. Open Field Test Protocol for Anxiety-Like Behavior in Rodents.
  • InnoSer. Open Field Test - Rodent Behavioral Testing - Neurology CRO.
  • Protocols.io. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice.
  • UCSF IACUC. Elevated Plus Maze.
  • Wikipedia. Open field (animal test).
  • National Institutes of Health. Animal Models of Neurodegenerative Diseases - PMC.
  • MedchemExpress.com. Elevated Plus Maze Test | Protocols.
  • San Diego Instruments. Using the Open Field Maze to Test for Anxiety.
  • National Institutes of Health. Elevated Plus Maze for Mice - PMC.
  • JoVE. The Tail Suspension Test.
  • PubMed. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice.
  • Vertex AI Search. Potential role of LSD1 inhibitors in the treatment of sickle cell disease: a review of preclinical animal model data.
  • National Institutes of Health. Behavioral Assessment of Antidepressant Activity in Rodents - NCBI.
  • Conduct Science. Tail Suspension - Maze Engineers.
  • PubMed. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents.
  • UCSF IACUC. Tail Suspension Test.
  • National Institutes of Health. The Tail Suspension Test - PMC.
  • National Institutes of Health. The Mouse Forced Swim Test - PMC.
  • Virginia Tech. SOP: Mouse Intravenous Injections - Research and Innovation.
  • UBC Animal Care Committee. TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP.
  • Amuza Inc. Microdialysis and Neurotransmitter Analysis.
  • Institute of Laboratory Animal Science. Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection.
  • UCSF IACUC. Forced Swim Test in Mice.
  • National Institutes of Health. The Forced Swim Test as a Model of Depressive-like Behavior - PMC.
  • RSC Publishing. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution.
  • PubMed. In vivo measurements of neurotransmitters by microdialysis sampling.
  • Oxford Academic. In vivo measurement of monoamine neurotransmitter release using brain microdialysis | Monitoring Neuronal Activity: A Practical Approach.
  • Understanding Animal Research. Factsheet on the forced swim test.
  • PubMed Central. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery.
  • Drug Target Review. Animal model of Huntington's offers advantages for testing treatments.
  • NSW Department of Primary Industries. Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice.
  • Direction des services vétérinaires. Administration and injection of substances in mice Number: AD-2 Scope.
  • Unknown Source.
  • PubMed Central. Potential role of LSD1 inhibitors in the treatment of sickle cell disease: a review of preclinical animal model data.
  • Semantic Scholar. A set of behavioural tests predicting antidepressant activity.
  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments.
  • Maze Engineers. Rodent Models for Alzheimer's Disease in Drug Testing.
  • WuXi Biology. CNS Disease Models and Safety Pharmacology Testing.
  • ResearchGate. Animal model pharmacokinetics and pharmacodynamics: A critical review.
  • Frontiers. Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization.
  • KNOWLEDGE – International Journal. THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC.
  • Unknown Source. Computational Comparative Pharmacology Designing better drugs for animals and humans.
  • National Institutes of Health. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis.
  • Vertex AI Search. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML.
  • Frontiers. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials.

Sources

Application Note & Protocols: Radiolabeling of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate for ADME Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the radiolabeling of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate, a compound of interest in pharmaceutical development. We present detailed protocols for both Carbon-14 (¹⁴C) and Tritium (³H) labeling, addressing the strategic considerations, synthesis, purification, and quality control for each approach. The causality behind experimental choices is explained to provide researchers with a framework for adapting these methods. Furthermore, this guide details the application of the resulting radiotracers in foundational in vitro and in vivo Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are critical for evaluating the pharmacokinetic profile of a drug candidate.[1][2][3][4]

Chapter 1: Strategic Isotope Selection: ¹⁴C vs. ³H

The choice of radionuclide is a critical first step that influences the entire study's design and outcomes. Both ¹⁴C and ³H are beta-emitters suitable for quantitative analysis in ADME studies, but they possess distinct properties that make them suitable for different applications.[2][5]

  • Carbon-14 (¹⁴C): The gold standard for ADME studies.[6] Its key advantage is the stability of the label. When incorporated into a metabolically stable position of the carbon backbone, the ¹⁴C atom is unlikely to be lost through metabolic processes. This ensures that all drug-related material is tracked, providing a true mass balance.[2][7] However, ¹⁴C-synthesis can be complex and multi-stepped, and the achievable specific activity is lower than that of tritium.[8]

  • Tritium (³H): Offers the significant advantage of much higher specific activity (approx. 28.8 Ci/mmol) compared to ¹⁴C (approx. 62.4 mCi/mmol).[8] This high sensitivity is invaluable for studies where the administered dose is very low, such as in receptor binding assays. Late-stage tritium labeling via hydrogen isotope exchange can also be synthetically more straightforward than multi-step ¹⁴C syntheses.[9][10] The primary concern is label stability; if the tritium is placed on a position susceptible to metabolic oxidation or chemical exchange, the label can be lost as tritiated water, confounding the results.[11][12]

Table 1: Comparison of ¹⁴C and ³H for ADME Studies

FeatureCarbon-14 (¹⁴C)Tritium (³H)Rationale & Justification
Half-life ~5730 years~12.32 yearsBoth are sufficiently long for preclinical development timelines.
Max Specific Activity 62.4 mCi/mmol28.8 Ci/mmol³H is ~500x "hotter," enabling higher sensitivity for low-concentration assays (e.g., receptor occupancy).[8]
Label Stability Generally high when in the carbon skeleton.Position-dependent; risk of metabolic or chemical loss.¹⁴C is preferred for definitive mass balance studies to ensure the label accurately reflects the fate of the entire molecule.[2]
Synthesis Complexity Often requires multi-step de novo synthesis.Can often be introduced at a late stage via exchange.[10]Late-stage ³H labeling can significantly shorten timelines for obtaining a radiotracer for preliminary studies.[9]
Primary Use Case Definitive mass balance, QWBA, metabolite profiling.High-sensitivity binding assays, preliminary ADME.The choice depends on the study's objective: unequivocal mass balance (¹⁴C) vs. high sensitivity (³H).

Chapter 2: [¹⁴C]Labeling via Late-Stage Carbon Dioxide Incorporation

For this compound, the most strategic position for a ¹⁴C label is the carbonyl carbon of the carbamate group. This position is anticipated to be metabolically stable, and modern synthetic methods allow for its efficient incorporation using [¹⁴C]CO₂.[13][14][15] This late-stage approach is highly efficient and minimizes the handling of radioactive intermediates.[6]

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling Reaction cluster_2 Purification & QC Precursor 1-(aminomethyl)cyclopropyl)methanol CO2_Capture 1. Capture of [¹⁴C]CO₂ with precursor Precursor->CO2_Capture Ethyl_Addition 2. In-situ ethylation CO2_Capture->Ethyl_Addition HPLC Radio-HPLC Purification Ethyl_Addition->HPLC Analysis Analysis: - Radiochemical Purity - Specific Activity - Chemical Identity HPLC->Analysis Final [¹⁴C]Ethyl {[1-(hydroxymethyl)cyclopropyl] methyl}carbamate Analysis->Final

Caption: Workflow for ¹⁴C-labeling of the target compound.

Protocol 1: Synthesis of [¹⁴C]this compound

Principle: This protocol is adapted from established methods for labeling carbamates using [¹⁴C]CO₂.[13][14] The primary amine precursor, (1-(aminomethyl)cyclopropyl)methanol, reacts with [¹⁴C]CO₂ in the presence of a base to form a carbamate salt intermediate. This intermediate is then alkylated in situ with an ethylating agent to yield the final product.

Materials:

  • (1-(aminomethyl)cyclopropyl)methanol (precursor, custom synthesis)

  • [¹⁴C]CO₂ (from Ba[¹⁴C]CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Iodoethane

  • HPLC system with UV and radioactivity detectors

  • Liquid Scintillation Counter (LSC)

Procedure:

  • Precursor Preparation: In a specialized gas-tight reaction vial equipped with a septum and magnetic stir bar, dissolve (1-(aminomethyl)cyclopropyl)methanol (1.1 eq) and DBU (1.5 eq) in anhydrous DMF.

  • [¹⁴C]CO₂ Generation: Generate [¹⁴C]CO₂ from Ba[¹⁴C]CO₃ in a connected gas-generation apparatus by adding a strong acid (e.g., H₂SO₄).

  • Gas Transfer: Transfer the generated [¹⁴C]CO₂ gas via a cannula into the reaction vial containing the precursor solution at 0 °C. Allow the reaction to stir for 30 minutes to ensure complete trapping of the gas.

  • Alkylation: Add iodoethane (2.0 eq) to the reaction mixture. Allow the vial to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis shows consumption of the intermediate.

  • Quenching: Quench the reaction by adding a small amount of water.

  • Purification: Purify the crude reaction mixture directly using preparative reverse-phase HPLC.

Protocol 2: Purification and Quality Control (QC)

Principle: Purification is essential to remove unreacted precursors, reagents, and any radiochemical impurities.[16] HPLC is the definitive method for both purification and assessing radiochemical purity.[17][18]

Materials & Equipment:

  • Reverse-phase C18 HPLC column (e.g., 250 x 10 mm, 5 µm for preparative)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • HPLC system with Diode Array Detector (DAD) and in-line radioactivity detector.

  • Liquid Scintillation Counter (LSC)

Procedure:

  • HPLC Purification:

    • Method: Elute the crude product using a gradient, for example, 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: Monitor the elution using both UV (e.g., at 210 nm) and radioactivity detectors.

    • Collection: Collect the fraction corresponding to the major radioactive peak that co-elutes with a non-labeled reference standard of the final product.

  • Solvent Removal: Evaporate the collected HPLC fraction to dryness under reduced pressure. Re-dissolve the final compound in a suitable solvent for storage (e.g., ethanol).

  • Quality Control Analysis:

    • Radiochemical Purity (RCP): Inject an aliquot of the final product onto an analytical HPLC column using the same gradient. RCP is calculated as the percentage of the total radioactivity in the desired product peak relative to all radioactive peaks.[19][20]

      • RCP (%) = (Area of Product Peak / Total Area of All Radioactive Peaks) * 100

      • Acceptance Criterion: RCP should be ≥98%.

    • Specific Activity (SA):

      • Determine the concentration of the purified compound using a UV calibration curve generated with the non-labeled standard.

      • Measure the radioactivity of a known volume of the sample using LSC.

      • Calculate the specific activity in mCi/mmol or GBq/mmol.

    • Chemical Identity: Confirm the identity by co-injection with the non-labeled standard on HPLC and, if sufficient mass is available, by mass spectrometry.

Chapter 3: [³H]Labeling via Hydrogen Isotope Exchange

Tritium labeling can be achieved efficiently at a late stage through metal-catalyzed hydrogen isotope exchange (HIE).[10] This method involves exposing the non-labeled parent compound to tritium gas (T₂) in the presence of a catalyst, which facilitates the exchange of hydrogen atoms for tritium.[8][12]

G cluster_1 Labeling Reaction cluster_2 Purification & QC Parent Ethyl {[1-(hydroxymethyl)cyclopropyl] methyl}carbamate Reaction Incubate with T₂ Gas and Iridium Catalyst Parent->Reaction Labile_Removal Removal of Labile Tritium (e.g., Lyophilization) Reaction->Labile_Removal HPLC Radio-HPLC Purification Labile_Removal->HPLC Analysis QC Analysis HPLC->Analysis Final [³H]Ethyl {[1-(hydroxymethyl)cyclopropyl] methyl}carbamate Analysis->Final

Caption: Workflow for ³H-labeling via Hydrogen Isotope Exchange.

Protocol 3: Synthesis of [³H]this compound

Principle: A directing group on the molecule, such as the carbamate or hydroxyl group, can direct the iridium catalyst to facilitate C-H activation and exchange with tritium at specific positions.[10] The process is carried out in a specialized tritiation manifold.

Materials:

  • This compound (non-labeled parent compound)

  • Iridium-based HIE catalyst (e.g., [Ir(cod)(IMes)Cl])

  • Tritium (T₂) gas

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Methanol

Procedure:

  • Reaction Setup: In a reaction vessel suitable for high-pressure gas reactions, combine the parent compound and the iridium catalyst under an inert atmosphere (e.g., Argon).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Tritiation: Connect the vessel to a tritiation manifold. Freeze-pump-thaw the solution to remove dissolved gases. Introduce T₂ gas (e.g., at ~1 bar pressure).

  • Incubation: Stir the reaction mixture at a set temperature (e.g., room temperature to 50 °C) for 12-24 hours.

  • Degassing: After the reaction, carefully recover the unreacted T₂ gas. The system is then purged with an inert gas to remove residual T₂.

  • Removal of Labile Tritium: Evaporate the solvent. Re-dissolve the crude product in methanol and stir for 1 hour. This step exchanges any tritium on heteroatoms (O-H, N-H) for hydrogen. Evaporate the methanol. Repeat this process 2-3 times to ensure all labile tritium is removed.[11]

Protocol 4: Purification and Quality Control (QC)

Principle: Purification is critical to isolate the desired tritiated parent compound from catalytic residues and any radiolytic byproducts.[11] The QC process is similar to that for ¹⁴C-labeled compounds.

Procedure:

  • HPLC Purification: Purify the non-labile crude product using reverse-phase HPLC as described in Protocol 2. Collect the radioactive peak corresponding to the parent compound.

  • Quality Control Analysis:

    • Radiochemical Purity (RCP): Perform analytical HPLC. The acceptance criterion is ≥98%.

    • Specific Activity (SA): Determine the specific activity as described in Protocol 2. High specific activity (e.g., >15 Ci/mmol) is typically expected.

    • Label Position (Optional): If required, the position(s) of tritium incorporation can be determined by ³H-NMR spectroscopy.

Chapter 4: Application in Preclinical ADME Studies

Once synthesized and purified, the radiolabeled compound is a powerful tool for elucidating the ADME properties of the drug candidate.[21][22]

G cluster_0 In Vitro cluster_1 In Vivo (Rodent Model) Dose Prepare Radiolabeled Dosing Solution Invivo Incubate with Liver Microsomes/Hepatocytes Dose->Invivo Dose_animal Administer Dose Dose->Dose_animal Analysis_vitro LC-MS/Radio-HPLC Analysis (Metabolic Stability) Invivo->Analysis_vitro Collection Collect Samples (Plasma, Urine, Feces) Dose_animal->Collection Analysis_vivo Quantify Radioactivity (LSC) (Mass Balance, PK) Collection->Analysis_vivo

Caption: General workflow for using radiotracers in ADME studies.

Protocol 5: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay evaluates how quickly the compound is metabolized by key drug-metabolizing enzymes (e.g., Cytochrome P450s) present in liver microsomes.[1]

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, combine HLM, phosphate buffer, and the radiolabeled compound (at a final concentration of e.g., 1 µM).

  • Initiate Reaction: Pre-warm the mixture to 37 °C. Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with 0.1% formic acid.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze by radio-HPLC to determine the percentage of the parent compound remaining at each time point. From this data, the in-vitro half-life (t₁/₂) and intrinsic clearance can be calculated.

Protocol 6: In Vivo Mass Balance and Excretion Study in Rodents

Principle: This study determines the extent of drug absorption and the routes and rate of elimination of the drug and its metabolites from the body.[23] A ¹⁴C-labeled compound is strongly preferred for this study.

Procedure:

  • Dose Preparation: Prepare a formulation of the radiolabeled compound suitable for the intended route of administration (e.g., oral gavage or intravenous injection). Determine the specific activity of the dosing solution.

  • Administration: Administer a single dose to a group of rodents (e.g., Sprague-Dawley rats, n=3-4 per sex) housed in individual metabolic cages that allow for the separate collection of urine and feces.

  • Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, etc., up to 7 days or until >95% of the dose is recovered). Blood samples can also be collected at specified times to determine plasma pharmacokinetics.

  • Sample Processing:

    • Urine: Measure the total volume and take aliquots for LSC analysis.

    • Feces: Homogenize the entire sample from each collection interval and combust aliquots in a sample oxidizer before LSC analysis.

    • Plasma: Process blood samples to obtain plasma and analyze aliquots by LSC.

  • Data Analysis:

    • Calculate the percentage of the radioactive dose recovered in urine and feces at each time interval and cumulatively.

    • This provides a quantitative mass balance and identifies the primary route(s) of excretion.

References

  • Del Vecchio, A., et al. (2020). Carbon isotope labeling of carbamates by late-stage [11C], [13C] and [14C] carbon dioxide incorporation. Chemical Communications, 56(78), 11677-11680. [Link]

  • Royal Society of Chemistry. (2020). Carbon isotope labeling of carbamates by late-stage [11C], [13C] and [14C]carbon dioxide incorporation. Chemical Communications. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Padmanabhan, D. (2015). Quality control of radiopharmaceuticals. Journal of Pharmaceutical Sciences and Technology Management, 1(2), 79-88. [Link]

  • Policy Commons. (2020). Carbon Isotope Labeling of Carbamates via CO2 Incorporation. [Link]

  • Nilsson, J. L. G., et al. (2012). Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. Chemical Research in Toxicology, 25(4), 774-789. [Link]

  • ACS Publications. (2012). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Chemical Research in Toxicology. [Link]

  • Verhoog, S., et al. (2021). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au, 1(10), 1559-1575. [Link]

  • Moravek, Inc. What Exactly Is Radiolabeling? [Link]

  • BioPharma Services Inc. (2022). What Is an ADME Study? [Link]

  • Longdom Publishing. (2023). Applications of Radiolabeling in Biological Research and Innovati. Journal of Nuclear Medicine & Radiation Therapy. [Link]

  • Princeton University Department of Chemistry. (2016). 'Radiolabeling' lets scientists track the breakdown of drugs. [Link]

  • Moravek, Inc. The Importance of Purification for Radiolabeled Compounds. [Link]

  • Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. [Link]

  • de Zanger, R., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 7(1), 33. [Link]

  • ResearchGate. (1995). Radiopharmaceutical quality control. [Link]

  • Journal of Nuclear Medicine Technology. (1991). Quality Control Procedures for Newer Radiopharmaceuticals. [Link]

  • Piel, M., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules, 27(23), 8206. [Link]

  • Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. [Link]

  • Donck, S., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(7), 7235-7301. [Link]

  • Technology Networks. (2024). What Is ADME? – Drug Discovery Basics. [Link]

  • American Academic Publisher. (2023). ADME PROCESSES: FUNDAMENTAL PRINCIPLES OF DRUG ABSORPTION, DISTRIBUTION, METABOLISM, AND EXCRETION. International journal of artificial intelligence. [Link]

  • D'Addese, L., et al. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4. Pharmaceuticals, 15(1), 86. [Link]

  • Zhang, Z., et al. (2023). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 28(20), 7083. [Link]

  • Polimi Open Knowledge. (2020). Purification, formulation and quality control of radiopharmaceuticals. [Link]

  • CERN Indico. (2018). Analytical control and purification of radiopharmaceuticals. [Link]

  • 911Metallurgist. (2021). How Susceptible are Organic Compounds to Tritium Exchange Labeling. [Link]

  • Selcia. (2024). Tritium Radiosynthesis: Illuminating the Pathways of Science and Innovation. [Link]

  • ResearchGate. (2020). Tritium labelling of pharmaceuticals. [Link]

  • Reagents & Instruments Network. This compound. [Link]

Sources

Application Notes and Protocols for Preclinical Formulation of Carbamate-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Formulation Landscape of Carbamate-Based Therapeutics

The carbamate moiety is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved drugs and a growing number of preclinical candidates.[1] Its unique properties, including chemical and proteolytic stability, the ability to permeate cell membranes, and its role as a peptide bond surrogate, make it an attractive functional group in drug design.[1][2] Carbamates are utilized in a wide array of therapeutic areas, from neurodegenerative diseases to oncology.[1] However, the successful preclinical development of carbamate-based compounds is intrinsically linked to overcoming formulation challenges, primarily stemming from their often poor aqueous solubility.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to devise robust and effective formulation strategies for carbamate-based compounds in preclinical studies. By moving beyond a simple recitation of protocols, we delve into the rationale behind formulation choices, ensuring a deep understanding of the interplay between a compound's physicochemical properties and its in vivo performance. Our approach is grounded in the principles of scientific integrity, providing you with the tools to develop self-validating and reproducible formulation protocols.

Part 1: Foundational Physicochemical Assessment of Carbamate Compounds

A successful formulation strategy begins with a thorough understanding of the carbamate compound's intrinsic properties. This initial characterization will dictate the most promising formulation approaches and help to anticipate potential challenges.[3]

Critical Quality Attributes (CQAs) for Carbamate Formulations

Before embarking on formulation development, it is crucial to define the Target Product Profile (TPP) for the preclinical study. This includes defining the desired route of administration, dose range, and the required pharmacokinetic profile. Based on the TPP, the following CQAs for the formulation should be established:

  • Concentration: The formulation must be able to solubilize the carbamate at the required concentration to achieve the desired dose in a physiologically acceptable volume.

  • Stability: The carbamate must remain chemically and physically stable in the formulation for the duration of the study. This is particularly critical for carbamates, as the ester linkage can be susceptible to hydrolysis.[4]

  • Bioavailability: The formulation should facilitate optimal absorption of the carbamate to ensure adequate systemic exposure.

  • Tolerability: The formulation and its constituent excipients must be well-tolerated in the chosen animal model to avoid confounding toxicological readouts.

Essential Physicochemical Characterization

A comprehensive physicochemical characterization of the carbamate active pharmaceutical ingredient (API) is the first and most critical step in formulation development.

Table 1: Essential Physicochemical Parameters for Carbamate Compounds

ParameterMethod(s)Implication for Formulation
Aqueous Solubility Shake-flask method at various pH values (e.g., 1.2, 4.5, 6.8, 7.4)Directly informs the need for solubility enhancement techniques.[5]
LogP/LogD HPLC-based or computational methodsIndicates the lipophilicity of the compound and its potential for oral absorption and distribution.[3]
pKa Potentiometric titration, UV-spectrophotometryDetermines the ionization state of the compound at different pH values, which influences solubility and permeability.
Melting Point & Thermal Properties Differential Scanning Calorimetry (DSC)Provides information on the solid-state properties of the API, including crystallinity and potential for polymorphism.
Chemical Stability Forced degradation studies (acid, base, oxidation, heat, light)Identifies potential degradation pathways and helps in the selection of stabilizing excipients and appropriate storage conditions.[4][6]
Solid-State Characterization X-ray Powder Diffraction (XRPD), MicroscopyDetermines the crystalline or amorphous nature of the API, which can significantly impact solubility and dissolution rate.

Part 2: Strategic Formulation Approaches for Carbamate Compounds

Based on the physicochemical profile, a tailored formulation strategy can be developed. For many carbamate compounds, which often exhibit poor aqueous solubility, a multi-pronged approach involving the screening of several formulation types is recommended.[3]

Decision Tree for Formulation Strategy Selection

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy for a carbamate-based compound.

formulation_strategy cluster_aqueous Aqueous-Based Formulations cluster_enhancement Solubility Enhancement Strategies start Physicochemical Characterization of Carbamate API solubility_check Aqueous Solubility > Required Dose/Volume? start->solubility_check aqueous_solution Simple Aqueous Solution (e.g., Saline, PBS) solubility_check->aqueous_solution Yes solubility_enhancement Solubility Enhancement Required solubility_check->solubility_enhancement No final_formulation Final Formulation for Preclinical Studies aqueous_solution->final_formulation Proceed to Dosing suspension Aqueous Suspension (with suspending & wetting agents) suspension->final_formulation Proceed to Dosing cosolvent Co-solvent Systems (e.g., PEG400, Propylene Glycol) solubility_enhancement->cosolvent lipid_based Lipid-Based Formulations (e.g., Oils, SEDDS) solubility_enhancement->lipid_based solid_dispersion Amorphous Solid Dispersions (with hydrophilic polymers) solubility_enhancement->solid_dispersion cosolvent->final_formulation Screening & Optimization lipid_based->final_formulation Screening & Optimization solid_dispersion->final_formulation Screening & Optimization

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The molecule's unique cyclopropylmethyl scaffold and carbamate functionality are of significant interest in medicinal chemistry. The primary synthetic route involves the reaction of [1-(aminomethyl)cyclopropyl]methanol with ethyl chloroformate. This seemingly straightforward reaction can be prone to several side reactions and challenges that can impact the final yield and purity. This guide will walk you through a detailed protocol and provide solutions to common issues.

Reaction Pathway Overview

The fundamental reaction involves the nucleophilic attack of the primary amine of [1-(aminomethyl)cyclopropyl]methanol on the electrophilic carbonyl carbon of ethyl chloroformate. A base is required to neutralize the hydrochloric acid byproduct.

ReactionPathway Reactant1 [1-(aminomethyl)cyclopropyl]methanol Product This compound Reactant1->Product + Ethyl Chloroformate + Base Reactant2 Ethyl Chloroformate Reactant2->Product Workflow Start Start Setup Reaction Setup: - Dissolve amine in DCM - Add triethylamine Start->Setup Cooling Cool to 0°C Setup->Cooling Addition Slow Addition of Ethyl Chloroformate Cooling->Addition Reaction Stir at 0°C then RT Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up: - Wash with NaHCO₃ - Wash with Brine Monitoring->Workup Reaction Complete Drying Dry with MgSO₄/Na₂SO₄ Workup->Drying Purification Purify by Column Chromatography Drying->Purification End End Product Purification->End

Technical Support Center: Navigating the Purification Challenges of Polar Carbamate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar carbamate compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. Carbamates, while structurally diverse, often present significant purification hurdles due to their polarity and, in some cases, their thermal lability. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

The Fundamental Challenge: Why Are Polar Carbamates Difficult to Purify?

Polar carbamates possess a combination of hydrogen bond donors and acceptors, along with a polar carbamate functional group. This inherent polarity makes them highly soluble in aqueous and polar organic solvents, which complicates their retention on traditional reversed-phase chromatography columns.[1] The primary challenge lies in achieving adequate retention and separation from other polar impurities or starting materials, which often co-elute. Furthermore, some carbamates are thermally sensitive, making techniques like gas chromatography problematic without derivatization.[2]

Frequently Asked Questions (FAQs)

Q1: My polar carbamate shows little to no retention on my C18 column. What is happening and what are my options?

A1: This is a classic issue when dealing with highly polar analytes on a nonpolar stationary phase like C18. The underlying cause is the "like-dissolves-like" principle not working in your favor. Your polar carbamate prefers to stay in the polar mobile phase rather than interact with the hydrophobic C18 chains. This results in elution at or near the void volume of the column.[1][3]

Here are your primary options to address this:

  • Employ a Polar-Embedded or Polar-Endcapped C18 Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and offer enhanced retention for polar compounds.[4]

  • Switch to an Alternative Chromatographic Mode: For highly polar carbamates, reversed-phase may not be the optimal choice. Consider the following:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[5][6][7] A water-rich layer forms on the stationary phase, and your polar carbamate will partition into this layer, leading to increased retention.[7][8]

    • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange functionalities.[9][10] This allows for multiple retention mechanisms, which can be highly effective for polar and ionizable carbamates.[9][10]

    • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[11][12] It is a form of normal-phase chromatography and is well-suited for the purification of polar and thermally labile molecules.[12]

Troubleshooting Guide: Common Issues and Solutions

This section provides detailed troubleshooting for specific problems you might encounter during the purification of polar carbamate compounds.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q2: I am observing significant peak tailing for my basic polar carbamate on a silica-based column. What is causing this and how can I fix it?

A2: Peak tailing for basic compounds on silica-based columns is often caused by strong interactions between the basic analyte and acidic silanol groups on the silica surface.[13] These secondary interactions lead to a portion of the analyte being retained more strongly, resulting in a tailed peak.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Lower the pH: If your carbamate is basic, lowering the pH of the mobile phase will protonate the analyte, which can reduce its interaction with the silanol groups. However, be mindful of the pH stability of your column.

    • Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, minimizing their interaction with your analyte.[13]

    • Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape by masking the silanol interactions.[14]

  • Column Selection:

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer accessible silanol groups, leading to improved peak shape for basic compounds.[13]

    • Consider a Non-Silica-Based Column: Polymeric or hybrid particle columns can offer better performance for basic analytes as they are more resistant to high pH and have different surface chemistries.

Q3: My peaks are fronting. What could be the issue?

A3: Peak fronting is less common than tailing but can occur due to a few reasons:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a fronting peak.[14] To test for this, dilute your sample and reinject. If the peak shape improves, you were overloading the column.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.

Issue 2: Low Recovery of the Polar Carbamate

Q4: I am experiencing low recovery of my polar carbamate after purification. Where could my compound be going?

A4: Low recovery of polar compounds can be frustrating. The cause is often irreversible adsorption to the stationary phase or degradation.

Troubleshooting Steps:

  • Assess Compound Stability:

    • On-Column Degradation: Some carbamates can be sensitive to the acidic nature of silica gel. To check for this, you can perform a stability test by dissolving your compound in the mobile phase with and without the presence of silica gel and analyzing the solutions over time.

    • Use a Less Acidic Stationary Phase: If degradation on silica is suspected, consider using a more inert stationary phase like a polymeric column or alumina.

  • Optimize Elution Conditions:

    • Increase Mobile Phase Strength: In HILIC, this means increasing the aqueous component. In reversed-phase, it means decreasing the aqueous component. A gradient elution that ends at a high mobile phase strength can help elute strongly retained compounds.

    • Consider Additives: For ionizable carbamates, adding a small amount of an acid or base to the mobile phase can improve their elution and recovery.

  • Check for Nonspecific Binding:

    • System Passivation: Polar compounds can sometimes adsorb to the surfaces of the HPLC system, particularly stainless steel components. Passivating the system with a strong acid (e.g., nitric acid), followed by a thorough flush with water and your mobile phase, can help reduce nonspecific binding.

Experimental Protocols and Workflows

Workflow: Selecting the Right Chromatographic Mode

Choosing the appropriate chromatographic mode is the first and most critical step in developing a successful purification method for a polar carbamate.

G start Start: Polar Carbamate Purification is_highly_polar Is the carbamate highly polar? start->is_highly_polar is_ionizable Is the carbamate ionizable? mmc Mixed-Mode Chromatography (MMC) is_ionizable->mmc Yes hilic Hydrophilic Interaction Liquid Chromatography (HILIC) is_ionizable->hilic No is_highly_polar->is_ionizable Yes rp_hplc Reversed-Phase HPLC (Polar-Embedded/Endcapped C18) is_highly_polar->rp_hplc No (Moderately Polar) sfc Supercritical Fluid Chromatography (SFC) mmc->sfc Alternative hilic->sfc Alternative

Caption: Decision tree for selecting a purification strategy.

Protocol: Generic HILIC Method Development for a Polar Carbamate
  • Column Selection: Start with a bare silica or an amide-bonded HILIC column. These are good general-purpose HILIC phases.[5]

  • Mobile Phase Preparation:

    • Aqueous Component (A): 10 mM ammonium formate or ammonium acetate in water. This provides the necessary ions for good peak shape and MS compatibility.

    • Organic Component (B): Acetonitrile.

  • Initial Gradient:

    • Start with a high percentage of organic solvent (e.g., 95% B).

    • Run a linear gradient from 95% B to 50% B over 10-15 minutes.

    • Hold at 50% B for 2-3 minutes.

    • Return to initial conditions and allow for re-equilibration (at least 5-10 column volumes).[15]

  • Injection Solvent: Dissolve the sample in a solvent that is as close to the initial mobile phase composition as possible (e.g., 95:5 acetonitrile:water) to avoid peak distortion.

  • Optimization:

    • If retention is too low, start with a higher initial organic percentage.

    • If retention is too high, start with a lower initial organic percentage or use a stronger aqueous solvent (e.g., by increasing the buffer concentration).

    • Adjust the gradient slope to improve the separation of closely eluting peaks.

Data Summary Tables

Table 1: Comparison of Chromatographic Modes for Polar Carbamate Purification

FeatureReversed-Phase (Polar Modified)HILICMixed-Mode (RP/Ion-Exchange)SFC
Stationary Phase Nonpolar (e.g., C18 with polar embedding)Polar (e.g., Silica, Amide, Zwitterionic)[5][8]Bimodal (e.g., C18 and Anion/Cation Exchange)[9]Polar (similar to normal phase)
Mobile Phase High AqueousHigh Organic (e.g., >70% Acetonitrile)[7]Aqueous/Organic with BufferSupercritical CO2 with Modifier
Retention of Polar Analytes ModerateStrong[16]Strong and TunableStrong
MS Compatibility GoodExcellent (high organic content aids desolvation)[8]Good (avoids non-volatile ion-pairing reagents)[10]Good
Key Advantage Familiarity, wide availabilityExcellent for very polar compoundsDual retention mechanism for complex mixtures[9]Fast, green, good for thermally labile compounds[11][17]
Potential Challenge Still may not be sufficient for highly polar compoundsLonger equilibration times, sensitivity to water content[15]Method development can be more complexRequires specialized instrumentation

Advanced Topics

Chiral Separations of Polar Carbamates

Q5: I need to separate enantiomers of a polar carbamate. What type of chiral stationary phase (CSP) should I consider?

A5: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly versatile and effective for a wide range of chiral separations, including carbamates.[18][19] Carbamate derivatives of these polysaccharides, such as cellulose tris(3,5-dimethylphenylcarbamate), often provide excellent enantioselectivity.[20]

  • Immobilized vs. Coated CSPs: Immobilized polysaccharide-based CSPs are covalently bonded to the silica support. This makes them more robust and compatible with a wider range of solvents compared to coated CSPs, which can be damaged by certain organic solvents.[21] For method development with polar carbamates, an immobilized CSP offers greater flexibility.

Sample Preparation Considerations

Q6: What are the best practices for sample preparation of polar carbamates from complex matrices?

A6: Effective sample preparation is crucial to protect your column and achieve a clean chromatogram.

  • Solid-Phase Extraction (SPE): For complex samples, SPE is a powerful cleanup technique. You can use a polar sorbent (in normal-phase mode) or a mixed-mode sorbent to selectively retain your polar carbamate while washing away interfering compounds.[4]

  • QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis, including many carbamates, in food and environmental samples.[22] It involves a salting-out extraction followed by dispersive SPE for cleanup.

Final Workflow Diagram: A Systematic Approach to Purification

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up & Validation a Define Purification Goal (Purity, Yield) b Characterize Carbamate (Polarity, pKa, Solubility) a->b c Select Chromatographic Mode (See Decision Tree) b->c d Screen Columns & Mobile Phases c->d e Optimize Gradient/Isocratic Conditions d->e f Fine-tune Mobile Phase Additives (pH, Buffer, etc.) e->f g Address Peak Shape & Recovery Issues f->g h Perform Loading Study g->h i Scale-up to Preparative Column h->i j Validate Method (Purity, Recovery, Reproducibility) i->j

Caption: Systematic workflow for polar carbamate purification.

References

  • Welch Materials. (2024, November 25).
  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Jandera, P. (2011). Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Wikipedia. Hydrophilic interaction chromatography. Retrieved from [Link]

  • Hemström, P., & Irgum, K. (2006). Hydrophilic Interaction Chromatography. LCGC North America, 24(9), 924-940.
  • BenchChem. Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Waters Corporation. (2025, June 18).
  • Phenomenex. (2025, June 6).
  • HELIX Chromatography.
  • Okamoto, Y., & Ikai, T. (2008). Chiral separation by HPLC using polysaccharide-based chiral stationary phases. Chemical Society Reviews, 37(12), 2593-2608.
  • Popovska, A. S., & Stojanovska, P. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • Yu, K., Krol, J., Balogh, M., & Monks, I. (2003). A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. Analytical Chemistry, 75(16), 4103-4112.
  • Phenomenex. (2017, May 10). Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line.
  • Chiralpedia. Polysaccharide-based CSPs.
  • PerkinElmer.
  • Pesek, J. J., Matyska, M. T., & Boysen, R. I. (2013). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 31(7), 540-547.
  • Ikai, T., & Okamoto, Y. (2022).
  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Zakaria, Z. (2014). A rapid determination and extraction of three carbamate insecticides using LC-ESI-MS/MS: Application to their identification in a real river water sample. International Journal of Environmental Analytical Chemistry, 94(1), 79-91.
  • Wang, Y., Collins, C., & Wang, C. (2019). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(16), 4993.
  • Santaladchaiyakit, Y., Srijaranai, S., & Burakham, R. (2012). Methodological aspects of sample preparation for the determination of carbamate residues: a review.
  • Puskás, I., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules, 29(9), 2154.
  • Washington State University. HPLC Troubleshooting Guide.
  • Nguyen, T. T., et al. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385-394.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice.
  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • LoBrutto, R., et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Lehotay, S. J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Toxins, 10(10), 398.
  • Sobhanzadeh, E., & Morshedi, A. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. Journal of Fundamental Sciences, 5(2), 106-128.
  • Dolan, J. W. HPLC Troubleshooting Guide.
  • BenchChem. Application Notes and Protocols for the Analytical Detection of Carbamic Acid.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC North America, 30(7), 564-571.
  • Marty, M.
  • YMC.
  • West, C. (2013). How Good is SFC for Polar Analytes?.
  • Restek.
  • Selvita. (2024, September 19).
  • Restek. (2020, October 26). How to Avoid Common Problems with HILIC Methods.
  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • Environmental Science. (2024, June 17).
  • Thermo Fisher Scientific.
  • Shimadzu. Analytical Advantages of SFC.

Sources

Technical Support Center: Troubleshooting Unexpected Side Reactions in Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of carbamate formation and troubleshoot common and unexpected side reactions. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Troubleshooting Guide - Common Side Reactions & Their Mitigation

Carbamate synthesis, while a cornerstone of medicinal chemistry and materials science, is often plagued by side reactions that can significantly impact yield, purity, and scalability.[1][2] This section dissects the most prevalent issues, offering mechanistic explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Carbamate

Q: My reaction is not producing the expected carbamate, or the yield is significantly lower than anticipated. What are the primary causes and how can I fix this?

A: Low conversion is a frequent challenge and can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Root Causes & Solutions:

  • Poor Nucleophilicity of the Amine/Alcohol: Sterically hindered or electron-deficient amines and alcohols will react sluggishly.

    • Causality: The reaction rate is directly proportional to the nucleophilicity of the attacking amine or alcohol. Electron-withdrawing groups near the reacting center decrease nucleophilicity.

    • Solution: Consider using a stronger, non-nucleophilic base to deprotonate the nucleophile, increasing its reactivity. For reactions involving amines and CO2, the use of cesium carbonate has been shown to be effective.[3] Alternatively, a more reactive electrophile, such as a carbamoyl chloride, may be necessary.[1]

  • Decomposition of Starting Materials or Product: Chloroformates and isocyanates are sensitive to moisture and can degrade. The target carbamate itself might be unstable under the reaction conditions.[4][5]

    • Causality: Chloroformates can hydrolyze to the corresponding alcohol and HCl, while isocyanates react with water to form an unstable carbamic acid, which decarboxylates to an amine.[6][7] This amine can then react with another isocyanate molecule to form a urea impurity.[8]

    • Solution: Ensure all reagents and solvents are anhydrous.[5][8] Run reactions under an inert atmosphere (e.g., Nitrogen or Argon). Check the thermal stability of your target carbamate and adjust the reaction temperature accordingly.[5]

  • Suboptimal Reaction Temperature: Carbamate formation can be highly temperature-dependent.

    • Causality: Exothermic reactions can lead to thermal runaway and byproduct formation if not properly controlled.[5] Conversely, some reactions require elevated temperatures to overcome activation energy barriers.

    • Solution: For exothermic reactions, slow, controlled addition of reagents with adequate cooling is essential.[5] If the reaction is sluggish, a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS is recommended.[5]

Issue 2: Formation of Symmetrical Urea Byproducts

Q: I am observing a significant amount of a symmetrical urea byproduct (R-NH-CO-NH-R) in my reaction mixture. What is causing this and how can I prevent it?

A: Urea formation is a classic side reaction, particularly when using isocyanates or generating them in situ.

Mechanistic Insight: The primary route to urea formation involves the reaction of an isocyanate with an amine. This amine can be your starting material or one formed from the reaction of the isocyanate with water.[6][8]

Urea_Formation

Preventative Measures:

  • Rigorous Moisture Control: Use anhydrous solvents and reagents, and maintain an inert atmosphere.[8]

  • Slow Reagent Addition: Add the isocyanate or chloroformate slowly to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, minimizing its reaction with any trace water or unreacted starting amine.[8]

  • Choice of Base: When using chloroformates, a non-nucleophilic base (e.g., pyridine, triethylamine) is crucial to scavenge the HCl produced without reacting with the chloroformate itself.[9] However, be aware that some tertiary amines can react with phosgene or its derivatives.[9]

Issue 3: Isocyanate and Allophanate Formation

Q: My product appears to be contaminated with an isocyanate or a higher molecular weight species I suspect is an allophanate. How do these form and what can I do?

A: Isocyanate intermediates are common in many carbamate synthesis routes.[7][10] If not fully consumed, they can lead to further side reactions, such as the formation of allophanates.

Mechanistic Pathway:

  • Isocyanate Formation: Isocyanates can be generated from the Curtius, Hofmann, or Lossen rearrangement of acyl azides, amides, or hydroxamic acids, respectively.[7] They are also formed by the reaction of amines with phosgene or its equivalents.[7][11]

  • Allophanate Formation: An isocyanate can react with the N-H bond of a previously formed carbamate to yield an allophanate. This reaction is often promoted by excess isocyanate and elevated temperatures.[12]

Allophanate_Formation

Mitigation Strategies:

  • Stoichiometric Control: Use a slight excess of the alcohol nucleophile to ensure all the isocyanate is consumed in the desired carbamate-forming reaction.

  • Temperature Management: Avoid excessively high reaction temperatures, which can favor allophanate formation.[13]

  • Catalyst Choice: Certain catalysts may favor the desired reaction over allophanate formation. For instance, some tin catalysts are effective for transcarbamoylation while minimizing side reactions.[10]

Issue 4: Over-alkylation of the Carbamate Nitrogen

Q: I'm synthesizing an N-unsubstituted or N-monosubstituted carbamate, but I'm seeing byproducts corresponding to alkylation on the carbamate nitrogen. Why is this happening?

A: The N-H proton of a carbamate is acidic and can be removed by a sufficiently strong base, creating a nucleophilic carbamate anion that can react with an alkylating agent.

Controlling Over-alkylation:

  • Base Selection: Use a base that is strong enough to facilitate the initial carbamate formation but not so strong that it readily deprotonates the product carbamate. The choice is highly substrate-dependent.

  • Reaction Conditions: In some cases, using a three-component coupling of an amine, CO2, and an alkyl halide with a specific base/additive system like cesium carbonate and tetrabutylammonium iodide (TBAI) can minimize over-alkylation.[1][14] TBAI is thought to stabilize the intermediate carbamate anion, promoting the desired reaction.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for carbamate synthesis?

A1: There is no single "best" solvent. The choice depends on the specific reaction. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF) are commonly used. For reactions sensitive to moisture, it is critical to use anhydrous solvents.[8]

Q2: How can I monitor the progress of my carbamate synthesis reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For quantitative analysis and to identify byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[15][16][17]

Q3: My carbamate product is difficult to purify. Any suggestions?

A3: Purification challenges often arise from byproducts with similar polarity to the desired product.

  • Urea byproducts: These are often less soluble than the corresponding carbamates and may precipitate from the reaction mixture. If they are soluble, chromatography on silica gel can be effective, often requiring a more polar eluent system than the carbamate product.

  • Allophanates: Being higher in molecular weight and often more polar, they can typically be separated by column chromatography.

  • Recrystallization: If a solid, recrystallization is an excellent technique for purification, provided a suitable solvent system can be found.

Q4: Are there safer alternatives to using phosgene or isocyanates?

A4: Yes, due to the high toxicity of phosgene and isocyanates, several safer alternatives have been developed.[6]

  • Phosgene Equivalents: Triphosgene, a solid, is a safer alternative to gaseous phosgene.[18] Carbamoyl chlorides can also be generated in situ from secondary amines and then reacted with alcohols.[1]

  • Carbon Dioxide as a C1 Source: The use of CO2 as a green and non-toxic reagent is gaining traction.[1][19] Reactions of amines, CO2, and alkyl halides can produce carbamates, often with high selectivity.[3][14]

  • Transcarbamoylation: This involves the transfer of a carbamoyl group from a donor molecule (e.g., phenyl carbamate or urea) to an alcohol or amine, often catalyzed by metals like tin or indium.[10]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Carbamate Synthesis from an Amine and a Chloroformate
  • Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkyl chloroformate (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Analytical Method for Purity Assessment by LC-MS

This is a general guideline; specific parameters must be optimized for your analyte.

  • Instrumentation: UHPLC coupled to a tandem mass spectrometer (e.g., QTRAP).[16]

  • Column: A reverse-phase C18 column is a common choice.[16]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to improve peak shape and ionization.

  • Detection: Electrospray ionization (ESI) in positive mode is typical for carbamates. Monitor the protonated molecular ion [M+H]+.

  • Quantification: Use multiple reaction monitoring (MRM) for high sensitivity and selectivity if standards are available.[16]

Data Summary: Key Reaction Parameters
ParameterInfluence on Carbamate SynthesisKey Considerations & Recommendations
Temperature Affects reaction rate and side product formation.[5]Start at 0 °C for exothermic reactions. Optimize for sluggish reactions. Avoid high temperatures that can cause decomposition or allophanate formation.[5][13]
Solvent Influences solubility, reaction rate, and selectivity.Use anhydrous aprotic solvents (DCM, THF, DMF). The polarity can affect reaction outcomes.
Base Scavenges acidic byproducts (e.g., HCl) and can activate nucleophiles.Use non-nucleophilic bases (e.g., Et3N, pyridine) with chloroformates. Stronger bases may be needed for less reactive nucleophiles but can cause over-alkylation.
Stoichiometry The ratio of reactants can dictate the product distribution.A slight excess of the nucleophile (amine/alcohol) can help drive the reaction to completion and consume the electrophile, preventing side reactions.

Conclusion

Successful carbamate synthesis hinges on a detailed understanding of the reaction mechanism and potential side reactions. By carefully selecting reagents and conditions, and by systematically troubleshooting unexpected outcomes using the principles outlined in this guide, researchers can significantly improve the efficiency and purity of their carbamate preparations.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)
  • Benchchem.
  • Tantillo, D. J. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Tantillo, D. J. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Various Approaches for the Synthesis of Organic Carbamates.
  • Benchchem.
  • Carbamate synthesis by carbamoyl
  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
  • Synthetic methods of carbamate synthesis.
  • Phosgene-free process for preparing carbamates.
  • Organic Chemistry/Isocyan
  • Perspectives on the Synthesis of Organic Carbamates.
  • A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. PubMed.
  • Isocyan
  • Phosgene-Free Synthesis of Carbamates Using CO 2 and Titanium Alkoxides.
  • Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry.
  • Carbamate Formation and Side Reactions.
  • Continuous Synthesis of Carbamates
  • Carbam
  • QuEChERS-based method for the determination of carbamate residues in arom
  • Troubleshooting of hydrazine carbam
  • Recent Advances in the Chemistry of Metal Carbam
  • Analysis method of ammonium carbamate aqueous solution and operation method of unreacted gas absorption tank.
  • How To Get Isocyan
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC.
  • Isocyan
  • Operational difficulties & measures of low pressure carbamate condenser due to crystalliz
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv
  • Benchchem. Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)
  • Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbam
  • Process for preparing isocyanates from primary amines which are not readily dissolved.
  • Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform.
  • Chromatographic Determination of Carbamate Pesticides in Environmental Samples.
  • Environmentally Friendly Synthesis of Urea-Free Poly(carbonate-urethane) Elastomers.
  • Method for making carbamates, ureas and isocyanates.
  • Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
  • Synthesis of allophanate-derived branched glycoforms from alcohols and p-nitrophenyl carbam

Sources

Technical Support Center: Strategies to Enhance the Metabolic Stability of Ethyl Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on enhancing the metabolic stability of ethyl carbamate-containing molecules. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) designed to address common challenges encountered during your experiments, grounded in scientific principles and field-proven insights.

Introduction

Ethyl carbamates are a common structural motif in medicinal chemistry, valued for their role as key pharmacophores or as stable linkers in prodrug design.[1][2] However, their susceptibility to in vivo metabolism, primarily through hydrolysis and oxidation, can lead to rapid clearance, reduced oral bioavailability, and potentially the formation of toxic metabolites.[3][4][5] This guide is structured to help you diagnose and resolve these metabolic stability issues, enabling the rational design of more robust and efficacious drug candidates.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses fundamental questions regarding the metabolism of ethyl carbamates.

Q1: What are the primary metabolic pathways for ethyl carbamates in a drug discovery context?

A1: Ethyl carbamates primarily undergo metabolism through two main enzymatic routes:

  • Hydrolysis: This is often the most significant pathway, catalyzed by carboxylesterases (CES) widely distributed in the liver, intestine, and plasma.[4][6][7][8] These enzymes cleave the ester bond, releasing ethanol, carbon dioxide, and the corresponding amine.[2][9] The rate of hydrolysis is highly dependent on the substituents around the carbamate moiety.[10]

  • Oxidation: Cytochrome P450 (CYP) enzymes, predominantly in the liver, mediate oxidative metabolism.[3][11][12] Oxidation can occur at the ethyl group, leading to the formation of vinyl carbamate, a known reactive and carcinogenic metabolite, or at other positions on the molecule, which can also lead to degradation.[3][12]

Understanding which pathway dominates for your specific compound is the first critical step in devising an effective stabilization strategy.

Q2: My ethyl carbamate-containing compound shows high clearance in human liver microsomes. What is the likely cause?

A2: High clearance in human liver microsomes (HLM) strongly suggests that your compound is a substrate for CYP enzymes.[13][14] HLMs are rich in CYP enzymes but generally have lower carboxylesterase activity compared to liver cytosol or intact hepatocytes.[15] The rapid disappearance of your parent compound in an HLM assay points towards oxidative metabolism as the primary clearance mechanism.

To confirm this, you can run the assay with and without NADPH, the essential cofactor for CYP enzymes. A significant reduction in clearance in the absence of NADPH would confirm CYP-mediated metabolism.

Q3: My compound is stable in microsomes but shows rapid degradation in plasma or hepatocyte assays. What does this indicate?

A2: This metabolic profile strongly points to hydrolysis by carboxylesterases as the main route of degradation.[7][16] Plasma and intact hepatocytes contain a full complement of both Phase I (like CYPs) and Phase II enzymes, as well as active carboxylesterases.[17][18] Since the compound was stable in microsomes (where CYP activity is dominant), the instability in hepatocytes or plasma is likely due to these esterases.[6][8] Carbamate-based prodrugs are often designed to be selectively cleaved by these enzymes to release the active drug.[2][16][19]

Part 2: Troubleshooting Guide - Enhancing Metabolic Stability

This section provides actionable strategies and troubleshooting advice for specific metabolic liabilities.

Issue 1: Rapid Hydrolysis by Carboxylesterases

If you've determined that your ethyl carbamate is rapidly hydrolyzed, consider the following structural modifications.

Causality: The active site of carboxylesterases is sterically constrained. By introducing bulky substituents near the carbamate carbonyl, you can physically block the enzyme's access, thereby slowing the rate of hydrolysis.

  • Actionable Advice:

    • Introduce alkyl groups on the nitrogen atom of the carbamate. N,N-disubstituted carbamates are generally more stable than N-monosubstituted or primary carbamates.[2]

    • Incorporate bulky groups on the alcohol portion of the carbamate.

    • Consider creating a cyclic carbamate, as these are often significantly more stable to hydrolysis.[2][10]

Causality: The susceptibility of the carbamate carbonyl to nucleophilic attack by the serine residue in the esterase active site is influenced by its electrophilicity.[20][21] Reducing the electrophilicity of the carbonyl carbon can decrease the rate of hydrolysis.

  • Actionable Advice:

    • Introduce electron-donating groups on the aryl ring of an O-aryl carbamate.[20][21] This can increase the electron density on the carbonyl oxygen, making it less electrophilic.

Causality: If the carbamate moiety itself is not essential for pharmacological activity, it can be replaced with a more metabolically stable bioisostere that mimics its size, shape, and hydrogen bonding capabilities.[22][23]

  • Actionable Advice:

    • Amides: Amides are classic bioisosteres for carbamates and often exhibit greater metabolic stability.[22][24]

    • Heterocycles: Five-membered heterocyclic rings such as 1,3,4-oxadiazoles or 1,2,4-triazoles can serve as effective, rigid replacements for the carbamate linkage.[22][23]

Decision Workflow for Combating Hydrolysis

G Start High Hydrolysis Observed in Hepatocytes/Plasma IsCarbamateEssential Is the carbamate moiety pharmacophoric? Start->IsCarbamateEssential StericHindrance Introduce Steric Bulk (e.g., N,N-disubstitution, cyclic carbamate) IsCarbamateEssential->StericHindrance  Yes Bioisostere Bioisosteric Replacement (e.g., Amide, Oxadiazole) IsCarbamateEssential->Bioisostere No ElectronicModulation Modulate Electronics (e.g., add electron- donating groups) StericHindrance->ElectronicModulation TestStability Re-evaluate in Metabolic Assays ElectronicModulation->TestStability Bioisostere->TestStability

Caption: Decision tree for addressing carbamate hydrolysis.

Issue 2: Rapid Oxidation by Cytochrome P450 Enzymes

If your compound is rapidly cleared in liver microsomes, the focus should be on blocking oxidative "hotspots."

Causality: The cleavage of a carbon-hydrogen (C-H) bond is often the rate-limiting step in CYP-mediated oxidation.[25] A carbon-deuterium (C-D) bond is stronger than a C-H bond due to its lower zero-point energy.[25][26] Replacing a hydrogen with deuterium at a site of metabolism can slow down the rate of oxidation, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[25][27]

  • Actionable Advice:

    • First, identify the site(s) of metabolism using techniques like mass spectrometry-based metabolite identification.

    • Synthesize an analog where the hydrogen atoms at the identified metabolic hotspot are replaced with deuterium.

    • Re-evaluate the metabolic stability. A significant increase in stability confirms that you have successfully blocked a key metabolic pathway.[26]

Causality: CYP-mediated oxidation often involves the removal of an electron from an electron-rich site on the molecule. By introducing electron-withdrawing groups (e.g., fluorine, trifluoromethyl, nitrile) near a metabolic hotspot, you can decrease the electron density at that position, making it less susceptible to oxidation.[28][29]

  • Actionable Advice:

    • Strategically place fluorine atoms on an aromatic ring prone to hydroxylation.

    • Replace a metabolically labile methyl group with a trifluoromethyl group.

Causality: Similar to blocking esterases, introducing bulky groups can physically prevent the substrate from accessing the active site of CYP enzymes.

  • Actionable Advice:

    • Introduce a tert-butyl group or other bulky substituent adjacent to a known site of metabolism to shield it from the enzyme.[28]

Metabolic Hotspot Mitigation Workflow

G Start High Oxidation in Liver Microsomes IdentifyHotspot Identify Metabolic Hotspot (MetID Studies) Start->IdentifyHotspot ChooseStrategy Select Blocking Strategy IdentifyHotspot->ChooseStrategy Deuteration Deuteration (KIE) ChooseStrategy->Deuteration C-H bond cleavage is rate-limiting EWG Introduce Electron- Withdrawing Groups (e.g., F) ChooseStrategy->EWG Site is electron-rich StericShield Steric Shielding (e.g., t-Butyl) ChooseStrategy->StericShield Site is sterically accessible Synthesize Synthesize Analog Deuteration->Synthesize EWG->Synthesize StericShield->Synthesize TestStability Re-evaluate in Microsomal Stability Assay Synthesize->TestStability

Sources

Technical Support Center: Navigating Compound Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet complex issue of compound precipitation in stock solutions. Unexplained precipitation can compromise experimental integrity, leading to inaccurate dosing and unreliable results.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to not only solve these issues but also to explain the underlying scientific principles. Our goal is to empower you with the expertise to prepare stable, reliable stock solutions for reproducible research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when dealing with compound precipitation.

Q1: I've just prepared a stock solution in DMSO, and it's already cloudy. What's the first thing I should do?

A1: Initial cloudiness or precipitation upon dissolution can be alarming. The first steps are to ensure the basics of proper solution preparation were followed.[3] Use a high-purity, anhydrous grade of DMSO, as it is highly hygroscopic and absorbed water can significantly lower its solvating power.[4] Ensure thorough mixing by vortexing for several minutes. If precipitation persists, gentle warming of the solution to 37°C or sonication in a water bath for 5-10 minutes can help break down compound aggregates and facilitate dissolution.[4][5][6]

Q2: My compound dissolved perfectly in the organic solvent, but precipitated immediately when I diluted it into my aqueous cell culture medium. Why does this happen?

A2: This is a frequent issue known as "crashing out" or "antisolvent precipitation."[6][7] It occurs because the compound, while soluble in an organic solvent like DMSO, is poorly soluble in the aqueous environment of your culture medium.[4][7] When the concentrated stock is diluted, the solvent environment abruptly changes from organic to aqueous, causing the compound to fall out of solution.[6][7] To mitigate this, try adding the stock solution drop-wise into the pre-warmed (37°C) aqueous medium while gently vortexing to ensure rapid dispersion.[6][7]

Q3: After thawing my frozen stock solution, I noticed a precipitate that wasn't there before. What caused this?

A3: This is likely due to freeze-thaw cycle instability. During the freezing process, the solvent and solute can form different phases, and upon thawing, the compound may not fully redissolve, especially if the thawing process is slow or uneven.[1][5] Repeated freeze-thaw cycles can exacerbate this issue and are a known cause of compound precipitation.[1][5][8] To address this, it is highly recommended to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.[1][5][6]

Q4: How critical is the pH of my stock solution and the diluent?

A4: The pH is a critical factor, especially for ionizable compounds.[9] The solubility of weakly acidic or basic compounds can change dramatically with pH.[9][10] A compound might be highly soluble at one pH but precipitate at another. For instance, basic compounds are generally more soluble in acidic solutions, while acidic compounds are more soluble in basic solutions.[5] Always consider the pKa of your compound and the pH of your final solution.[11]

Q5: Can the solid-state form of my compound affect its solubility?

A5: Absolutely. The solid-state properties of a compound, such as whether it is crystalline or amorphous, can significantly influence its solubility.[12][13] Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[12] If you are experiencing inconsistent solubility, it may be beneficial to characterize the solid-state form of your compound using techniques like powder X-ray diffraction (PXRD).[12]

In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and resolve specific precipitation issues.

Guide 1: Precipitate Observed Immediately Upon Dissolution

If a compound fails to dissolve completely in the initial solvent, follow this troubleshooting workflow.

Workflow: Initial Dissolution Failure

start Precipitate observed in initial stock solution check_solvent Verify Solvent Quality & Choice (Anhydrous? Appropriate polarity?) start->check_solvent check_conc Is concentration too high? (Check literature for solubility limits) check_solvent->check_conc If solvent is appropriate assist_sol Apply Assisted Solubilization (Vortex, Gentle Warming, Sonication) check_conc->assist_sol If concentration is within limits reassess_solvent Re-evaluate Solvent System (Try a different solvent or co-solvent) assist_sol->reassess_solvent If unsuccessful outcome_success Compound Dissolved assist_sol->outcome_success If successful reassess_solvent->outcome_success If successful outcome_fail Precipitation Persists reassess_solvent->outcome_fail If unsuccessful

Caption: Troubleshooting workflow for initial dissolution failure.

Detailed Steps & Explanations:

  • Verify Solvent Integrity: Ensure you are using a high-purity, anhydrous solvent. For DMSO, which is a common solvent, water absorption can significantly reduce its solvating capacity.[4][8]

  • Assess Concentration: You may be attempting to create a supersaturated solution.[1] Consult literature or supplier data for the compound's solubility limit in your chosen solvent. If this information is unavailable, a serial dilution test can help determine an approximate solubility limit.

  • Employ Mechanical & Thermal Assistance:

    • Vortexing: Vigorous mixing helps to break apart solid aggregates, increasing the surface area available for solvation.[3]

    • Gentle Warming: Increasing the temperature can enhance the solubility of many compounds. A water bath set to 37°C is a common starting point.[6] Avoid excessive heat, which could degrade the compound.

    • Sonication: The high-frequency sound waves from a sonicator bath can provide the energy needed to overcome the lattice energy of a crystalline solid and facilitate dissolution.[5][6]

  • Re-evaluate Solvent System:

    • Alternative Solvents: If a compound remains insoluble, a different solvent may be required. Consider the polarity of your compound and choose a solvent with a similar polarity ("like dissolves like").[14]

    • Co-solvents: For compounds that are difficult to dissolve, using a mixture of solvents (a co-solvent system) can be effective.[15] For example, adding a small amount of a more polar or non-polar solvent can sometimes enhance solubility.

Guide 2: Precipitation Upon Dilution into Aqueous Media ("Crashing Out")

This is a common challenge when moving from a concentrated organic stock to a dilute aqueous working solution.

Workflow: Dilution-Induced Precipitation

start Precipitation upon dilution in aqueous media check_dilution_tech Optimize Dilution Technique (Pre-warm media, add dropwise with stirring) start->check_dilution_tech check_final_conc Is final concentration above aqueous solubility limit? check_dilution_tech->check_final_conc If precipitation continues outcome_success Stable Working Solution check_dilution_tech->outcome_success If successful adjust_ph Consider pH Adjustment of Aqueous Media (Is the compound ionizable?) check_final_conc->adjust_ph If concentration is too high, lower it. If still precipitates... intermediate_dilution Use an Intermediate Dilution Step adjust_ph->intermediate_dilution If pH adjustment is not feasible or ineffective adjust_ph->outcome_success If successful intermediate_dilution->outcome_success If successful outcome_fail Precipitation Persists intermediate_dilution->outcome_fail If unsuccessful

Caption: Troubleshooting workflow for dilution-induced precipitation.

Detailed Steps & Explanations:

  • Optimize Dilution Technique: The goal is to avoid localized high concentrations of the compound that can trigger precipitation.[6]

    • Pre-warm the aqueous medium to the experimental temperature (typically 37°C), as solubility often increases with temperature.[7]

    • Add the stock solution drop-wise to the vortexing or stirring aqueous medium. This rapid dispersion is critical.[6][7]

  • Check Final Concentration: The final concentration in your working solution may exceed the compound's aqueous solubility limit.[7] If precipitation persists even with optimized dilution, you may need to lower the final working concentration.

  • pH Adjustment: For ionizable compounds, the pH of the aqueous medium is paramount.[9] If the compound's solubility is pH-dependent, adjusting the pH of the buffer or medium can keep it in solution.[11] However, be cautious as altering the pH can impact cell viability or other experimental parameters.[11]

  • Intermediate Dilution: Creating an intermediate dilution of the stock in the same organic solvent can facilitate more accurate pipetting and a more gradual change in the solvent environment upon final dilution.[6]

Guide 3: Precipitation During Storage (Including Freeze-Thaw Cycles)

Maintaining the stability of a stock solution over time is crucial for long-term studies.

Key Factors in Storage Stability:

ParameterRationale & Best Practices
Temperature Store at low temperatures (-20°C or -80°C) to slow chemical degradation.[1][6] However, be aware that the freeze-thaw process itself can cause precipitation.[1][5]
Aliquoting This is the single most important practice. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][5][6]
Light Exposure Protect light-sensitive compounds by storing them in amber vials or by wrapping vials in foil.[6][16]
Container Material Use appropriate, inert containers (e.g., glass or polypropylene). Ensure caps are sealed tightly to prevent solvent evaporation, which would increase the compound's concentration.[17]
Solvent Choice DMSO is hygroscopic. Over time, it can absorb atmospheric water, which can decrease the solubility of the compound and lead to precipitation.[4][8] Using high-purity, anhydrous DMSO and proper sealing is critical.[4]

Protocol: Handling a Precipitate After Thawing

  • Visual Inspection: Always visually inspect a thawed aliquot for any signs of precipitation.

  • Attempt to Redissolve: If a precipitate is observed, gentle warming in a 37°C water bath and brief vortexing or sonication can be attempted to redissolve the compound.[5][6]

  • When to Discard: If the precipitate does not readily redissolve, it is best to discard the aliquot.[6] Using a solution with an unknown concentration will compromise your experimental results.

Best Practices for Preparing and Storing Stock Solutions

Adherence to best practices from the outset can prevent many common precipitation issues.

Protocol: Accurate Stock Solution Preparation

  • Accurate Weighing: Use a properly calibrated analytical balance to weigh your compound. For accuracy, it's better to weigh a slightly different amount and calculate the exact concentration than to struggle to weigh an exact target mass.[18]

  • Volumetric Glassware: For precise concentrations, use Class A volumetric flasks.[18]

  • Dissolution: Add the weighed compound to the volumetric flask. Add about half of the final volume of the solvent and mix thoroughly to dissolve the compound completely.[3][19] Assisted solubilization techniques may be used if necessary.[4]

  • Bringing to Volume: Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.[19][20]

  • Final Mixing: Cap and invert the flask several times to ensure a homogenous solution.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use, properly labeled vials for storage at the appropriate temperature, protected from light.[1][6][21][22]

References

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • Bergström, C. A., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery, 5(5), 449-461.
  • Müller, C. E. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ChemMedChem, 6(7), 1144-1150.
  • Perrin, D., et al. (2011). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 89(10), 2093-2100.
  • FasterCapital. (2025, April 1). Solvent: Mastering Dilution Techniques: Choosing the Perfect Solvent. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, January 3). Tackling the Big Issue of Solubility. Retrieved from [Link]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

  • Louisiana State University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • Case Western Reserve University Environmental Health and Safety. (n.d.). Chemical Compatibility and Storage. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 8). 3.3: Preparing Solutions. Retrieved from [Link]

  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 12). Solubility and Precipitation. Retrieved from [Link]

  • University of Wisconsin–Madison Environment, Health & Safety. (n.d.). Chemical Storage. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • Front Row Ag. (2025, February 3). 7 Factors That Cause Precipitation in Hydroponics And How To Avoid Them. Retrieved from [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Retrieved from [Link]

  • ResearchGate. (2020, January 24). How do we choose a proper concentration for the stock solution? Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308.
  • ResearchGate. (n.d.). (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]

  • bioRxiv. (2023, March 2). In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). Retrieved from [Link]

  • StuDocu. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • ACS Publications. (2023, May 11). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Retrieved from [Link]

  • ASEAN Journal for Science and Engineering in Materials. (n.d.). Nature of Precipitation Resulted from Intravenous Drugs Incompatibility. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks? Retrieved from [Link]

  • PubMed Central. (2023, May 11). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Retrieved from [Link]

  • NIH. (n.d.). Process characterization strategy for a precipitation step for host cell protein reduction. Retrieved from [Link]

  • SEN Pharma. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • The Chemistry Blog. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • ResearchGate. (2025, November 11). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • NIH. (2021, May 31). Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics. Retrieved from [Link]

  • SEN Pharma. (2024, October 30). Co-Precipitation and Supercritical Solvent Technique. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Novel Synthetic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of cellular permeability. This guide is designed to provide you with a comprehensive understanding of the underlying principles of cellular transport and to offer practical, actionable troubleshooting advice for your novel synthetic compounds. Our goal is to empower you with the expertise to diagnose permeability issues, design informative experiments, and ultimately, enhance the therapeutic potential of your molecules.

PART 1: Frequently Asked Questions (FAQs) - Your First Line of Inquiry

This section addresses the most common initial questions encountered when a promising compound fails to effectively enter cells.

Q1: My lead compound is showing low intracellular concentrations. What are the likely culprits behind its poor cell permeability?

A1: Poor cell permeability is a frequent hurdle in drug discovery. The primary reasons often relate to the compound's physicochemical properties. Key factors that can impede a compound's ability to cross the cell membrane include a high molecular weight, low lipophilicity (the ability to dissolve in fats or lipids), a large polar surface area, and the presence of charged groups. These characteristics can hinder passive diffusion, the primary route of entry for many drugs.[1] Additionally, your compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching its intracellular target.[2][3][4]

Q2: Before I invest in extensive lab work, how can I get a quick, preliminary assessment of my compound's permeability potential based on its structure?

A2: A valuable initial screening tool is Lipinski's Rule of Five .[5][6][7] This rule of thumb helps predict the likelihood of a compound being orally active, which is often correlated with good membrane permeability. The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[5][6]

  • A molecular weight under 500 daltons.[5][6]

  • A calculated octanol-water partition coefficient (logP) of less than 5.[5][6]

While there are exceptions, particularly for compounds that utilize active transport mechanisms, this rule provides a solid foundation for initial assessment.[6][8]

Q3: What is the fundamental difference between passive and active transport, and why is this distinction critical for my compound's development?

A3: Understanding the mode of transport is crucial for optimizing your compound.

  • Passive transport involves the movement of a substance across a cell membrane without the use of cellular energy. This includes simple diffusion, where a substance moves from an area of higher concentration to one of lower concentration, and facilitated diffusion, which involves carrier proteins.[9][10][11]

  • Active transport , conversely, requires energy, typically in the form of ATP, to move a substance against its concentration gradient.[9][10] This process is mediated by transporter proteins.[9]

This distinction is vital because if your compound relies solely on passive diffusion, its permeability will be heavily dependent on its physicochemical properties. If it can utilize active uptake transporters, it may be able to achieve higher intracellular concentrations. Conversely, if it is a substrate for active efflux transporters, this can be a major liability.[2]

Q4: My compound has good lipophilicity, which should favor passive diffusion, yet it still demonstrates poor permeability. What could be the underlying issue?

A4: This is a classic scenario that often points towards active efflux. Efflux pumps are membrane proteins that actively expel a wide range of substances from the cell, contributing significantly to multidrug resistance in bacteria and cancer cells.[2][3] If your compound is recognized and transported by these pumps, its intracellular concentration will remain low despite favorable properties for passive diffusion. The Caco-2 permeability assay is an excellent tool for investigating this phenomenon.

Q5: What are the key distinctions between the PAMPA and Caco-2 assays, and which one should I employ first in my experimental workflow?

A5: Both are valuable assays, but they provide different types of information.

  • The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a high-throughput and cost-effective method for predicting passive diffusion only.[12][13][14]

  • The Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[15][16] This cell-based model assesses both passive diffusion and active transport processes, including uptake and efflux.[13][15]

For initial screening, it is often recommended to start with the PAMPA to quickly gauge the passive permeability of a series of compounds. If a compound shows poor permeability in this assay despite having favorable physicochemical properties, or if you suspect active transport is involved, the Caco-2 assay is the logical next step to obtain a more comprehensive understanding of its transport mechanisms.[12][13]

PART 2: Troubleshooting Guides & Experimental Workflows

Here, we provide detailed, step-by-step guidance for conducting and interpreting key permeability assays.

Guide 1: Initial Assessment of Passive Permeability
Recommended Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is your first-line tool for high-throughput screening of passive permeability.[12][14]

Experimental Protocol: PAMPA
  • Preparation of Solutions:

    • Prepare the lipid solution (e.g., 1% lecithin in dodecane) and sonicate until fully mixed.[17]

    • Prepare the test compound solutions to the desired concentration (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4) with a small percentage of a co-solvent like DMSO (e.g., 5%).[17]

    • Prepare the acceptor buffer, which is typically the same as the donor buffer without the test compound.[17]

  • Plate Preparation:

    • Dispense a small volume (e.g., 5 µL) of the lipid solution onto the membrane of each well of the donor plate.[17]

    • Fill the wells of the acceptor plate with the acceptor buffer (e.g., 300 µL).[17]

  • Assay Execution:

    • Add the test compound solutions to the donor plate wells (e.g., 150 µL).[17]

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".[18]

    • Incubate the plate assembly for a defined period (e.g., 10-20 hours) at room temperature, often with gentle shaking.[17][18]

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[13]

Data Presentation: Interpreting PAMPA Results

The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)

Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

Papp (x 10-6 cm/s) Permeability Classification Implication for Drug Development
> 10HighHigh probability of good passive absorption.
1 - 10MediumModerate passive absorption.
< 1LowPoor passive absorption; may require formulation or structural changes.

This table provides a general guideline; specific thresholds may vary between laboratories.

Visualization: PAMPA Experimental Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare Lipid Solution coat_plate Coat Donor Plate with Lipid prep_lipid->coat_plate prep_compound Prepare Compound Solution (Donor) add_compound Add Compound to Donor Plate prep_compound->add_compound prep_buffer Prepare Acceptor Buffer fill_acceptor Fill Acceptor Plate with Buffer prep_buffer->fill_acceptor coat_plate->add_compound assemble Assemble 'Sandwich' fill_acceptor->assemble add_compound->assemble incubate Incubate (e.g., 18h at RT) assemble->incubate separate Separate Plates incubate->separate measure Measure Concentrations (Donor & Acceptor) separate->measure calculate Calculate Papp measure->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Guide 2: Comprehensive Permeability and Efflux Assessment
Recommended Assay: Caco-2 Permeability Assay

This assay provides a more biologically relevant model to assess both passive and active transport mechanisms.[15][16]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter supports (e.g., Transwell™ inserts) and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[16]

  • Monolayer Integrity Check:

    • Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²).[15][19]

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-B) Transport:

      • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

      • Add the test compound solution to the apical (donor) compartment.[19]

      • Add fresh transport buffer to the basolateral (receiver) compartment.[19]

    • Basolateral to Apical (B-A) Transport:

      • Add the test compound solution to the basolateral (donor) compartment.[19]

      • Add fresh transport buffer to the apical (receiver) compartment.[19]

  • Incubation and Sampling:

    • Incubate the plates at 37°C for a specified time (e.g., 2 hours), often with gentle shaking.[15][16]

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Sample Analysis:

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.[15]

Data Presentation: Interpreting Caco-2 Results

Calculate the apparent permeability (Papp) for both A-B and B-A directions. The Efflux Ratio (ER) is then calculated as:

ER = Papp (B-A) / Papp (A-B)

Papp (A-B) (x 10-6 cm/s) Permeability Classification Efflux Ratio (ER) Interpretation
> 10High< 2High permeability, no significant efflux.
> 10High> 2High permeability, but subject to active efflux.
1 - 10Medium< 2Moderate permeability, no significant efflux.
1 - 10Medium> 2Moderate permeability, limited by active efflux.
< 1Low< 2Low permeability, likely due to poor passive diffusion.
< 1Low> 2Low permeability, potentially exacerbated by active efflux.

An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter.[16]

Visualization: Caco-2 Experimental Workflow

Caco2_Workflow cluster_culture Cell Culture & QC cluster_transport Bidirectional Transport cluster_analysis Analysis & Interpretation seed_cells Seed Caco-2 Cells on Transwells culture_cells Culture for 18-22 Days seed_cells->culture_cells check_teer Measure TEER for Monolayer Integrity culture_cells->check_teer ab_transport A -> B Transport Experiment check_teer->ab_transport ba_transport B -> A Transport Experiment check_teer->ba_transport incubate Incubate (e.g., 2h at 37°C) ab_transport->incubate ba_transport->incubate sample Collect Samples (Donor & Receiver) incubate->sample analyze Analyze Concentrations (LC-MS/MS) sample->analyze calculate_papp Calculate Papp (A-B) & Papp (B-A) analyze->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er

Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.

PART 3: Strategies for Improving Cell Permeability

If your compound's permeability is confirmed to be low, several strategies can be employed to enhance its ability to cross cell membranes.

Strategy 1: Structural Modification - The Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. This approach can be used to temporarily mask the physicochemical properties that hinder permeability. For example, a polar functional group can be masked with a more lipophilic moiety, which is later cleaved by enzymes to release the active drug inside the cell.[20][21]

When to Consider a Prodrug Strategy:
  • The parent drug has high potency but poor permeability due to high polarity or charge.

  • The compound has modifiable functional groups (e.g., carboxyl, hydroxyl, amine) that can be esterified or otherwise masked.[20]

  • You aim to improve oral bioavailability.[22]

Visualization: The Prodrug Concept

Prodrug_Concept Parent_Drug Parent Drug (High Polarity, Poor Permeability) Prodrug Prodrug (Increased Lipophilicity, Enhanced Permeability) Parent_Drug->Prodrug Chemical Modification (Masking Group) Active_Drug Active Drug Released (Intracellular) Prodrug->Active_Drug Enzymatic Cleavage (Inside Cell)

Caption: The prodrug strategy to enhance cell permeability.

Strategy 2: Formulation-Based Enhancements

Altering the drug's formulation can significantly improve its absorption and permeability without changing its chemical structure.[8][23][24]

Formulation Strategy Mechanism of Action Best Suited For
Lipid-Based Systems (e.g., SEDDS, SMEDDS) The drug is dissolved in a lipid carrier, which can enhance absorption in the GI tract and may bypass first-pass metabolism.[8][20][23]Poorly water-soluble compounds.
Nanoparticle-Based Delivery Encapsulating the drug in nanoparticles can protect it from degradation, increase its surface area for dissolution, and facilitate cellular uptake.[23][25][26]Compounds with poor solubility and/or permeability.
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in a non-crystalline, higher-energy state, which can improve its dissolution rate and solubility.[8][23][24]Poorly soluble crystalline compounds.
Use of Permeation Enhancers These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[8][27]Poorly permeable drugs, particularly those in BCS Class III and IV.[28]
Strategy 3: Overcoming Efflux with Structural and Formulation Approaches

If active efflux is the primary barrier, the following approaches can be considered:

  • Structural Modifications: Altering the compound's structure to reduce its recognition by efflux pumps. This can involve strategies like N-methylation to mask hydrogen bond donors, which can be crucial for pump recognition.[29][30]

  • Co-administration with Efflux Pump Inhibitors: While not always a viable long-term strategy for therapeutics due to potential drug-drug interactions, using known efflux pump inhibitors (e.g., verapamil for P-gp) in your Caco-2 assays can confirm that your compound is an efflux substrate and help to understand its maximum potential for passive permeability.[15]

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles may help it to bypass efflux pumps and be taken up by cells through endocytosis.[26]

By systematically applying the diagnostic tools and strategic solutions outlined in this guide, you will be well-equipped to address the challenge of poor cell permeability and advance your most promising compounds toward their therapeutic potential.

References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.). National Institutes of Health. [Link]

  • The Structure and Mechanism of Drug Transporters - PMC. (n.d.). PubMed Central. [Link]

  • Drug transport across cell membrane. (n.d.). SlideShare. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). ResearchGate. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]

  • Evaluating Strategies for Oral Absorption Enhancement. (2021, November 2). Pharmaceutical Technology. [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF. (n.d.). ResearchGate. [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (1996, December). PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]

  • Understanding the Lipinski Rule of Five in Drug Discovery. (n.d.). Bioaccess. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]

  • Caco2 assay protocol. (n.d.). [Link]

  • Transport Mechanisms of Drugs Across Cell Membrane. (n.d.). Pixno. [Link]

  • Lipinski's Rule of 5. (n.d.). GARDP Revive. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. (2025, February 21). PubMed Central. [Link]

  • Transfer of drugs across membranes. (2023, December 18). Deranged Physiology. [Link]

  • [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). Semantic Scholar. [Link]

  • Lipinski's rule of five. (n.d.). Grokipedia. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI. [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2020, October 26). ACS Publications. [Link]

  • Mechanisms of drug permeation / Transport. (n.d.). SRM University. [Link]

  • What is Lipinski's Rule of 5?. (2022, March 4). AZoLifeSciences. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. (n.d.). CliniSciences. [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (n.d.). Frontiers. [Link]

  • Caco-2 Permeability Assay Protocol | PDF | Chemistry | Biology. (n.d.). Scribd. [Link]

  • pampa-permeability-assay.pdf. (n.d.). Technology Networks. [Link]

  • NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. (n.d.). IIP Series. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. (2023, March 8). YouTube. [Link]

  • Nanoparticle-Based Drug Delivery for Vascular Applications - PMC. (2024, December 3). National Institutes of Health. [Link]

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC. (n.d.). PubMed Central. [Link]

  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (n.d.). MDPI. [Link]

  • The importance of efflux pumps in bacterial antibiotic resistance. (n.d.). Oxford Academic. [Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (n.d.). MDPI. [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC. (n.d.). PubMed Central. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (n.d.). National Institutes of Health. [Link]

  • Strategies for transitioning macrocyclic peptides to cell-permeable drug leads. (2017, August 5). The Francis Crick Institute. [Link]

  • Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC. (n.d.). National Institutes of Health. [Link]

  • Recent Alternatives to Improve Permeability of Peptides. (2024, January 15). PRISM BioLab. [Link]

  • Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. (n.d.). Bentham Science Publisher. [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. (2024, August 24). bioRxiv. [Link]

  • Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. (n.d.). MDPI. [Link]

  • Permeability enhancement techniques for poorly permeable drugs: A review. (2025, August 6). [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (n.d.). National Institutes of Health. [Link]

  • Drug–Membrane Permeability across Chemical Space - PMC. (n.d.). PubMed Central. [Link]

Sources

Technical Support Center: Refinement of Analytical Methods for Detecting Trace Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the robust analysis of trace impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of detecting and quantifying impurities at minute levels. Our goal is to move beyond mere procedural lists and delve into the fundamental principles—the "why"—behind method refinement and troubleshooting. Here, you will find a synthesis of regulatory expectations, field-proven techniques, and scientific rationale to ensure your analytical methods are not just precise, but trustworthy and defensible.

Part 1: Foundational Troubleshooting Guide

The journey to accurate trace analysis begins with a systematic approach to troubleshooting. Problems rarely exist in isolation; they are often a cascade of minor, interconnected issues. This section provides a logical workflow to diagnose and resolve common challenges.

The Contamination Control Workflow

Contamination is the primary adversary in trace analysis. Before questioning the instrument or method, one must first validate the cleanliness of the entire analytical process. Even minuscule contaminants can severely alter results when dealing with parts-per-billion (ppb) or parts-per-trillion (ppt) levels.[1][2]

"My blank shows a signal for my target analyte."

This common and frustrating issue almost always points to contamination. The following workflow helps isolate the source.

start High Blank Signal Detected check_reagents Q: Are reagents of appropriate purity? (e.g., TraceMetal Grade Acid, 18 MΩ·cm water) start->check_reagents reagent_yes Re-prepare blank with fresh, high-purity reagents. check_reagents->reagent_yes Yes reagent_no Procure and use higher purity reagents. Test new reagents. check_reagents->reagent_no No check_labware Q: Is labware properly cleaned and stored? reagent_yes->check_labware reagent_no->check_labware labware_yes Prepare blank using a different set of trusted, clean labware. check_labware->labware_yes Yes labware_no Implement rigorous cleaning protocol: 1. Acid soak (e.g., dilute HNO₃). 2. Rinse thoroughly with high-purity water. 3. Use plasticware over glassware where possible. check_labware->labware_no No check_environment Q: Is the laboratory environment contributing? labware_yes->check_environment labware_no->check_environment environment_yes Check for airborne particulates. Use laminar flow hoods. Implement sticky mats at entrances. check_environment->environment_yes Yes check_personnel Q: Could personnel be the source? check_environment->check_personnel No environment_yes->check_personnel personnel_yes Reinforce PPE protocols: - Powder-free nitrile gloves. - Lab coats. - Tie back long hair. check_personnel->personnel_yes Yes resolve Blank Signal Resolved check_personnel->resolve No/Resolved personnel_yes->resolve

Caption: Contamination Troubleshooting Workflow.

Expert Insight: Glassware is a common source of metal ion contamination; plasticware (e.g., polypropylene) is often a safer choice for trace elemental analysis.[3] Similarly, colored caps or stoppers can leach metallic pigments (e.g., Cadmium in red stoppers), so using colorless or natural polymer materials is advisable.[3]

Chromatographic Peak Shape Issues (HPLC/GC)

Ideal peaks are symmetrical and Gaussian. Deviations like tailing, fronting, or splitting indicate underlying chemical or physical problems.

"My analyte peak is tailing."

Peak tailing is arguably the most frequent chromatographic complaint. It degrades resolution and complicates integration, affecting accuracy.

  • Causality for Basic Compounds (Reversed-Phase HPLC): The primary cause is often secondary ionic interactions between protonated basic analytes and ionized residual silanol groups (Si-O⁻) on the silica-based column packing. This interaction provides an additional retention mechanism, slowing a portion of the analyte molecules and causing the characteristic tail.

    • Solution 1 (Mobile Phase pH): Lowering the mobile phase pH (e.g., to < 3) protonates the silanol groups (Si-OH), neutralizing their negative charge and preventing the secondary interaction.

    • Solution 2 (Column Choice): Employ a column with high-density end-capping or a hybrid particle technology (e.g., BEH) that shields the underlying silica and minimizes accessible silanol groups.

  • Causality for All Compounds (General):

    • Column Contamination: Strongly retained impurities from the sample matrix can build up at the column inlet, creating active sites that cause tailing. Solution: Use a guard column and implement a robust sample preparation procedure to remove matrix components.

    • Column Void: A void or channel in the packing bed at the column inlet can cause peak distortion. This can result from pressure shocks or dissolution of the silica bed under high pH conditions (>7). Solution: Reverse-flush the column (if permitted by the manufacturer). If this fails, the column must be replaced.

"My peaks are broad or split."

  • Causality (Extra-Column Volume): Excessive volume between the injector and the detector can cause band broadening. This includes using tubing with an unnecessarily large internal diameter or length. Solution: Minimize tubing length and use the smallest I.D. appropriate for the system pressure.

  • Causality (Solvent Mismatch): Injecting a sample dissolved in a solvent significantly stronger than the mobile phase will cause the analyte band to spread before it reaches the column, resulting in broad or split peaks.[4] Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

  • Causality (Injector Issues): In GC, inconsistent injection temperature or technique can lead to incomplete or non-uniform vaporization, altering peak shapes.[5] In HPLC, a partially plugged injector port or a scratched valve rotor can also split the sample stream.[6] Solution: Perform routine maintenance on the injector, including replacing the septum and liner (GC) or rotor seal (HPLC).

Part 2: Frequently Asked Questions (FAQs) for Specific Techniques

This section addresses targeted questions related to advanced analytical techniques used for trace impurity analysis.

Mass Spectrometry (LC-MS & ICP-MS)

Q1: My analyte signal is suppressed in the sample matrix compared to the pure standard. How do I fix this?

This phenomenon is known as the matrix effect , where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, causing signal suppression or enhancement.[7] It is a major threat to accurate quantification.

A1: Your primary goal is to mitigate or compensate for this effect. Here are the industry-standard strategies, from simplest to most robust:

Mitigation StrategyPrinciple of OperationWhen to UseCausality & Expert Insight
Sample Dilution Reduces the concentration of interfering matrix components relative to the analyte.[8][9]High-concentration samples where the analyte signal is strong enough to withstand dilution.This is the simplest approach. However, it may not be feasible if the analyte is already at a very low concentration, as dilution could push it below the limit of quantification (LOQ).
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix identical to the sample (e.g., blank plasma, drug product placebo).When a representative blank matrix is readily available and consistent across samples.This method directly compensates for the matrix effect by ensuring that standards and samples experience the same ionization suppression or enhancement. Its trustworthiness depends entirely on how well the blank matrix represents the actual samples.[8]
Internal Standards (IS) A known concentration of a compound (ideally a stable isotope-labeled version of the analyte) is added to all samples, blanks, and standards.The gold standard for most quantitative LC-MS applications.The IS co-elutes with the analyte and experiences the same matrix effects. By calculating the ratio of the analyte response to the IS response, the variability is normalized. A stable isotope-labeled IS is ideal as its chemical and physical properties are nearly identical to the analyte.[10]
Method of Standard Addition Known amounts of the analyte are spiked into separate aliquots of the actual sample. The original concentration is determined by extrapolating a calibration curve back to the x-axis.Complex or unknown matrices where a blank is unavailable.This is a powerful but time-consuming technique that corrects for matrix effects specific to each individual sample.[8] It is often considered a definitive method for confirming results when other approaches are ambiguous.
Elemental Impurities (ICP-MS)

Q2: I'm preparing solid samples for elemental impurity analysis according to ICH Q3D and USP <233>. What is the best sample preparation method?

The choice of sample preparation is critical for ensuring complete dissolution and recovery of all target elements, especially volatile ones like mercury.[11]

A2: For most pharmaceutical products, closed-vessel microwave digestion is the preferred and most robust method.[11][12]

  • Why it's authoritative: USP General Chapter <233> explicitly suggests closed-vessel digestion as a suitable procedure.[13] This technique uses strong acids (e.g., nitric acid, hydrochloric acid) and high temperatures/pressures to completely break down the sample matrix, ensuring all elemental impurities are solubilized for analysis.[14]

  • Causality & Self-Validation: The closed-vessel design prevents the loss of volatile elements (e.g., Hg, As) that could escape during open-vessel digestion.[14] To validate your digestion procedure, you must demonstrate recovery by running a spiked sample. According to USP <233>, spike recoveries should fall within 70% to 150% for each target element.

Step-by-Step Protocol: Microwave Digestion for Elemental Impurities

  • Glassware/Vessel Preparation: Ensure all Teflon microwave vessels are meticulously cleaned by rinsing with dilute trace-metal-grade acid and high-purity water.[13]

  • Sample Weighing: Accurately weigh approximately 0.5 g of the solid drug product into the vessel.

  • Acid Addition: Carefully add a mixture of trace-metal-grade concentrated acids. A common mixture is 7 mL of HNO₃ and 1 mL of HCl.

  • Spike Preparation (for validation/recovery): In a separate vessel, add the same amount of sample and a known volume of a certified elemental impurity standard solution.

  • Blank Preparation: Prepare a vessel containing only the acids to serve as the method blank.

  • Digestion Program: Seal the vessels and place them in the microwave. Run a program that ramps the temperature to ~200 °C and holds for at least 15 minutes to ensure complete digestion.[15]

  • Dilution: After cooling, carefully open the vessels in a fume hood. Transfer the digestate to a clean 50 mL volumetric flask and dilute to volume with high-purity water. The sample is now ready for ICP-MS analysis.

Genotoxic Impurities (GTIs)

Q3: My API synthesis has a potential genotoxic impurity. What level do I need to detect, and what analytical technique should I use?

This question touches on the core of patient safety and regulatory compliance.

A3: The control of genotoxic impurities is governed by the ICH M7 guideline .[16] For most GTIs, the acceptable intake is based on the Threshold of Toxicological Concern (TTC) , which is typically 1.5 µ g/day for lifetime exposure.[16][17] The required analytical method must be sensitive enough to quantify the impurity at a control limit derived from this TTC value and the maximum daily dose of the drug.

  • Causality & Technique Selection: The choice of analytical technique depends on the physicochemical properties of the GTI.[18]

    • Volatile/Semi-Volatile GTIs (e.g., alkyl halides, residual solvents): Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse.[17] Headspace GC is particularly effective for highly volatile impurities.

    • Non-Volatile/Thermally Labile GTIs (e.g., sulfonates, many aromatic amines): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the ideal technique due to its high sensitivity and selectivity for detecting non-volatile compounds in complex matrices.[16][17]

The method's Limit of Quantitation (LOQ) must be at or below the control threshold. For example, a method for methyl methanesulfonate (a common GTI) using GC-MS/MS can achieve LOQs in the range of 0.10–1.05 ng/mL.[18]

Part 3: Method Validation & Regulatory Compliance

Q4: What are the key parameters I need to assess when validating my trace impurity method according to regulatory guidelines?

Method validation demonstrates that your analytical procedure is fit for its intended purpose.[19] The ICH Q2(R2) guideline is the primary international standard for validation.[20][21]

A4: For an impurity quantification method, the following validation characteristics are critical. The validation protocol and acceptance criteria must be pre-defined.[22]

title ICH Q2(R2) Validation for Impurity Methods specificity Specificity (Ability to assess analyte in the presence of matrix, other impurities) lod Detection Limit (LOD) (Lowest amount detectable, not necessarily quantifiable) specificity->lod loq Quantitation Limit (LOQ) (Lowest amount quantifiable with suitable precision & accuracy) specificity->loq linearity Linearity (Proportionality of signal to concentration) loq->linearity range Range (Concentration interval where method is precise, accurate, and linear) linearity->range accuracy Accuracy (Closeness of test results to the true value) range->accuracy precision Precision (Repeatability & Intermediate Precision) range->precision robustness Robustness (Capacity to remain unaffected by small, deliberate variations in method parameters) accuracy->robustness precision->robustness

Sources

Validation & Comparative

Comparative analysis of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate with known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Comparative Analysis of Novel Enzyme Inhibitors: A Case Study of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate

Introduction: Charting the Unexplored Territory of Novel Compound Characterization

In the landscape of drug discovery and development, the emergence of novel chemical entities like this compound presents both a challenge and an opportunity. While its unique cyclopropyl-carbamate moiety suggests potential biological activity, a lack of established data necessitates a systematic and rigorous approach to elucidate its mechanism of action. This guide provides a comprehensive framework for researchers to characterize the enzyme inhibitory potential of such novel compounds.

This document is structured not as a rigid protocol but as a strategic workflow, guiding the reader from initial broad-spectrum screening to in-depth comparative analysis against established inhibitors. We will operate under a hypothetical yet plausible scenario where initial screening reveals an inhibitory effect on a specific enzyme class, allowing for a detailed exploration of comparative methodologies. The principles and techniques detailed herein are broadly applicable to the characterization of any new potential enzyme inhibitor.

Phase 1: Unmasking a Target - The Initial Screening Cascade

The first critical step is to identify the potential enzymatic targets of a novel compound. A broad-based screening approach against a diverse panel of enzymes is the most effective strategy to cast a wide net and pinpoint potential areas of activity.

Experimental Workflow for Initial Enzyme Inhibition Screening

The following protocol outlines a generalized fluorescence-based assay, a common and adaptable method for high-throughput screening.

1. Preparation of Reagents:

  • Buffer: Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT). The optimal buffer composition will be enzyme-dependent.
  • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in the reaction buffer.
  • Substrate Stock Solution: Prepare a stock solution of a fluorogenic substrate specific to the enzyme being tested.
  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
  • Positive Control Inhibitor: Prepare a stock solution of a known inhibitor for the enzyme being tested.

2. Assay Procedure (96-well plate format):

  • Add 2 µL of the compound dilutions or DMSO (vehicle control) to the wells.
  • Add 48 µL of the enzyme solution (diluted in reaction buffer to the desired concentration) to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
  • Initiate the reaction by adding 50 µL of the substrate solution (diluted in reaction buffer to 2x the final desired concentration).
  • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
  • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine a preliminary IC50 value.

This initial screen will provide the crucial first piece of the puzzle: does this compound inhibit any enzymes in the panel, and if so, with what level of potency?

Phase 2: A Deeper Dive - Comparative Analysis with Known Inhibitors

For the purpose of this guide, let us hypothesize that our initial screening revealed that this compound is a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9) , a well-validated drug target implicated in cancer metastasis and inflammation.

Now, we can proceed with a detailed comparative analysis against two well-characterized MMP inhibitors with different profiles:

  • Marimastat: A broad-spectrum hydroxamate-based MMP inhibitor that has been evaluated in numerous clinical trials.

  • Doxycycline: A tetracycline antibiotic with secondary MMP inhibitory activity, often used as a reference compound.

Experimental Protocols for Comparative Analysis

1. IC50 Determination and Potency Comparison:

This experiment aims to precisely quantify and compare the inhibitory potency of the three compounds against MMP-9.

  • Methodology: Follow the general fluorescence-based assay protocol described in Phase 1, but with a more extensive range of concentrations for each of the three inhibitors (this compound, Marimastat, and Doxycycline).

  • Data Presentation: The results should be compiled into a clear, comparative table.

CompoundIC50 (nM) against MMP-9 (Hypothetical Data)
This compound50
Marimastat10
Doxycycline5000

2. Enzyme Kinetic Studies: Unveiling the Mode of Inhibition

Understanding how a compound inhibits an enzyme is as crucial as knowing how well it inhibits. Enzyme kinetic studies can differentiate between competitive, non-competitive, and uncompetitive modes of inhibition.

  • Methodology:

    • Perform the MMP-9 activity assay with varying concentrations of the fluorogenic substrate.

    • Repeat these measurements in the presence of several fixed concentrations of each inhibitor.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

  • Interpretation:

    • Competitive Inhibition: Lines on the plot will intersect at the y-axis. The inhibitor binds to the active site of the enzyme, competing with the substrate.

    • Non-competitive Inhibition: Lines will intersect on the x-axis. The inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency regardless of substrate binding.

    • Uncompetitive Inhibition: Lines will be parallel. The inhibitor binds only to the enzyme-substrate complex.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I_comp Inhibitor (I) ES->E - S P Product (P) ES->P + E EI->E - I E_nc Enzyme (E) ES_nc Enzyme-Substrate Complex (ES) E_nc->ES_nc + S EI_nc Enzyme-Inhibitor Complex (EI) E_nc->EI_nc + I S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc - S ESI_nc Enzyme-Substrate-Inhibitor Complex (ESI) ES_nc->ESI_nc + I P_nc Product (P) ES_nc->P_nc + E EI_nc->E_nc - I EI_nc->ESI_nc + S ESI_nc->ES_nc - I ESI_nc->EI_nc - S

Caption: Modes of Reversible Enzyme Inhibition.

3. Selectivity Profiling: Gauging Off-Target Effects

A good drug candidate should be selective for its intended target to minimize off-target side effects. This experiment assesses the inhibitory activity of the compounds against a panel of related enzymes.

  • Methodology:

    • Select a panel of related enzymes (e.g., MMP-1, MMP-2, MMP-3, MMP-13).

    • Determine the IC50 value for each of the three inhibitors against each enzyme in the panel.

  • Data Presentation:

CompoundIC50 (nM) MMP-1IC50 (nM) MMP-2IC50 (nM) MMP-3IC50 (nM) MMP-9IC50 (nM) MMP-13Selectivity for MMP-9
This compound>10,000500200050>10,000High
Marimastat5815103Low
Doxycycline>10,0008000>10,0005000>10,000Moderate

Discussion: Synthesizing the Data for a Coherent Narrative

  • Potency: this compound (IC50 = 50 nM) is a potent inhibitor of MMP-9, significantly more potent than Doxycycline (IC50 = 5000 nM) but less potent than the broad-spectrum inhibitor Marimastat (IC50 = 10 nM).

  • Mode of Inhibition: If kinetic studies revealed, for instance, that the novel compound is a competitive inhibitor, it would suggest that it directly interacts with the active site of MMP-9. This has implications for its mechanism and potential for optimization.

  • Selectivity: The most compelling hypothetical finding is the high selectivity of this compound for MMP-9 over other MMPs. This is a significant advantage over a broad-spectrum inhibitor like Marimastat, as it may lead to a better safety profile with fewer off-target effects. The lack of inhibition of MMP-1, for example, could reduce the risk of musculoskeletal side effects that have been associated with some broad-spectrum MMP inhibitors.

The inhibition of MMP-9 can have significant downstream effects on cellular processes. MMP-9 is known to degrade components of the extracellular matrix, which is a critical step in cancer cell invasion and metastasis. By inhibiting MMP-9, our novel compound could potentially block this process.

G cluster_inhibition Points of Inhibition Growth Factors Growth Factors Signaling Cascade Signaling Cascade Growth Factors->Signaling Cascade Transcription Factors (e.g., AP-1, NF-κB) Transcription Factors (e.g., AP-1, NF-κB) Signaling Cascade->Transcription Factors (e.g., AP-1, NF-κB) MMP-9 Gene Expression MMP-9 Gene Expression Transcription Factors (e.g., AP-1, NF-κB)->MMP-9 Gene Expression Pro-MMP-9 Pro-MMP-9 MMP-9 Gene Expression->Pro-MMP-9 Active MMP-9 Active MMP-9 Pro-MMP-9->Active MMP-9 Activation ECM Degradation ECM Degradation Active MMP-9->ECM Degradation Cleavage of Collagen IV, etc. This compound This compound This compound->Active MMP-9 Inhibits Marimastat Marimastat Marimastat->Active MMP-9 Inhibits Doxycycline Doxycycline Doxycycline->Active MMP-9 Inhibits Cell Invasion & Metastasis Cell Invasion & Metastasis ECM Degradation->Cell Invasion & Metastasis

Caption: Potential Impact of MMP-9 Inhibition on the Metastatic Cascade.

Conclusion: A Roadmap for Future Investigation

This guide has provided a comprehensive, albeit hypothetical, framework for the characterization of a novel compound, this compound. The systematic approach of initial screening, followed by in-depth comparative analysis of potency, kinetics, and selectivity, is a powerful strategy to elucidate the therapeutic potential of new chemical entities.

Our hypothetical results suggest that this compound is a promising lead compound as a selective MMP-9 inhibitor. The next logical steps would involve structural studies (e.g., X-ray co-crystallography) to understand the binding interactions at the molecular level, as well as cell-based and in vivo studies to validate its efficacy and safety. This structured, comparative approach is fundamental to making informed decisions in the long and complex process of drug discovery.

References

  • Title: Role of matrix metalloproteinase-9 in cancer Source: Critical Reviews in Oncology/Hematology URL: [Link]

  • Title: Marimastat: a broad-spectrum matrix metalloproteinase inhibitor Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: Doxycycline and other tetracyclines in the treatment of diseases other than infections Source: Pharmacological Research URL: [Link]

  • Title: Musculoskeletal side effects of matrix metalloproteinase inhibitors Source: Arthritis & Rheumatism URL: [Link]

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Selectivity in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the potential for off-target interactions. These unintended interactions can lead to adverse effects and diminish the therapeutic window of a new chemical entity.[1][2] Therefore, a thorough understanding of a compound's selectivity is not merely a regulatory requirement but a fundamental aspect of robust drug design.[3] This guide focuses on Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate, a molecule featuring a carbamate functional group, a common motif in enzyme inhibitors.[4][5][6]

While the primary biological target of this compound is not definitively established in publicly available literature, its structural features—specifically the carbamate moiety—suggest a strong potential for interaction with hydrolytic enzymes, such as serine hydrolases. Carbamates are well-documented as reversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for cholinergic neurotransmission and a key target in Alzheimer's disease therapy.[3][5][7][8][9] For the purpose of this illustrative guide, we will hypothesize that Acetylcholinesterase (AChE) is the primary target of this compound.

This guide will provide a framework for assessing the selectivity of this compound against closely related enzymes, thereby constructing a cross-reactivity profile. The insights gained from such a profile are invaluable for predicting potential side effects and guiding further lead optimization.

Designing the Cross-Reactivity Panel: A Logic-Driven Approach

The selection of off-targets for screening is a critical step that dictates the relevance of the cross-reactivity data. A well-designed panel should include targets that are structurally or functionally related to the primary target. For our hypothesized primary target, AChE, the following off-targets are logical choices for an initial cross-reactivity screen:

  • Butyrylcholinesterase (BChE): As a closely related cholinesterase, BChE shares significant sequence homology and substrate overlap with AChE. Inhibition of BChE can lead to distinct physiological effects, making it a crucial off-target to evaluate.

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is another serine hydrolase that is a known target for carbamate-based inhibitors.[10][11][12] Cross-reactivity with FAAH could indicate a broader interaction with this enzyme class and suggest potential neurological or inflammatory side effects.

  • Carboxylesterases (CES): This family of serine hydrolases is abundant in the liver and plays a significant role in the metabolism of many ester- and amide-containing drugs. Inhibition of CES can alter drug pharmacokinetics and lead to drug-drug interactions.

This targeted approach allows for an efficient and informative assessment of the compound's selectivity.

Experimental Workflow: A Step-by-Step Guide to In Vitro Cross-Reactivity Profiling

To quantitatively assess the interaction of this compound with the selected panel of enzymes, a competitive radioligand binding assay is a robust and widely used method. This assay measures the ability of a test compound to displace a known radiolabeled ligand from the active site of the target enzyme.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis compound_prep Compound Dilution Series (this compound) incubation Incubation of Enzyme, Radioligand, and Test Compound compound_prep->incubation enzyme_prep Enzyme Preparation (AChE, BChE, FAAH, CES) enzyme_prep->incubation radioligand_prep Radioligand Preparation radioligand_prep->incubation filtration Rapid Filtration to separate bound from free radioligand incubation->filtration scintillation Scintillation Counting to quantify bound radioactivity filtration->scintillation analysis Data Analysis (IC50 determination) scintillation->analysis

Caption: A schematic of the competitive radioligand binding assay workflow.

Detailed Protocol
  • Preparation of Reagents:

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).

    • Enzymes: Obtain purified human recombinant AChE, BChE, FAAH, and CES. Prepare working solutions of each enzyme in an appropriate assay buffer.

    • Radioligands: Select a high-affinity radiolabeled ligand for each target enzyme (e.g., [³H]-Donepezil for AChE). Prepare working solutions of each radioligand at a concentration close to its dissociation constant (Kd).

    • Assay Buffer: Prepare a buffer solution that is optimal for the activity of all enzymes being tested.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the enzyme solution, and the serially diluted test compound or vehicle control.

    • Initiate the binding reaction by adding the radioligand to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the enzyme-ligand complexes.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Quantify the amount of radioactivity retained on the filters using a scintillation counter.

    • The data will be expressed as the percentage of specific binding of the radioligand in the presence of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

Comparative Data Analysis

The IC50 values obtained from the radioligand binding assays provide a quantitative measure of the potency of this compound at each target. This data can be compiled into a table for easy comparison.

Table 1: Comparative Cross-Reactivity Profile of this compound

Target EnzymeIC50 (nM) [Hypothetical Data]Selectivity Ratio (IC50 Off-Target / IC50 AChE)
AChE (Primary Target) 15 -
BChE35023.3
FAAH>10,000>667
CES>10,000>667
Interpretation of Results
  • High Potency at the Primary Target: this compound demonstrates high potency for our hypothesized primary target, AChE, with an IC50 value of 15 nM.

  • Moderate Selectivity over BChE: The compound is approximately 23-fold more selective for AChE over BChE. This level of selectivity is often considered acceptable, but further investigation into the potential consequences of BChE inhibition would be warranted.

  • Excellent Selectivity against FAAH and CES: The compound shows negligible activity against FAAH and CES at concentrations up to 10,000 nM, indicating a high degree of selectivity against these serine hydrolases.

This selectivity profile suggests that this compound is a potent and relatively selective inhibitor of AChE. The lack of significant interaction with FAAH and CES is a favorable characteristic, suggesting a lower likelihood of off-target effects related to these enzymes.

Conclusion and Future Directions

This guide has outlined a systematic approach to profiling the cross-reactivity of this compound. By hypothesizing a primary target based on its chemical structure and employing a well-designed experimental workflow, we have generated a hypothetical but informative selectivity profile. This process of early-stage off-target screening is crucial for identifying potential liabilities and guiding the optimization of drug candidates.[13]

Future studies should aim to confirm the primary biological target of this compound and expand the cross-reactivity panel to include a broader range of targets, guided by computational predictions and further structural analysis. A comprehensive understanding of a compound's selectivity is a cornerstone of modern drug discovery, enabling the development of safer and more effective medicines.

References

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Daina, A., et al. Cyclic carbamates in medicine: A clinical perspective. PubMed, 2023. [Link]

  • Drugs.com. List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). [Link]

  • Ferreira, L. G., et al. Evaluating the Neuroprotective and Acetylcholinesterase Inhibitory Properties of Four Calcineurin Inhibitor Drugs: Tacrolimus, Pimecrolimus, Cyclosporin A, and Voclosporin. PubMed Central, 2023. [Link]

  • Google Patents. CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
  • Google Patents.
  • Karakurt, A. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central, 2019. [Link]

  • Matošević, A., & Bosak, A. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. ResearchGate, 2020. [Link]

  • Matošević, A., & Bosak, A. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central, 2020. [Link]

  • Taha, M. A. Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central, 2015. [Link]

  • Taha, M. A., et al. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications, 2015. [Link]

  • U.S. Food and Drug Administration. IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information. [Link]

  • Adhikary, D., et al. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. PubMed Central, 2011. [Link]

  • Alexander, J. P., & Cravatt, B. F. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central, 2006. [Link]

  • Milinković, A., et al. Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation. PubMed Central, 2012. [Link]

  • QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development. [Link]

  • Wikipedia. Carbamate. [Link]

  • NCBI. Background Information for Carbamates. [Link]

  • Wang, Y., et al. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). MDPI, 2022. [Link]

  • Google Patents.
  • Google Patents. EP0143152A2 - Insecticidal (1,1'-biphenyl)-3-ylmethyl esters, their production and use and compositions containing them.
  • ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • Ismaili, L., et al. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease. PubMed Central, 2017. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Szymański, P., et al. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. MDPI, 2020. [Link]

Sources

A Comparative Guide to the In Vitro Potency of Cyclopropylmethylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopropylmethylamine scaffold is a privileged motif in medicinal chemistry, renowned for its presence in a diverse array of pharmacologically active agents. Its unique conformational constraints and electronic properties have been artfully exploited by drug designers to modulate the potency and selectivity of compounds targeting a range of biological entities. This guide offers a comparative analysis of the in vitro potency of various cyclopropylmethylamine analogs, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery efforts. We will delve into the structure-activity relationships (SAR) of these analogs at three prominent target classes: opioid receptors, serotonin receptors, and monoamine oxidases, supported by experimental data and detailed in vitro assay protocols.

The Versatility of the Cyclopropylmethylamine Moiety

The cyclopropyl group, a three-membered carbocycle, imparts a high degree of rigidity to molecular structures. When appended to an amine, as in the cyclopropylmethylamine moiety, it restricts the conformational freedom of the molecule, which can lead to a more favorable entropic profile upon binding to a biological target. This often translates to enhanced binding affinity and potency. Furthermore, the electronic nature of the cyclopropane ring can influence the pKa of the adjacent amine and participate in unique interactions with receptor binding pockets. These characteristics have made cyclopropylmethylamine a cornerstone in the development of potent modulators of the central nervous system.

Comparative In Vitro Potency of Cyclopropylmethylamine Analogs

The following tables summarize the in vitro potency of representative cyclopropylmethylamine analogs at opioid receptors, serotonin 5-HT2C receptors, and the enzyme Lysine-Specific Demethylase 1 (LSD1), a target related to monoamine oxidase (MAO). The data is compiled from various structure-activity relationship (SAR) studies and highlights the impact of structural modifications on biological activity.

Opioid Receptor Modulators

The cyclopropylmethyl group is a classic substituent in the development of opioid receptor antagonists. The quintessential example is naltrexone, a potent antagonist at the mu-opioid receptor (MOR), kappa-opioid receptor (KOR), and delta-opioid receptor (DOR). SAR studies have explored modifications at various positions of the morphinan scaffold to modulate affinity and selectivity.[1][2]

Compound/AnalogTargetAssay TypeIn Vitro Potency (Ki, nM)
NaltrexoneMORRadioligand Binding~0.1-1
KORRadioligand Binding~0.1-1
DORRadioligand Binding~1-10
14-O-heterocyclic-substituted naltrexone derivativesMORRadioligand BindingSubnanomolar to nanomolar
6α- and 6β-Indolylacetamidonaltrexamine derivativesMORRadioligand BindingKi = 0.29 - 0.36 nM

Table 1: In vitro potency of cyclopropylmethyl-containing opioid receptor modulators.

Serotonin 5-HT2C Receptor Agonists

The 2-phenylcyclopropylmethylamine scaffold has been extensively investigated for the development of selective serotonin 5-HT2C receptor agonists, which have therapeutic potential in the treatment of various central nervous system disorders.[3][4][5] Modifications to the phenyl ring and the amine have been shown to significantly impact potency and selectivity.

Compound/AnalogTargetAssay TypeIn Vitro Potency (EC50, nM)
2-Phenylcyclopropylmethylamine (2-PCPMA)5-HT2CCalcium Flux Assay13
2-(2-methoxyphenyl)cyclopropylmethylamine5-HT2CCalcium Flux Assay23
(+)-16b (optimized 2-PCPMA analog)5-HT2CCalcium Flux Assay4.2
Lorcaserin (for comparison)5-HT2CCalcium Flux Assay9

Table 2: In vitro potency of 2-phenylcyclopropylmethylamine-based 5-HT2C receptor agonists.

Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Tranylcypromine, a cyclopropylamine derivative, is a well-known irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B). More recently, arylcyclopropylamines have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme with structural homology to MAO.[6][7][8]

Compound/AnalogTargetAssay TypeIn Vitro Potency (IC50, nM)
TranylcypromineLSD1Enzyme Inhibition Assay~2000
NCD38 (LSD1 selective inhibitor)LSD1Enzyme Inhibition Assay<100
Styrenylcyclopropylamine analog 34LSD1Enzyme Inhibition Assay<4
1-substituted tranylcypromine analog 23LSD1Enzyme Inhibition Assay31

Table 3: In vitro potency of cyclopropylamine-based MAO/LSD1 inhibitors.

Key In Vitro Assay Methodologies

The determination of in vitro potency relies on a suite of robust and well-validated assays. The choice of assay is dictated by the nature of the biological target and the information sought (e.g., binding affinity versus functional activity). Below are detailed protocols for key experiments used to characterize cyclopropylmethylamine analogs.

Radioligand Competitive Binding Assay (for Opioid and Serotonin Receptors)

This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand with known high affinity for the same receptor.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-naloxone for MOR), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

A Radiolabeled Ligand D Radiolabeled Ligand-Receptor Complex A->D B Receptor B->D E Test Compound-Receptor Complex B->E C Test Compound C->E A Opioid Agonist B Mu-Opioid Receptor A->B Binds C Gαi/o B->C Activates D Gβγ B->D Activates E Adenylyl Cyclase C->E Inhibits G Ion Channels D->G Modulates F cAMP E->F Produces

Caption: Mu-opioid receptor signaling cascade.

Serotonin 5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is primarily coupled to Gq/11 G-proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses. [9]

A Serotonin Agonist B 5-HT2C Receptor A->B Binds C Gq/11 B->C Activates D Phospholipase C (PLC) C->D Activates E PIP2 D->E Hydrolyzes F IP3 E->F G DAG E->G H Ca2+ Release F->H I Protein Kinase C (PKC) Activation G->I

Caption: 5-HT2C receptor signaling cascade.

Mechanism of Irreversible MAO Inhibition by Tranylcypromine

Tranylcypromine is a mechanism-based inhibitor of MAO. The enzyme oxidizes the cyclopropylamine moiety, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, resulting in irreversible inhibition. [6]

A Tranylcypromine C Reactive Intermediate A->C Oxidation by MAO B MAO-FAD B->C D Covalent Adduct (Inactive Enzyme) C->D Covalent Bond Formation

Caption: Irreversible inhibition of MAO by tranylcypromine.

Conclusion

The cyclopropylmethylamine scaffold remains a fertile ground for the discovery of potent and selective modulators of key biological targets. This guide provides a snapshot of the in vitro potency of various analogs at opioid receptors, serotonin 5-HT2C receptors, and MAO/LSD1. The presented data and detailed assay protocols offer a valuable resource for researchers in the field, facilitating the design and evaluation of novel therapeutic agents. As our understanding of the intricate structure-activity relationships continues to evolve, the strategic incorporation of the cyclopropylmethylamine moiety will undoubtedly continue to yield compounds with enhanced pharmacological profiles.

References

  • Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases. Subcellular Biochemistry, 87, 85–109.
  • Canal, C. E., & Olaghere, O. B. (2017). Serotonin 5-HT2C Receptor Agonists: A Patent Review (2010 - 2016).
  • Glennon, R. A. (2014). 2-Phenylcyclopropylamines: A Historical Perspective on the Development of 5-HT2C Receptor Agonists. ACS Chemical Neuroscience, 5(10), 911–922.
  • Pasternak, G. W. (2014). Opiate pharmacology and relief of pain. Journal of Clinical Oncology, 32(16), 1655–1662.
  • Wentland, M. P., et al. (2009). 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) and its analogues as potent opioid receptor ligands: Preliminary results on the role of electronic characteristics for affinity and function. Bioorganic & Medicinal Chemistry Letters, 19(1), 203-207. [Link]

  • Yoon, S., et al. (2014). Optimization of 2-phenylcyclopropylmethylamines as selective serotonin 2C receptor agonists and their evaluation as potential antipsychotic agents. Journal of Medicinal Chemistry, 57(9), 3789–3803. [Link]

  • Berg, K. A., et al. (2001). Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2. Journal of Neurochemistry, 79(4), 814–823.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

  • Vianello, P., et al. (2012). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 10(45), 9037–9045.
  • Miyamura, S., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576–8585. [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

  • Le, T. M., et al. (2020). Structure–Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. Journal of Medicinal Chemistry, 63(7), 3510–3530. [Link]

Sources

A Comparative Guide to the Bioisosteric Replacement of the Ethyl Carbamate Moiety: Impact on Pharmacological Activity and Drug-like Properties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of lead optimization. The ethyl carbamate moiety, while a common functional group in many biologically active compounds, often presents significant challenges related to metabolic instability and potential toxicity. This guide provides an in-depth technical comparison of various bioisosteric replacements for the ethyl carbamate group, offering supporting experimental data and detailed methodologies to inform rational drug design.

The Ethyl Carbamate Moiety: A Double-Edged Sword in Drug Design

The carbamate functional group is a hybrid of an amide and an ester, contributing to its unique physicochemical properties. It can participate in hydrogen bonding as both a donor and an acceptor, and its conformational rigidity can be beneficial for receptor binding.[1][2] However, the ethyl carbamate moiety is not without its liabilities.

Metabolic Instability and Toxicity Concerns

A primary driver for replacing the ethyl carbamate group is its susceptibility to metabolic degradation. Hydrolysis by esterases can lead to rapid clearance and reduced bioavailability. More critically, ethyl carbamate is classified as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans."[3] Its metabolism can generate reactive intermediates, such as vinyl carbamate, which can form DNA adducts and initiate tumorigenesis.[4][5] This inherent toxicity risk is a significant red flag in drug development.

Bioisosteric Replacement: A Strategy for Mitigating Risk and Enhancing Performance

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy to address the shortcomings of the ethyl carbamate moiety.[6] A successful bioisosteric replacement can maintain or improve biological activity while enhancing metabolic stability, reducing toxicity, and improving overall pharmacokinetic and pharmacodynamic (PK/PD) profiles. This guide will focus on four key classes of bioisosteres for the ethyl carbamate group: 1,2,4-oxadiazoles, 1,2,3-triazoles, tetrazoles, and oxazolidinones.

Comparative Analysis of Bioisosteric Replacements

The following sections provide a detailed comparison of these bioisosteres with the ethyl carbamate moiety, supported by experimental data where available.

Physicochemical Properties

A successful bioisostere should mimic the key physicochemical properties of the original functional group. The table below compares the calculated properties of ethyl carbamate with its heterocyclic bioisosteres.

Functional GroupMolecular Weight ( g/mol )logPpKaHydrogen Bond AcceptorsHydrogen Bond Donors
Ethyl Carbamate 89.090.29~17 (N-H)21
1,2,4-Oxadiazole 68.05-0.19~1.5 (protonated)20
1,2,3-Triazole 69.07-0.439.4 (N-H)31
Tetrazole 70.05-1.27~4.9 (N-H)41
2-Oxazolidinone 87.08-0.73~17 (N-H)21

Note: Values are for the parent structures and can vary significantly with substitution.

1,2,4-Oxadiazoles: Metabolically Robust Amide and Ester Mimics

The 1,2,4-oxadiazole ring is a well-established bioisostere for esters and amides, and by extension, carbamates.[7] Its key advantages include high metabolic stability and the ability to maintain key hydrogen bonding interactions.[8]

Case Study: Factor Xa Inhibitors

In the development of Factor Xa inhibitors for anticoagulation therapy, researchers at Bristol-Myers Squibb encountered a series of compounds containing a methyl carbamate moiety that suffered from poor oral bioavailability. To address this, they explored the bioisosteric replacement of the methyl carbamate with a 1,2,4-oxadiazole.

Table 2: Comparison of a Methyl Carbamate-Containing Factor Xa Inhibitor and its 1,2,4-Oxadiazole Bioisostere

CompoundStructureFactor Xa Ki (nM)Metabolic Stability (Human Liver Microsomes, t½ min)
Carbamate Precursor 0.8< 5
1,2,4-Oxadiazole Analog 1.2> 60

This case study demonstrates that the replacement of the metabolically labile methyl carbamate with a 1,2,4-oxadiazole resulted in a dramatic improvement in metabolic stability, with only a minor impact on the inhibitory potency against Factor Xa.

1,2,3-Triazoles: Versatile and Synthetically Accessible Replacements

The 1,2,3-triazole ring, often installed via the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is another excellent bioisostere for the carbamate group.[9] It can mimic the steric and electronic properties of the amide bond within the carbamate and is metabolically very stable.[10]

Tetrazoles: Non-Classical Bioisosteres with Unique Properties

While classically considered a bioisostere for carboxylic acids, the tetrazole ring can also serve as a non-classical replacement for the carbamate moiety, particularly when hydrogen bonding is a key interaction.[4][11] Tetrazoles are metabolically stable and can offer a different electronic and solubility profile compared to other heterocycles.[12]

Oxazolidinones: Cyclic Carbamates with Enhanced Stability

Oxazolidinones are cyclic carbamates that offer a significant advantage in terms of metabolic stability compared to their acyclic counterparts.[13][14] The cyclic structure restricts conformational flexibility and protects the carbamate linkage from hydrolysis. The successful commercialization of the oxazolidinone antibiotic linezolid highlights the drug-like properties of this scaffold.

Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, detailed step-by-step methodologies for key experiments are provided below.

Synthesis of a 1,2,4-Oxadiazole Bioisostere

This protocol describes a general method for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole from a nitrile precursor.

Step 1: Formation of the Amidoxime

  • To a solution of the starting nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude amidoxime by recrystallization or column chromatography.

Step 2: Cyclization to the 1,2,4-Oxadiazole

  • To a solution of the amidoxime (1.0 eq) in a suitable solvent such as pyridine or DMF, add the desired acyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 1,2,4-oxadiazole by column chromatography.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a common method for assessing the metabolic stability of a compound.[2][15]

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Acetonitrile with an internal standard for quenching and analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the test compound (at a final concentration of, for example, 1 µM) with HLMs (e.g., 0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time and determine the half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration).

Visualizing the Concepts

To further illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict key relationships and workflows.

Bioisosteric_Replacement cluster_0 Parent Moiety cluster_1 Bioisosteric Replacements Ethyl Carbamate Ethyl Carbamate 1,2,4-Oxadiazole 1,2,4-Oxadiazole Ethyl Carbamate->1,2,4-Oxadiazole Improves Metabolic Stability 1,2,3-Triazole 1,2,3-Triazole Ethyl Carbamate->1,2,3-Triazole Maintains H-Bonding Tetrazole Tetrazole Ethyl Carbamate->Tetrazole Modulates Acidity Oxazolidinone Oxazolidinone Ethyl Carbamate->Oxazolidinone Enhances Rigidity

Bioisosteric replacements for the ethyl carbamate moiety.

Metabolic_Stability_Workflow A Incubate Compound with Liver Microsomes B Add NADPH to Initiate Reaction A->B C Quench at Time Points B->C D Protein Precipitation C->D E LC-MS/MS Analysis D->E F Data Analysis (t½, Clint) E->F

Workflow for in vitro metabolic stability assay.

Conclusion

The bioisosteric replacement of the ethyl carbamate moiety is a critical strategy in modern drug discovery to mitigate risks associated with metabolic instability and potential carcinogenicity. Heterocyclic bioisosteres such as 1,2,4-oxadiazoles, 1,2,3-triazoles, and tetrazoles, as well as cyclic carbamates like oxazolidinones, offer a diverse toolkit for medicinal chemists to fine-tune the properties of lead compounds. By carefully considering the physicochemical and electronic properties of these replacements, it is possible to design safer and more effective drug candidates with improved pharmacokinetic profiles. The experimental protocols provided herein serve as a starting point for the practical implementation of these design principles.

References

  • Fernandes, C. B., Scarim, C. B., Kim, S. H., Wu, J., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 393-423.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Di, L., & Obach, R. S. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology (pp. 105-117). Springer.
  • Bosak, A., & Matošević, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4), 257-270.
  • Ye, N., & Li, C. (2014). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2014, 1-13.
  • Pinto, D. J. P., Orwat, M. J., Quan, M. L., et al. (2006). Discovery of 1,2,4-Oxadiazoles as Potent, Orally Bioavailable Factor Xa Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(24), 6231-6236.
  • Bonalume, C., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581.
  • Himo, F., et al. (2005). Copper(I)-Catalyzed Formation of 1,2,3-Triazoles from Azides and Terminal Alkynes: A Mechanistic Study. Journal of the American Chemical Society, 127(7), 210-216.
  • Camci, M., & Karali, N. L. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem, e202200638.
  • Goth, A. (1947). The Carcinogenic Action of Urethane. Science, 106(2751), 269.
  • Miller, J. A., & Miller, E. C. (1983).
  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.
  • Guengerich, F. P., & Kim, D. H. (1991). Enzymatic oxidation of ethyl carbamate to vinyl carbamate and its role as an intermediate in the formation of 1, N6-ethenoadenosine. Chemical Research in Toxicology, 4(4), 413-421.
  • Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007). Drugs in the tetrazole series. Chemistry of Heterocyclic Compounds, 43(1), 1-14.
  • Pinto, D. J., et al. (2007). Discovery of a Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor: (S)-N-(4-(3-amino-1H-indazol-5-yl)phenyl)-2-((4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methyl)-1-(1,2,4-oxadiazol-5-yl)-1H-indole-6-carboxamide (BMS-740808). Journal of Medicinal Chemistry, 50(22), 5339-5356.
  • Food and Agriculture Organization of the United Nations. (2006). Evaluation of certain food contaminants: sixty-fourth report of the Joint FAO/WHO Expert Committee on Food Additives.
  • International Agency for Research on Cancer. (2010). Alcohol Consumption and Ethyl Carbamate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 96.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Obach, R. S., et al. (2008). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics, 327(2), 327-338.
  • Kumar, V., & Mahajan, M. P. (2014). 1,2,4-Oxadiazoles: A new paradigm in medicinal chemistry. European Journal of Medicinal Chemistry, 86, 15-33.
  • Agalave, S. G., Maujan, S. R., & Pore, V. S. (2011). Click chemistry: 1,2,3-triazoles as pharmacophores. Chemistry–An Asian Journal, 6(10), 2696-2718.
  • Zabrocki, J., et al. (2005). Tetrazole and its derivatives. Part I. Synthesis of tetrazoles. Current Organic Chemistry, 9(1), 43-68.
  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679.
  • World Health Organization. (2007). Ethyl carbamate. In Safety evaluation of certain food additives and contaminants.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
  • PubChem. (n.d.). Ethyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4-Oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,2,3-Triazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Tetrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxazolidone. National Center for Biotechnology Information. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1][13][15]-triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064.

  • Alvarez, R., et al. (2012). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2022(2), 140-155.
  • Bansal, Y., & Silakari, O. (2014). The therapeutic journey of 1, 2, 4-oxadiazoles: A patent review.
  • Genin, M. J., et al. (2000). Synthesis and antibacterial activity of novel and highly potent oxazolidinone antibacterial agents. Journal of medicinal chemistry, 43(5), 953-970.
  • World Health Organization. (1996).
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Alcohol Consumption and Ethyl Carbamate. IARC monographs on the evaluation of carcinogenic risks to humans, 96, 3.
  • Pinto, D. J., et al. (2006). Bioisosteric replacement of a methyl carbamate improves oral bioavailability in a series of factor Xa inhibitors. Abstracts of Papers of the American Chemical Society, 232.
  • Quan, M. L., et al. (2005). The design and synthesis of noncovalent factor Xa inhibitors. Current topics in medicinal chemistry, 5(12), 1165-1181.
  • Roe, F. J. C. (1959). The carcinogenicity of ethyl carbamate (urethane) for the newborn mouse. British journal of cancer, 13(4), 718.
  • Salmon, W. D., & Copeland, D. H. (1954). The carcinogenic activity of ethyl carbamate (urethane). Annals of the New York Academy of Sciences, 57(6), 677-688.
  • Sharpless, K. B., & Fokin, V. V. (2002). The click chemistry: a new synthetic tool for drug discovery. Drug Discovery Today, 7(21), 1128-1137.

Sources

A Head-to-Head Comparative Guide: Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate and its Linear Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In medicinal chemistry, the decision to incorporate a specific structural motif can profoundly influence a molecule's pharmacological profile. The structure-activity relationship (SAR) is the foundational principle that links a molecule's chemical structure to its biological activity, guiding the optimization of drug candidates.[1][2][3] One recurring strategic choice is the use of a conformationally constrained element, like a cyclopropyl ring, versus a more flexible linear alkyl chain. This guide presents a head-to-head comparison between Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate (Cyclic Compound 1) and its rationally designed linear analog, Ethyl (3-hydroxy-2,2-dimethylpropyl)carbamate (Linear Analog 2) .

The cyclopropyl group is a valuable tool in drug design, often introduced to enhance metabolic stability, improve potency, or modulate physicochemical properties by restricting conformational freedom.[4] However, this rigidity is not always advantageous and can sometimes hinder optimal interaction with a biological target.[5][6] This guide outlines a comprehensive experimental framework to dissect the contributions of the cyclopropyl group by comparing it to a linear analog which maintains the key functional groups and steric bulk but possesses free bond rotation.

This comparison is designed to provide drug development professionals with a clear, data-driven understanding of the trade-offs involved, enabling more informed decisions in scaffold design and lead optimization.[7][8]

Molecular Structures & Rationale for Comparison

The core hypothesis of this study is that the rigid cyclopropyl scaffold in Compound 1 will lead to significant differences in physicochemical properties, metabolic stability, and target engagement compared to the flexible tertiary-butyl-like backbone of Analog 2.

Compound Structure Key Features
Compound 1 (this compound)Structure of this compoundConformationally restricted cyclopropyl ring. Potential for altered metabolic profile and unique vector for substituent placement.[4]
Analog 2 (Ethyl (3-hydroxy-2,2-dimethylpropyl)carbamate)Structure of Ethyl (3-hydroxy-2,2-dimethylpropyl)carbamateFlexible linear chain. Mimics the quaternary substitution pattern of Compound 1 but without ring strain. Allows for free rotation and conformational adaptation.

Experimental Design: A Comparative Workflow

To systematically evaluate these two compounds, a multi-tiered experimental plan is proposed. This workflow is designed to provide a holistic view of their drug-like properties, from fundamental physicochemical characteristics to in vitro pharmacokinetic and pharmacodynamic profiles.

G cluster_2 Phase 3: In Vitro Pharmacodynamics cluster_3 Phase 4: Data Synthesis P1 Aqueous Solubility A1 Metabolic Stability (Liver Microsomes) P1->A1 D1 Head-to-Head Data Comparison P1->D1 P2 Lipophilicity (LogD) P2->A1 P2->D1 P3 Chemical Stability P3->A1 P3->D1 PD1 Target Enzyme Inhibition (IC50) A1->PD1 A1->D1 A2 CYP450 Inhibition A2->PD1 A2->D1 PD1->D1 D2 SAR Analysis & Conclusion D1->D2

Figure 1: Proposed experimental workflow for the comparative analysis.

Physicochemical Properties: The Foundation of Druggability

A compound's fundamental chemical properties dictate its behavior in biological systems. Here, we assess solubility and lipophilicity, two critical parameters for oral bioavailability and overall developability.

Aqueous Solubility

Poor aqueous solubility can derail drug development by hindering formulation and leading to unreliable data in biological assays.[9] A kinetic solubility assay using the shake-flask method will be employed for a rapid, early-stage assessment.[10][11]

Experimental Protocol: Kinetic Aqueous Solubility [9][12]

  • Prepare 20 mM stock solutions of Compound 1 and Analog 2 in dimethyl sulfoxide (DMSO).

  • Add 10 µL of each stock solution to 490 µL of phosphate-buffered saline (PBS, pH 7.4) in duplicate in microcentrifuge tubes.

  • Incubate the tubes in a thermomixer at 850 rpm for 2 hours at 25°C to achieve equilibrium.[9]

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant for the concentration of the dissolved compound using a validated LC-MS/MS method against a standard curve.

Lipophilicity (LogD)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is critical for membrane permeability and target engagement. The octanol-water distribution coefficient (LogD) at pH 7.4 will be determined using the gold-standard shake-flask method.[13][14][15]

Experimental Protocol: Shake-Flask LogD Determination [13][16]

  • Prepare a solution of n-octanol saturated with PBS (pH 7.4) and a solution of PBS saturated with n-octanol.

  • Prepare 10 mM stock solutions of the test compounds in DMSO.[13]

  • Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and PBS.

  • Shake the mixture vigorously for 24 hours to ensure partitioning equilibrium is reached.[15]

  • Centrifuge the vials to achieve complete phase separation.

  • Carefully sample both the aqueous and n-octanol phases.

  • Determine the concentration of the compound in each phase by LC-MS/MS.

  • Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Anticipated Results & Physicochemical Comparison
Parameter Compound 1 (Cyclic) Analog 2 (Linear) Rationale for Predicted Difference
Aqueous Solubility (µg/mL) LowerHigherThe rigid, more crystalline nature of the cyclopropyl compound may reduce its favorable interactions with water compared to the more flexible analog.
LogD at pH 7.4 HigherLowerThe cyclopropyl group is more lipophilic than an analogous acyclic fragment, which is expected to increase the overall lipophilicity of Compound 1.

In Vitro ADME Profiling: A Window into Pharmacokinetics

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is crucial for predicting its in vivo behavior. We will focus on two key metabolic assessments: stability in the presence of liver enzymes and the potential for drug-drug interactions via Cytochrome P450 (CYP) inhibition.

Metabolic Stability in Liver Microsomes

Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly CYPs, making them an excellent model for assessing Phase I metabolic clearance.[17][18] High metabolic instability can lead to rapid clearance in vivo, reducing a drug's half-life and exposure.

Experimental Protocol: Microsomal Stability Assay [19][20]

  • Thaw pooled human liver microsomes (HLM) and keep on ice.[21]

  • Prepare an incubation medium containing phosphate buffer (100 mM, pH 7.4) and the test compound at a final concentration of 1 µM.[19]

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[19][20]

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes) and quench the reaction by adding ice-cold acetonitrile containing an internal standard.[17]

  • Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound via LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[20]

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes is a primary cause of adverse drug-drug interactions (DDIs).[22][23] This assay determines the concentration of the test compound required to inhibit the activity of major human CYP isoforms by 50% (IC50).[24]

Experimental Protocol: CYP Inhibition (IC50) Assay [22][25]

  • Prepare solutions of human liver microsomes, a specific probe substrate for each CYP isoform (e.g., CYP1A2, 2C9, 2D6, 3A4), and the NADPH cofactor system.[24]

  • Incubate these components with a range of concentrations of Compound 1 and Analog 2 at 37°C.

  • After a set incubation time, terminate the reactions.

  • Quantify the formation of the specific metabolite from the probe substrate using LC-MS/MS.

  • Calculate the percent inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[25]

Anticipated Results & In Vitro ADME Comparison
Parameter Compound 1 (Cyclic) Analog 2 (Linear) Rationale for Predicted Difference
Metabolic Half-Life (t½, min) HigherLowerThe cyclopropyl group can block sites of metabolism that are accessible in the linear analog, potentially increasing metabolic stability.[4]
Intrinsic Clearance (Clint) LowerHigherDirectly related to the half-life; slower metabolism results in lower intrinsic clearance.
CYP Inhibition (IC50, µM) Potentially LowerPotentially HigherThe rigid structure of Compound 1 might fit more potently into the active site of certain CYP enzymes, leading to stronger inhibition.

In Vitro Pharmacodynamics: Target Engagement

To assess the impact of the structural changes on biological activity, we will measure the inhibitory potency of each compound against a hypothetical enzyme, "Target X." The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.[26]

Experimental Protocol: Enzyme Inhibition (IC50) Assay [27][28]

  • Add a constant concentration of Target X enzyme to the wells of a microplate.

  • Add a series of dilutions of Compound 1 and Analog 2 to the wells.

  • Pre-incubate the enzyme and inhibitor for a defined period.

  • Initiate the enzymatic reaction by adding a constant, high concentration of a fluorogenic or chromogenic substrate.[27]

  • Monitor the rate of product formation over time using a plate reader.

  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[26][27]

Anticipated Results & Pharmacodynamic Comparison
Parameter Compound 1 (Cyclic) Analog 2 (Linear) Rationale for Predicted Difference
Target X IC50 (nM) LowerHigherThe pre-organized, rigid conformation of Compound 1 may better match the optimal binding conformation required by the enzyme's active site, leading to a more potent interaction (lower IC50). This reduces the entropic penalty of binding.[4]

Synthesis and Conclusion

This comparative guide outlines a rigorous, multi-faceted approach to evaluating the impact of incorporating a cyclopropyl ring versus a flexible linear chain. By systematically analyzing physicochemical properties, in vitro ADME, and pharmacodynamic activity, researchers can build a comprehensive SAR dataset.

G cluster_0 Structural Feature cluster_1 Predicted Properties cluster_2 Implication for Drug Design Cyclic Cyclopropyl Ring (Compound 1) Prop_Cyclic Higher Potency (Lower IC50) Higher Metabolic Stability Higher Lipophilicity (LogD) Lower Aqueous Solubility Cyclic->Prop_Cyclic Linear Linear Chain (Analog 2) Prop_Linear Lower Potency (Higher IC50) Lower Metabolic Stability Lower Lipophilicity (LogD) Higher Aqueous Solubility Linear->Prop_Linear Imp_Cyclic Favorable for Potency & Pharmacokinetics Prop_Cyclic->Imp_Cyclic Imp_Linear Favorable for Solubility & Physicochemical Profile Prop_Linear->Imp_Linear

Figure 2: Logical flow from structure to predicted properties and design implications.

Ultimately, the choice between a cyclic or linear scaffold is context-dependent. If the primary goal is to maximize potency and metabolic stability, the rigidity of the cyclopropyl group may be highly advantageous. Conversely, if solubility and a more favorable physicochemical profile are the key challenges, a flexible linear analog might be the superior choice. This guide provides the experimental framework to make that decision based on robust scientific data rather than conjecture.

References

  • Structure–activity relationship. In: Wikipedia. [Link]

  • What is the structure-activity relationship SAR in drug design? - Patsnap Synapse. [Link]

  • Structure Activity Relationships - Drug Design Org. [Link]

  • LogP / LogD shake-flask method - Protocols.io. [Link]

  • Structure-Activity Relationship (SAR) in Drug Discovery | Excelra. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test - AxisPharm. [Link]

  • Structure-Activity Relationship (SAR) Studies - Oncodesign Services. [Link]

  • metabolic stability in liver microsomes - Mercell. [Link]

  • Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. PubMed. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. [Link]

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Protocols. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. [Link]

  • CYP Inhibition Assay - LifeNet Health LifeSciences. [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]

  • Metabolic Stability Assay Services - BioIVT. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]

  • IC50 Determination - edX. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Comparison between approved cyclic and linear peptides (A). Routes of... - ResearchGate. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. [Link]

  • Quantitative comparison of the relative cell permeability of cyclic and linear peptides. PubMed. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. [Link]

  • Kinetic Solubility - In Vitro Assay - Charnwood Discovery. [Link]

  • Direct Comparison of Linear and Macrocyclic Compound Libraries as a Source of Protein Ligands | ACS Combinatorial Science - ACS Publications. [Link]

  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. [Link]

  • IC50 - Wikipedia. [Link]

  • The Influence of Polymer Topology on Pharmacokinetics: Differences Between Cyclic and Linear PEGylated Poly(acrylic Acid) Comb Polymers - NIH. [Link]

  • 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor - Biology LibreTexts. [Link]

  • ACE-inhibitory activity assay: IC50 - Protocols.io. [Link]

  • Synthesis of ethyl 3,3-dimethyl-2-(2-hydroxy-2-methylpropyl)-cyclopropane-1-carboxylate. Molbase. [Link]

  • 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies - MDPI. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]

  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - NIH. [Link]

  • 2 - Organic Syntheses Procedure. [Link]

  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR. [Link]

  • Carbamate synthesis by carbamoylation - Organic Chemistry Portal. [Link]

  • Pd(II)-Catalyzed Enantioselective γ-C(sp3)-H Functionalizations of Free Cyclopropylmethylamines - PubMed. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. [Link]

  • Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate - ResearchGate. [Link]

  • This compound - Fluorochem - 试剂仪器网. [Link]

  • CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents.

Sources

A Senior Application Scientist's Guide to Confirming Target Engagement in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a cornerstone of modern therapeutic development. This guide provides an in-depth, objective comparison of three leading methodologies for confirming target engagement in cellular models: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and NanoBioluminescence Resonance Energy Transfer (NanoBRET™). We will delve into the core principles, provide detailed experimental protocols, and offer a comparative analysis to empower you to select the most appropriate technique for your research endeavors.

The Imperative of Cellular Target Engagement

In the quest for novel therapeutics, a fundamental question must be answered: does the drug candidate interact with its intended molecular target in a physiologically relevant context? While biochemical assays provide valuable initial data on compound-target interactions, they do not fully recapitulate the complexities of the cellular environment. Factors such as cell permeability, efflux pumps, off-target binding, and the presence of endogenous ligands and cofactors can significantly influence a compound's ability to engage its target.[1][2]

Failure to confirm target engagement can lead to misinterpretation of downstream functional data and contribute to the high attrition rates in drug discovery.[3] Therefore, robust and reliable methods for assessing target engagement in intact cells are not just advantageous; they are essential for making informed decisions throughout the drug discovery pipeline.

Comparative Overview of Key Methodologies

Choosing the right target engagement assay depends on a multitude of factors, including the nature of the target protein, the availability of specific reagents, desired throughput, and the specific biological question being addressed. The following table provides a high-level comparison of CETSA, DARTS, and NanoBRET.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)NanoBRET™ Target Engagement
Principle Ligand binding alters the thermal stability of the target protein.[4][5]Ligand binding protects the target protein from proteolytic degradation.[4]Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein.
Physiological Relevance High (can be performed in intact cells and tissues).[4][5]Moderate (typically performed in cell lysates).[4]High (performed in living cells).[1]
Labeling Requirement Label-free for endogenous proteins.Label-free for the compound.Requires genetic tagging of the target protein and a fluorescently labeled tracer.[1]
Throughput Low to high, depending on the detection method (Western blot vs. high-throughput formats).[4]Low to moderate.[4]High; amenable to 384- and 1536-well formats.[1]
Quantitative Capability Highly quantitative, enabling determination of EC50 values.[4]Semi-quantitative; can be challenging to obtain precise binding affinities.[4]Highly quantitative, allowing for determination of IC50 values and residence time.
Key Advantage Broad applicability to endogenous proteins without modification.[4][5]Does not require modification of the small molecule.[6]High sensitivity and low background signal.[1]
Key Limitation Not all protein-ligand interactions result in a significant thermal shift.[1]Dependent on the protein having protease-accessible sites that are shielded upon ligand binding.[4]Requires genetic manipulation of the target protein and synthesis of a specific fluorescent tracer.[1]

I. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization of proteins.[5][7] The binding of a small molecule to its target protein can alter the protein's conformational stability, often resulting in an increased resistance to heat-induced denaturation. This change in thermal stability is then quantified to confirm target engagement.

Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis A Adherent Cells in Culture B Treat with Compound or Vehicle A->B C Heat Cells at a Range of Temperatures B->C D Lyse Cells C->D E Centrifuge to Separate Soluble and Aggregated Proteins D->E F Collect Supernatant (Soluble Fraction) E->F G Quantify Soluble Target Protein (e.g., Western Blot) F->G H Generate Melt Curve and Determine Thermal Shift G->H

Caption: CETSA experimental workflow.

Detailed Protocol for Adherent Cells
  • Cell Seeding and Treatment:

    • Seed adherent cells in a multi-well plate and grow to the desired confluency (typically 70-90%).

    • Treat cells with the test compound or vehicle control at various concentrations. Incubate under standard cell culture conditions for a duration sufficient to allow compound uptake and target binding.

  • Thermal Challenge:

    • Seal the plate to prevent evaporation.

    • Place the plate in a thermocycler or a heating block with a temperature gradient. Heat the cells for a defined period (e.g., 3-5 minutes) across a range of temperatures. A typical range might be 37°C to 65°C in 2°C increments.

  • Cell Lysis and Protein Extraction:

    • Immediately after heating, lyse the cells directly in the wells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice to ensure complete lysis.

  • Separation of Soluble and Aggregated Proteins:

    • Transfer the cell lysates to microcentrifuge tubes.

    • Centrifuge at high speed (e.g., 20,000 x g) at 4°C for 20 minutes to pellet the aggregated proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the amount of the target protein in the soluble fraction by Western blot, ELISA, or other quantitative protein detection methods.

  • Data Analysis:

    • Quantify the band intensities from the Western blot or the signal from the ELISA.

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • The resulting "melt curves" will show a shift to higher temperatures for the compound-treated samples if the compound stabilizes the target protein, confirming engagement.

II. Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method for identifying and validating protein-ligand interactions.[4] It is based on the principle that the binding of a small molecule can induce a conformational change in the target protein, rendering it more or less susceptible to proteolytic digestion.[6]

Experimental Workflow

DARTS_Workflow cluster_lysate_prep Lysate Preparation cluster_incubation Compound Incubation cluster_digestion Proteolysis cluster_analysis Analysis A Prepare Cell Lysate B Incubate Lysate with Compound or Vehicle A->B C Add Protease for Limited Digestion B->C D Stop Digestion and Denature Proteins C->D E Analyze by SDS-PAGE and Western Blot D->E F Compare Protein Levels E->F

Caption: DARTS experimental workflow.

Detailed Protocol using Cell Lysate
  • Cell Lysis and Lysate Preparation:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate and normalize all samples to the same concentration.

  • Compound Incubation:

    • Aliquot the cell lysate into separate tubes.

    • Add the test compound or vehicle control to the lysates. Incubate at room temperature or 37°C for a predetermined time (e.g., 30-60 minutes) to allow for binding.

  • Limited Proteolysis:

    • Add a protease (e.g., thermolysin or pronase) to each sample. The concentration of the protease should be optimized to achieve partial digestion of the total protein content.

    • Incubate for a specific time (e.g., 10-30 minutes) at the optimal temperature for the chosen protease.

  • Stopping the Reaction and Sample Preparation:

    • Stop the proteolytic digestion by adding a protease inhibitor cocktail and/or by adding SDS-PAGE loading buffer and immediately boiling the samples.

  • Analysis by Western Blot:

    • Separate the protein fragments by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using an antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensity of the target protein in each lane.

    • An increase in the amount of full-length or a specific fragment of the target protein in the compound-treated sample compared to the vehicle control indicates that the compound protected the protein from proteolysis, thus confirming target engagement.

III. NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a specific target protein in living cells.[1] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (typically <10 nm).

In the NanoBRET™ assay, the target protein is fused to the bright and small NanoLuc® luciferase (the donor). A fluorescently labeled tracer, which is a cell-permeable ligand for the target protein, acts as the acceptor. When the tracer binds to the NanoLuc®-tagged target, a BRET signal is generated. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.

Experimental Workflow

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_plating Assay Setup cluster_incubation Equilibration cluster_readout BRET Measurement A Transfect Cells with NanoLuc-Target Fusion Construct B Plate Cells in Assay Plate A->B C Add Fluorescent Tracer and Test Compound B->C D Incubate to Reach Binding Equilibrium C->D E Add NanoLuc Substrate D->E F Measure Donor and Acceptor Emission E->F G Calculate BRET Ratio and Determine IC50 F->G

Caption: NanoBRET™ experimental workflow.

Detailed Protocol
  • Cell Transfection and Seeding:

    • Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and seed them into a white, multi-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound.

    • Add the test compound and a fixed concentration of the fluorescent tracer to the wells containing the cells. Include appropriate controls (e.g., vehicle only, tracer only).

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a sufficient time (typically 2-4 hours) to allow the binding to reach equilibrium.

  • BRET Signal Measurement:

    • Add the NanoLuc® substrate to all wells.

    • Immediately measure the luminescence at two different wavelengths using a plate reader equipped with appropriate filters for the donor (NanoLuc®) and acceptor (fluorescent tracer) emissions.

  • Data Analysis:

    • Calculate the BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.

    • Plot the BRET ratio as a function of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent tracer.

References

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., Larsson, A., Martinez Molina, D., Artursson, P., Lundbäck, T., & Nordlund, P. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Robers, M. B., Vasta, J. D., Corona, C. R., Foley, K. T., Daniels, D. L., Urh, M., & Wood, K. V. (2015). A luminescent assay for real-time measurements of intracellular target engagement. Nature Communications, 6, 10091. [Link]

  • Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 847213. [Link]

  • Vasta, J. D., Robers, M. B., Machleidt, T., Zimmerman, K., Eggers, C. T., Corona, C. R., Daniels, D. L., & Wood, K. V. (2018). A luminescent assay for real-time measurements of intracellular target engagement for kinase inhibitors. Cell Chemical Biology, 25(2), 225-235.e6. [Link]

  • Patel, V. V., & Cravatt, B. F. (2023). Determining target engagement in living systems. Nature Chemical Biology, 19(9), 1046–1056. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, Y., & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences of the United States of America, 106(51), 21984–21989. [Link]

  • Pai, M. Y., Lomenick, B., Hwang, H., & Loo, J. A. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. In Methods in Molecular Biology (Vol. 1263, pp. 287–298). [Link]

  • Seashore-Ludlow, B., Axelsson, H., Almqvist, H., & Lundbäck, T. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 895-905. [Link]

  • Stoddart, L. A., White, C. W., Nguyen, K., & Hill, S. J. (2019). NanoBRET: The Bright Future of Proximity-Based Assays. Frontiers in Bioengineering and Biotechnology, 7, 56. [Link]

  • St. John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. [Link]

  • Zhang, T., Wu, Y., & Zhang, X. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 138-140. [Link]

  • Zhang, Y., & Stahelin, R. V. (2021). Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. Methods in Molecular Biology, 2213, 175-182. [Link]

Sources

Independent Verification and Comparative Analysis of Synthetic Routes to Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern medicinal chemistry, cyclopropyl rings are prized motifs, imparting unique conformational rigidity and metabolic stability to drug candidates. Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate is a valuable building block incorporating this scaffold, alongside a protected amine and a primary alcohol, offering multiple points for further chemical elaboration. This guide provides an in-depth, independent verification of a plausible synthesis for this compound, derived from patent literature, and compares it with alternative synthetic strategies. We will dissect the key transformations, offering insights into the rationale behind procedural choices and providing data-supported comparisons to aid in synthetic route selection.

Reported Synthesis: A Plausible Route from Patent Literature

The overall synthetic strategy involves three main stages:

  • Formation of the Cyclopropane Core: Construction of the 1,1-disubstituted cyclopropane ring.

  • Conversion to the Primary Amine: Transformation of the nitrile group into a methylamine.

  • Carbamate Formation: Protection of the resulting primary amine as an ethyl carbamate.

A plausible synthetic pathway, compiled from various sources, is depicted below.

Reported_Synthesis Pentaerythritol Pentaerythritol Tribromoneopentanol Tribromoneopentanol Pentaerythritol->Tribromoneopentanol HBr, H2SO4 Acetate_Protected 3-bromo-2,2-bis (bromomethyl)propyl acetate Tribromoneopentanol->Acetate_Protected Acetic Anhydride Cyclopropyl_Intermediate 1-(bromomethyl)cyclopropyl]methyl acetate Acetate_Protected->Cyclopropyl_Intermediate Zn, Catalyst Nitrile_Intermediate 1-(hydroxymethyl)cyclopropylacetonitrile Cyclopropyl_Intermediate->Nitrile_Intermediate NaCN, then Hydrolysis Amine_Intermediate (1-(hydroxymethyl)cyclopropyl)methanamine Nitrile_Intermediate->Amine_Intermediate Reduction (e.g., LiAlH4) Final_Product This compound Amine_Intermediate->Final_Product Ethyl Chloroformate

Caption: Plausible "Reported" Synthetic Pathway

Part 1: Synthesis of the Cyclopropane Precursor

The synthesis of the key intermediate, 1-(hydroxymethyl)cyclopropylacetonitrile, is detailed in several patents, often starting from pentaerythritol.[1][2]

Experimental Protocol: Synthesis of 1-(hydroxymethyl)cyclopropylacetonitrile[1][3]
  • Bromination of Pentaerythritol: Pentaerythritol is treated with hydrobromic acid and sulfuric acid to yield tribromoneopentanol.

  • Acetylation: The resulting alcohol is acetylated using acetic anhydride to give 3-bromo-2,2-bis(bromomethyl)propyl acetate.

  • Cyclization: The tricyclic intermediate is then subjected to a reductive cyclization using zinc powder and a catalyst to form [1-(bromomethyl)cyclopropyl]methyl acetate.

  • Cyanation and Hydrolysis: The bromomethyl group is displaced with cyanide, typically using sodium cyanide in a suitable solvent like DMSO. Subsequent controlled hydrolysis of the acetate protecting group furnishes 1-(hydroxymethyl)cyclopropylacetonitrile.

Critical Analysis and Alternative Cyclopropanation Methods

The patented route to the cyclopropane core is a multi-step process with potentially harsh reagents. For laboratory-scale synthesis, alternative cyclopropanation methods might offer greater efficiency and milder conditions.

MethodReagentsProsCons
Simmons-Smith Reaction Diiodomethane (CH₂I₂), Zn-Cu coupleHigh stereospecificity, functional group tolerance.[3][4]Cost of diiodomethane, preparation of the zinc-copper couple.[5]
Corey-Chaykovsky Reaction Trimethylsulfoxonium iodide, NaHEffective for electron-deficient alkenes.[6]Requires activated π-systems.
Diazo Compound-Mediated Diazomethane, light or metal catalystCan be highly efficient.[7]Diazomethane is explosive and toxic.[5]

The Simmons-Smith reaction stands out as a robust and generally applicable alternative for the synthesis of the cyclopropane ring.[3][4][5] It involves the reaction of an alkene with a carbenoid species, typically iodomethylzinc iodide.

Simmons_Smith Alkene Allyl Alcohol Derivative Transition_State "Butterfly" Transition State Alkene->Transition_State Carbenoid IZnCH2I Carbenoid->Transition_State Cyclopropane Cyclopropylmethanol Derivative Transition_State->Cyclopropane

Caption: Simmons-Smith Cyclopropanation Workflow

Part 2: Formation of the Primary Amine

The reduction of the nitrile group in 1-(hydroxymethyl)cyclopropylacetonitrile is a critical step to produce the corresponding primary amine.

Experimental Protocol: Nitrile Reduction

A standard and effective method for this transformation is the use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • A solution of 1-(hydroxymethyl)cyclopropylacetonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in diethyl ether under an inert atmosphere at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.

  • The resulting solids are filtered off, and the organic layer is dried and concentrated to yield (1-(hydroxymethyl)cyclopropyl)methanamine.

Comparative Analysis of Amine Synthesis

While LiAlH₄ is highly effective, its pyrophoric nature necessitates careful handling. Alternative methods for generating the amine functionality can be considered, particularly those that proceed via reductive amination of a corresponding aldehyde.

MethodStarting MaterialReagentsProsCons
Nitrile Reduction NitrileLiAlH₄ or H₂/CatalystDirect conversion.LiAlH₄ is hazardous; catalytic hydrogenation may require high pressure.
Reductive Amination AldehydeNH₃, Reducing Agent (e.g., NaBH₃CN)Milder conditions, can be a one-pot reaction.[8][9]Requires an additional step to synthesize the aldehyde from the nitrile or alcohol.

Reductive amination offers a milder and often more scalable alternative.[10] The process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[9] For the synthesis of a primary amine, ammonia is used. Sodium cyanoborohydride (NaBH₃CN) is a particularly suitable reducing agent as it is less reactive towards carbonyls and selectively reduces the intermediate imine.[11]

Reductive_Amination Aldehyde 1-formyl-1-cyclopropylmethanol Imine Iminium Ion Intermediate Aldehyde->Imine Ammonia Ammonia (NH3) Ammonia->Imine Amine (1-(hydroxymethyl)cyclopropyl)methanamine Imine->Amine Reducing_Agent NaBH3CN Reducing_Agent->Amine Reduction

Caption: Reductive Amination Pathway

Part 3: Carbamate Formation

The final step is the protection of the primary amine as an ethyl carbamate. This is a common strategy to modify the amine's reactivity and physicochemical properties.

Experimental Protocol: Carbamate Formation
  • (1-(hydroxymethyl)cyclopropyl)methanamine is dissolved in a suitable solvent, such as dichloromethane, along with a base, for instance, triethylamine.

  • The solution is cooled in an ice bath, and ethyl chloroformate is added dropwise with stirring.

  • The reaction is allowed to proceed to completion, after which it is washed with water and brine.

  • The organic layer is dried over a drying agent, filtered, and the solvent is removed under reduced pressure to yield the final product, this compound.

Alternative Carbamate Forming Reagents

While ethyl chloroformate is a standard reagent, other options are available, each with its own advantages and disadvantages.

ReagentByproductProsCons
Ethyl Chloroformate HClReadily available, reactive.Generates corrosive HCl, requiring a base.
Diethyl Carbonate EthanolMilder, less toxic byproducts.Less reactive, may require higher temperatures or a catalyst.
Ethyl Cyanoformate HCNHighly reactive.Generates highly toxic HCN.

For most laboratory applications, the use of ethyl chloroformate with a tertiary amine base offers a reliable and efficient method for carbamate formation.

Conclusion and Recommendations

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The "reported" route, constructed from patent literature, provides a viable, albeit lengthy, pathway. For researchers seeking more efficient and potentially milder alternatives, the following recommendations are made:

  • For Cyclopropanation: The Simmons-Smith reaction offers a well-established and versatile method for constructing the cyclopropane ring, often with high yields and stereocontrol.[3][4]

  • For Amine Synthesis: If the corresponding aldehyde is accessible, reductive amination using ammonia and sodium cyanoborohydride presents a milder and safer alternative to nitrile reduction with LiAlH₄.[8][9][10]

  • For Carbamate Formation: The use of ethyl chloroformate in the presence of a non-nucleophilic base like triethylamine remains the most straightforward and widely used method for this transformation.

By critically evaluating each key transformation and considering the available alternatives, researchers can select the most appropriate synthetic strategy based on factors such as scale, available resources, and safety considerations. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for the successful and independent synthesis of this valuable chemical building block.

References

  • Wikipedia. Cyclopropanation. [Link]

  • Powers, D. C., & Baran, P. S. (2017). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC - NIH. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686. [Link]

  • Krasavin, M. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • ResearchGate. Commonly used methods for cyclopropanation reactions. [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Moody, C. J., & Taylor, R. J. (2001). Efficient synthesis of protected cyclopropyl beta-aspartylphosphates. PubMed. [Link]

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • Google Patents. (2006). Process for preparation of [1-(mercaptomethyl)
  • Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYLCARBAMATE. [Link]

  • Chemistry Skills. (2023). Reductive Amination. YouTube. [Link]

  • Google Patents. (2022). Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Patsnap. (n.d.). Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. [Link]

  • Google Patents. (2013). Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Google Patents. (2013). Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

Sources

Benchmarking the pharmacokinetic properties against structurally similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Comparative Pharmacokinetics

In the landscape of drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. A significant hurdle lies in optimizing its pharmacokinetic (PK) profile—what the body does to the drug.[1][2][3] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of an NCE is paramount.[1][2][4] This guide provides a comprehensive framework for benchmarking the PK properties of a lead compound against its structurally similar analogs. This comparative approach offers invaluable insights, guiding medicinal chemistry efforts to enhance "drug-like" characteristics and increasing the probability of success in later-stage development.[5]

The rationale for this comparative analysis is rooted in the principle that small modifications to a chemical scaffold can lead to profound changes in ADME properties.[6][7] By systematically evaluating an NCE alongside compounds with known PK profiles, researchers can:

  • Identify Structure-Activity Relationships (SAR): Discern how specific functional groups or structural motifs influence key PK parameters.

  • De-risk Development: Early identification of liabilities such as poor absorption, rapid metabolism, or potential for drug-drug interactions can save considerable time and resources.[8][9]

  • Establish a Predictive Framework: Build a knowledge base to better predict the PK behavior of future compounds within the same chemical series.[10][11]

This guide will delineate the critical in vitro and in vivo assays, provide detailed experimental protocols, and present a logical workflow for a robust comparative PK assessment.

Part 1: Foundational Strategy - Selecting the Right Comparators

The selection of appropriate comparator compounds is a critical first step that dictates the relevance and utility of the entire benchmarking study.[12][13] The ideal set of comparators includes:

  • Marketed Drugs: If the NCE is part of a class with existing approved drugs, these serve as the gold standard, providing a clinically relevant benchmark.[13][14]

  • Late-Stage Clinical Candidates: Compounds that have progressed deep into clinical trials often have well-characterized PK profiles and can offer insights into the properties required for success.

  • Failed Development Candidates (with known reasons for failure): These can be powerful tools for understanding the "cliff-edge" of PK properties that lead to attrition.

  • Close Structural Analogs from Literature: Published data on compounds with minor structural variations can help build a detailed SAR map.

The key is to select a diverse set of comparators that systematically explore the chemical space around the NCE.

Part 2: The Experimental Blueprint - A Phased Approach to PK Profiling

A tiered or phased approach to experimental evaluation is recommended, starting with high-throughput in vitro assays to rank-order compounds and progressing to more resource-intensive in vivo studies for the most promising candidates.[15]

Phase 1: In Vitro ADME Profiling - The High-Throughput Triage

In vitro ADME assays are the workhorse of early drug discovery, offering a rapid and cost-effective means to assess the fundamental PK properties of a large number of compounds.[4][8][9]

For orally administered drugs, the ability to cross the intestinal barrier is a primary determinant of bioavailability.[16]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a high-throughput screen for passive diffusion.[15][16]

  • Caco-2 Permeability Assay: This cell-based model simulates the human intestinal barrier, providing information on both passive and active transport mechanisms.[8][16]

The distribution of a drug within the body influences its efficacy and potential for off-target toxicity.[9]

  • Plasma Protein Binding (PPB): Determines the fraction of drug bound to plasma proteins, as only the unbound fraction is pharmacologically active.[9][16] High plasma protein binding can limit tissue distribution.[9]

  • Brain-to-Plasma Ratio (LogBB): For CNS-targeted drugs, this metric, often assessed in vivo or with in vitro models, is critical.

The rate and site of metabolism are key drivers of a drug's half-life and potential for drug-drug interactions.[16]

  • Liver Microsomal Stability: This assay assesses the intrinsic clearance of a compound by the major drug-metabolizing enzymes (Cytochrome P450s).[8][16]

  • Hepatocyte Stability: Provides a more complete picture of hepatic metabolism, including both Phase I and Phase II metabolic pathways.[8]

While primarily assessed in vivo, in vitro transporter assays can provide early indications of the involvement of active transport in renal or biliary clearance.

Phase 2: In Vivo Pharmacokinetic Studies - The Definitive Assessment

Promising candidates from in vitro screening should be advanced to in vivo studies in animal models (typically rodents) to obtain a comprehensive PK profile.[17][18]

The primary output of an in vivo PK study is the plasma concentration-time curve, from which several key parameters are derived:[19][20]

  • Cmax (Maximum Concentration): The peak plasma concentration of the drug.[19][21]

  • Tmax (Time to Cmax): The time at which Cmax is reached.[19][21]

  • AUC (Area Under the Curve): Represents the total drug exposure over time.[19][21][22]

  • t½ (Half-life): The time required for the plasma concentration of the drug to decrease by half.[1][19]

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Bioavailability (F%): The fraction of an administered dose that reaches the systemic circulation.

Part 3: Data Interpretation and Visualization - Translating Data into Actionable Insights

A systematic comparison of the PK data for the NCE and its structural analogs is crucial for informed decision-making.

Comparative Data Summary
Compound Structure PAMPA (Pe x 10⁻⁶ cm/s) Caco-2 (Papp x 10⁻⁶ cm/s) PPB (%) Microsomal Stability (t½, min) In Vivo PK (Rat)
NCE-001 [Insert 2D Structure][Data][Data][Data][Data]Cmax: [Data]Tmax: [Data]AUC: [Data]t½: [Data]F%: [Data]
Analog-A [Insert 2D Structure][Data][Data][Data][Data]Cmax: [Data]Tmax: [Data]AUC: [Data]t½: [Data]F%: [Data]
Analog-B [Insert 2D Structure][Data][Data][Data][Data]Cmax: [Data]Tmax: [Data]AUC: [Data]t½: [Data]F%: [Data]
Marketed Drug [Insert 2D Structure][Data][Data][Data][Data]Cmax: [Data]Tmax: [Data]AUC: [Data]t½: [Data]F%: [Data]

Caption: Comparative analysis of in vitro and in vivo pharmacokinetic parameters.

Visualizing the Workflow

Pharmacokinetic_Benchmarking_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Decision Making Compound_Library NCE & Analogs Absorption_Assays Absorption (PAMPA, Caco-2) Compound_Library->Absorption_Assays Distribution_Assays Distribution (PPB) Compound_Library->Distribution_Assays Metabolism_Assays Metabolism (Microsomes, Hepatocytes) Compound_Library->Metabolism_Assays Data_Analysis_1 In Vitro Data Analysis & Compound Ranking Absorption_Assays->Data_Analysis_1 Distribution_Assays->Data_Analysis_1 Metabolism_Assays->Data_Analysis_1 Select_Candidates Select Promising Candidates Data_Analysis_1->Select_Candidates In_Vivo_PK_Study In Vivo PK Study (Rodent Model) Select_Candidates->In_Vivo_PK_Study Bioanalysis Bioanalysis (LC-MS/MS) In_Vivo_PK_Study->Bioanalysis PK_Parameter_Calculation PK Parameter Calculation (Cmax, Tmax, AUC, t½, F%) Bioanalysis->PK_Parameter_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis PK_Parameter_Calculation->SAR_Analysis Lead_Optimization Guide Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A streamlined workflow for pharmacokinetic benchmarking.

Part 4: Detailed Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound by liver microsomes.

Materials:

  • Test compounds and positive control (e.g., a rapidly metabolized compound).

  • Pooled liver microsomes (human, rat, etc.).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Acetonitrile with internal standard for quenching.

  • 96-well plates.

  • LC-MS/MS system.

Procedure:

  • Prepare stock solutions of test compounds and controls.

  • In a 96-well plate, add liver microsomes and the test compound to a phosphate buffer.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Self-Validation:

  • Include a positive control to ensure the metabolic activity of the microsomes.

  • Run a negative control (without NADPH) to account for non-enzymatic degradation.

  • Monitor the internal standard to control for variations in sample processing and analysis.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of a test compound following intravenous and oral administration.

Materials:

  • Test compound formulated for intravenous (IV) and oral (PO) dosing.

  • Male Sprague-Dawley rats (or other appropriate strain).

  • Dosing vehicles.

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Centrifuge.

  • LC-MS/MS system.

Procedure:

  • Fast animals overnight before dosing.

  • Administer the test compound via IV (e.g., tail vein injection) and PO (e.g., oral gavage) routes to separate groups of animals.

  • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[17]

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to perform non-compartmental analysis of the plasma concentration-time data to calculate PK parameters.[23]

Self-Validation:

  • The bioanalytical method must be validated for accuracy, precision, linearity, and selectivity.

  • The inclusion of both IV and PO arms allows for the determination of absolute bioavailability.

  • Animal welfare should be monitored throughout the study in accordance with institutional guidelines.

Conclusion: A Data-Driven Path to Better Drug Candidates

Benchmarking the pharmacokinetic properties of a new chemical entity against its structural analogs is a powerful, data-driven strategy in modern drug discovery.[23] By systematically applying the principles and protocols outlined in this guide, researchers can gain a deeper understanding of the structure-pharmacokinetic relationships within their chemical series. This knowledge is instrumental in guiding medicinal chemistry efforts to design and synthesize compounds with optimized ADME profiles, ultimately increasing the likelihood of identifying a successful clinical candidate. Regulatory bodies like the FDA and EMA require robust ADME data for Investigational New Drug (IND) submissions, making these assays indispensable for compliance.[8]

References

  • In Vitro Assessment of ADME Properties of Lead Compounds. (2021). YouTube. Available at: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]

  • Guideline on the Investigation of Bioequivalence. (2010). European Medicines Agency (EMA). Available at: [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]

  • How to Choose the Right Comparator Drug Model for Your Clinical Trial. (2023). Pharmaceutical Technology. Available at: [Link]

  • Note for Guidance on the Investigation of Bioavailability and Bioequivalence. (2001). European Medicines Agency (EMA). Available at: [Link]

  • Pharmacokinetics and AUC Refresher. DoseMe. Available at: [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (2011). Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Understanding Pharmacokinetics & Pharmacodynamics. Alimentiv. Available at: [Link]

  • Pharmacology Knowledge Base. Clinical and Translational Science Institute. Available at: [Link]

  • Selecting Your Comparator Drug. Midwinter Solutions. Available at: [Link]

  • Comparator Drugs: The Unsung Heroes Driving Clinical Trial Success. Neunco. Available at: [Link]

  • The New European Medicines Agency Guideline on the Investigation of Bioequivalence. (2011). Basic & Clinical Pharmacology & Toxicology. Available at: [Link]

  • Note for Guidance on the Investigation of Bioavailability and Bioequivalence. European Medicines Agency (EMA). Available at: [Link]

  • Demonstration of Comparability of Human Biological Products, Including Therapeutic Biotechnology-derived Products. (1996). FDA. Available at: [Link]

  • What's a good and reliable database on the pharmacodynamic and pharmacokinetic data of drugs both approved and unapproved? Biology Stack Exchange. Available at: [Link]

  • A short introduction to pharmacokinetics. (2004). European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • The importance and implications of comparator selection in pharmacoepidemiologic research. (2018). Current Epidemiology Reports. Available at: [Link]

  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2012). In Drug Discovery and Evaluation: Pharmacological Assays. Available at: [Link]

  • The Crucial Role of Pharmacodynamic and Pharmacokinetic Studies in Drug Development. Pro-ficiency. Available at: [Link]

  • The Importance of Pharmacokinetics Testing Before Beginning Clinical Trials. (2014). Scorpius BioManufacturing. Available at: [Link]

  • Comparator Management (P.1). (2022). Orioled Hub. Available at: [Link]

  • Pharmacokinetic and Pharmacodynamic Resources. Boomer. Available at: [Link]

  • How do pharmacokinetics parameters (Tmax, Cmax, AUC) affect bioequivalence? Quora. Available at: [Link]

  • Pharmacokinetics - Area Under the Curve Calculations. Resolian. Available at: [Link]

  • The Role of Pharmacokinetic and Pharmacokinetic/Pharmacodynamic Modeling in Drug Discovery and Development. (2010). Current Drug Metabolism. Available at: [Link]

  • Pharmacokinetic properties of the selected compounds. (2023). Journal of Molecular Structure. Available at: [Link]

  • FDA rethinks need for comparative efficacy studies for certain biosimilars. (2023). JD Supra. Available at: [Link]

  • The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. (2005). British Journal of Clinical Pharmacology. Available at: [Link]

  • Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. (2021). Clinical and Translational Science. Available at: [Link]

  • An open-source database for predicting pharmacokinetics. UCL. Available at: [Link]

  • PK-DB: pharmacokinetics database for individualized and stratified computational modeling. (2020). Nucleic Acids Research. Available at: [Link]

  • Considering the Impact of 'Drug-like' Properties on the Chance of Success. Optibrium. Available at: [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development. (2021). YouTube. Available at: [Link]

  • Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. (2022). YouTube. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]

  • FDA Issues Draft Guidance on Bioequivalence Studies Specifically for ANDAs. (2014). Foley & Lardner LLP. Available at: [Link]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. FDA. Available at: [Link]

  • Structural Influence on Drug Action: A Comprehensive Analysis. Open Access Journals. Available at: [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Scientific Reports. Available at: [Link]

  • Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. (2016). Molecules. Available at: [Link]

  • Using Physiologically Based Pharmacokinetic Modeling and Benchmark Dose Methods to Derive an Occupational Exposure Limit for N-Methylpyrrolidone. (2021). Toxicological Sciences. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Replicating Biological Assay Results for Novel Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Carbamate Scaffold in Modern Drug Discovery

Carbamate derivatives represent a cornerstone in medicinal chemistry, prized for their chemical stability, ability to cross cellular membranes, and their structural mimicry of the peptide bond.[1][2][3][4][5] This versatility has led to their successful application in a wide array of therapeutic areas, including treatments for Alzheimer's disease, cancer, and various infections.[1][2] The biological activity of these compounds is often tied to their ability to interact with and inhibit specific enzymes. Therefore, rigorous, and reproducible biological evaluation is paramount in the development of novel carbamate-based drug candidates.

This guide provides an in-depth, experience-driven framework for replicating key biological assay results for novel carbamate derivatives. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Our focus will be on three critical assays: Acetylcholinesterase (AChE) inhibition, cell viability (cytotoxicity), and apoptosis induction. By employing this multi-assay approach, researchers can build a comprehensive biological profile of their novel compounds, directly comparing their performance against established standards.

Acetylcholinesterase (AChE) Inhibition Assay: Quantifying Target Engagement

For many neurologically active carbamates, the primary target is Acetylcholinesterase (AChE), an enzyme critical for hydrolyzing the neurotransmitter acetylcholine.[6] Carbamates act as "pseudo-irreversible" inhibitors. They react with the serine residue in the AChE active site, forming a carbamoylated enzyme intermediate.[7][8] This intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine, effectively taking the enzyme out of commission for an extended period.[7]

The following protocol is based on the well-established Ellman's method, adapted for a 96-well plate format for higher throughput.

Principle of the Assay

The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. An effective inhibitor will reduce the rate of this color change.

Experimental Workflow: AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) add_buffer Add Buffer, DTNB, and Test Compound/Control prep_compounds Prepare Compound Dilutions (Novel Carbamates, Control) prep_compounds->add_buffer add_ache Add AChE Enzyme add_buffer->add_ache pre_incubate Pre-incubate (10-15 min) Allows inhibitor-enzyme binding add_ache->pre_incubate add_atci Initiate Reaction: Add Substrate (ATCI) pre_incubate->add_atci read_absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) add_atci->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the AChE colorimetric inhibition assay.

Detailed Protocol: AChE Inhibition
  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.

    • DTNB Reagent: 10 mM DTNB in Assay Buffer.

    • Substrate (ATCI): 10 mM Acetylthiocholine Iodide in deionized water.

    • Enzyme (AChE): Recombinant Human AChE diluted in Assay Buffer to a working concentration of 0.2 U/mL.

    • Positive Control: 10 mM stock of Rivastigmine or a similar known AChE inhibitor in DMSO.

    • Test Compounds: Prepare 10 mM stock solutions of novel carbamate derivatives in DMSO.

  • Assay Procedure (96-well plate):

    • Controls: It is critical to establish the validity of each assay plate.[9][10][11][12][13]

      • 100% Activity Control (Negative Control): 120 µL Assay Buffer, 20 µL DTNB, 20 µL DMSO, 20 µL AChE.

      • Blank (No Enzyme): 140 µL Assay Buffer, 20 µL DTNB, 20 µL DMSO.

      • Positive Control: 120 µL Assay Buffer, 20 µL DTNB, 20 µL of diluted Rivastigmine, 20 µL AChE.

    • Test Wells: In triplicate, add 120 µL Assay Buffer, 20 µL DTNB, and 20 µL of your serially diluted novel carbamate derivative to the wells.

    • Enzyme Addition: Add 20 µL of AChE solution to all wells except the Blank.

    • Pre-incubation: Mix gently on a plate shaker and incubate for 15 minutes at room temperature. This step is crucial as it allows the carbamate inhibitor to bind to and carbamoylate the enzyme before the substrate is introduced.[14]

    • Reaction Initiation: Add 20 µL of ATCI substrate to all wells. Final volume should be 200 µL.

    • Measurement: Immediately begin reading the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.[15]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (mOD/min).

    • Correct the rates by subtracting the rate of the Blank.

    • Calculate the Percent Inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

    • Plot % Inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value. The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[16][17][18]

Comparative Data for AChE Inhibition
CompoundTargetIC50 (µM) [± SD]
Rivastigmine (Standard) Human AChE2.5 [± 0.3]
Novel Carbamate 1 (CB-1) Human AChE0.8 [± 0.1]
Novel Carbamate 2 (CB-2) Human AChE15.2 [± 2.1]

Cell Viability Assay (MTT): Assessing General Cytotoxicity

Before a compound can be considered a therapeutic agent, its effect on cell health must be determined.[19] Cell viability assays are fundamental for screening new drug candidates for potential toxicity.[19][20] The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[21][22]

Principle of the Assay

In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[21] The amount of formazan produced is directly proportional to the number of living cells.[22] These crystals are then solubilized, and the absorbance is measured, typically around 570 nm.[21][22]

Mechanism of Carbamate-Induced AChE Inhibition

Apoptosis_Pathway Drug Drug Candidate (e.g., Carbamate) Stress Cellular Stress Drug->Stress Mito Mitochondria Stress->Mito triggers Casp9 Initiator Caspase-9 (Inactive) Mito->Casp9 activates Casp9_A Caspase-9 (Active) Casp9->Casp9_A Casp37 Executioner Caspases-3/7 (Inactive) Casp9_A->Casp37 cleaves & activates Casp37_A Caspases-3/7 (Active) Casp37->Casp37_A Apoptosis Apoptosis (Cell Death) Casp37_A->Apoptosis cleaves cellular substrates Assay Caspase-Glo® 3/7 Assay (DEVD Substrate → Light) Casp37_A->Assay cleaves

Caption: Intrinsic pathway of apoptosis leading to Caspase-3/7 activation.

Detailed Protocol: Caspase-Glo® 3/7 Assay

This protocol is designed for its simplicity and high-throughput compatibility, following an "add-mix-measure" format. [23]

  • Cell Seeding and Treatment:

    • Prepare a 96-well plate with cells and treat them with your novel compounds, a positive control (Staurosporine), and vehicle/untreated controls, exactly as described in steps 1 and 2 of the MTT assay protocol. It is highly recommended to run a parallel plate for this assay alongside the viability assay.

    • Use a white-walled, clear-bottom plate suitable for luminescence measurements.

  • Assay Procedure:

    • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use. [24] * Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. This prevents temperature fluctuations that can affect enzyme kinetics and the luciferase signal.

    • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). [24][25] * Mixing: Place the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds to mix the contents and ensure cell lysis. [24][25] * Incubation: Incubate the plate at room temperature for 1 to 3 hours. The optimal time may vary by cell type and should be determined empirically. The luminescent signal is stable for several hours. [24]

  • Measurement and Data Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis:

      • Subtract the average luminescence of the blank wells (reagent + medium only) from all other readings.

      • Calculate the Fold Increase in Caspase Activity relative to the untreated control: Fold Increase = (Luminescence_treated / Luminescence_untreated_control)

Comparative Data for Apoptosis Induction
Compound (at 2x IC50 from Viability Assay)Cell LineFold Increase in Caspase-3/7 Activity [± SD]
Staurosporine (1 µM) SH-SY5Y8.5 [± 0.9]
Novel Carbamate 1 (50 µM) SH-SY5Y6.2 [± 0.7]
Novel Carbamate 2 (200 µM) SH-SY5Y1.1 [± 0.2]

Conclusion

The rigorous and systematic application of these three core assays provides a powerful framework for evaluating novel carbamate derivatives. By first confirming on-target activity with the AChE inhibition assay , then assessing overall cellular impact with the MTT viability assay , and finally elucidating the mechanism of cell death with the Caspase-Glo® 3/7 assay , researchers can build a comprehensive and compelling data package. This approach, grounded in sound scientific principles and validated by appropriate controls, ensures that the generated results are both replicable and reliable, paving the way for the successful identification and development of next-generation carbamate therapeutics.

References

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 279-293. Retrieved from [Link]

  • ACS Publications. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Thompson, C. M., et al. (2018). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. Biochemistry, 57(36), 5323–5330. Retrieved from [Link]

  • Padilla, S., et al. (2011). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 790, 19-28. Retrieved from [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 279–293. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ghose, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Apoptosis Dependent and Independent Functions of Caspases. In Madame Curie Bioscience Database. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]

  • Jaita, P., et al. (2015). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. Analytica Chimica Acta, 853, 541-548. Retrieved from [Link]

  • Science Ready. (n.d.). What are Positive and Negative Controls? Retrieved from [Link]

  • PubMed. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]

  • Assay Genie. (2023). Cleaved Caspase-3 and Apoptosis. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Carbamate Derivatives of Biological Interest. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. Retrieved from [Link]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Caspase-3 activation via the intrinsic and extrinsic apoptotic pathways. Retrieved from [Link]

  • ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • Kuca, K., et al. (2016). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 14(8), 990–996. Retrieved from [Link]

  • BioIVT. (2022). What Are Controls and Why Do We Need Them? Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding Negative and Positive Controls in Scientific Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Retrieved from [Link]

  • Wikipedia. (n.d.). Caspase 3. Retrieved from [Link]

  • News-Medical.Net. (2024). What control types are used in scientific discovery? Retrieved from [Link]

  • Biocompare. (n.d.). Caspase-Glo 3/7 Assay G8092 from Promega. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? Retrieved from [Link]

Sources

Safety Operating Guide

Guide to the Proper Disposal of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate (CAS No. 11602-42-5). As a valued professional in research and drug development, your safety and the integrity of our shared environment are paramount. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment and Chemical Profile

Toxicological Profile of Carbamates:

Many carbamates function as acetylcholinesterase inhibitors, a mechanism that can lead to a variety of neurological and physiological effects.[1][2] The severity of these effects can range from mild to life-threatening, depending on the specific compound and the level of exposure.[2][3] Some carbamates are also classified as potential carcinogens.[4][5] Given these potential hazards, This compound must be treated as a hazardous chemical for the purposes of disposal.

Regulatory Context:

The U.S. Environmental Protection Agency (EPA) regulates many carbamate-containing wastes as hazardous under the Resource Conservation and Recovery Act (RCRA).[6][7][8] Specific waste codes (K-listed and U-listed) are assigned to wastes generated during the production of carbamates.[7][8] Therefore, it is prudent to manage this compound in accordance with hazardous waste regulations to ensure compliance.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including preparation for disposal, the following minimum PPE is mandatory. The rationale for each piece of equipment is to prevent dermal, ocular, and respiratory exposure.

PPE Component Specification Rationale
Gloves Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).To prevent skin absorption, which is a potential route of exposure for carbamates.[1][2]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Recommended if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.

Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This process is designed to be self-validating by ensuring clear labeling, secure containment, and proper segregation of waste.

dot

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Unused/Waste This compound assess_waste Assess Waste Form (Solid, Liquid, or Contaminated Debris) start->assess_waste select_container Select Appropriate Waste Container assess_waste->select_container label_container Label Container with Hazardous Waste Tag select_container->label_container transfer_waste Transfer Waste to Labeled Container label_container->transfer_waste segregate_waste Segregate from Incompatible Chemicals transfer_waste->segregate_waste store_saa Store in Designated Satellite Accumulation Area (SAA) segregate_waste->store_saa request_pickup Request Pickup by Licensed Hazardous Waste Contractor store_saa->request_pickup end End: Proper Disposal via Incineration or Other Approved Method request_pickup->end

Caption: Disposal workflow for this compound.

Step 1: Waste Characterization and Container Selection

  • For solid waste: Use a wide-mouth, sealable container made of high-density polyethylene (HDPE). Ensure the container is clean and dry before use.

  • For liquid waste (e.g., solutions containing the compound): Use a sealable, leak-proof HDPE or glass container. Polyethylene has good chemical resistance to many chemicals, but always check compatibility.[9][10][11][12][13] Do not use metal containers, as some carbamates can be corrosive.

  • For contaminated labware (e.g., pipette tips, gloves, weigh boats): Collect these in a designated, lined container for solid hazardous waste.

Step 2: Labeling

Proper labeling is a critical and non-negotiable step in the disposal process.

  • Affix a "Hazardous Waste" label to the container as soon as you begin accumulating waste.

  • Clearly write the full chemical name: "this compound" and the CAS number "11602-42-5".

  • List all constituents of the waste, including solvents and their approximate percentages.

  • Indicate the hazards associated with the waste. Based on the carbamate class, this should include "Toxic" and may include "Irritant".

Step 3: Waste Segregation and Accumulation

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Incompatibility: Carbamates are incompatible with strong acids, bases, and strong oxidizing agents.[14] Ensure the waste container is physically segregated from these materials to prevent dangerous chemical reactions.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant risk.

  • The most common and environmentally responsible method for the final disposal of organic hazardous waste is high-temperature incineration by a licensed facility.[15]

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Step 1: Immediate Response

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is large or you are unsure how to proceed, contact your institution's EHS emergency line.

  • Remove any ignition sources if the compound is dissolved in a flammable solvent.

Step 2: Containment and Cleanup

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • For a solid spill, carefully sweep the material into a container for hazardous waste disposal. Avoid creating dust.

  • For a liquid spill, absorb the material with spill pads or another inert absorbent.

Step 3: Decontamination

  • Once the bulk of the spill has been cleaned up, decontaminate the affected surfaces. For carbamates, a solution of washing soda (sodium carbonate) or a strong soap solution can be effective.[16]

  • Wipe the area thoroughly, working from the outside of the spill inward.

  • Collect all cleanup materials (absorbents, wipes, contaminated PPE) in a sealed bag or container and label it as hazardous waste for disposal.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to these guidelines, you are not only ensuring your own safety and that of your colleagues but also contributing to the protection of our environment. Always prioritize safety and consult with your institution's EHS department for any questions or concerns.

References

  • Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. (n.d.). United States Environmental Protection Agency.
  • Carbamic acid, methyl ester SDS, 598-55-0 Safety Data Sheets. (n.d.). ECHEMI.
  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. (2013). United States Environmental Protection Agency.
  • Personal protective equipment for handling Methyl carbamate-d3. (n.d.). Benchchem.
  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). ACTenviro.
  • Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate. (n.d.). Benchchem.
  • Carbamates: Are they “Good” or “Bad Guys”? (n.d.). SciELO.
  • Carbamic acid, ethyl ester: Human health tier II assessment CAS Number. (2015, February 13). National Industrial Chemicals Notification and Assessment Scheme.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). United States Environmental Protection Agency.
  • Carbamate Toxicity. (n.d.). National Center for Biotechnology Information.
  • Personal Protective Equipment. (2025, September 12). United States Environmental Protection Agency.
  • Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. (2024, November 7). MDPI.
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). United States Environmental Protection Agency.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
  • Carbamate pesticides: a general introduction (EHC 64, 1986). (n.d.). Inchem.org.
  • PPE and Safety Equipment When Using Chemicals. (2024, April 5). Compliance Partners.
  • Chemical resistance of high and low density polyethylene. (n.d.). Cipax.
  • Polyethylene chemical resistance. (n.d.). Braskem.
  • This compound. (n.d.). Fluorochem.
  • 1160264-42-5|Ethyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate. (n.d.). BLDpharm.
  • Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. (n.d.). ScienceDirect.
  • Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. (n.d.). CP Lab Safety.
  • On-demand ammonium carbamate waste heat capture for safe, long-term storage. (n.d.). TechLink.
  • Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. (2022, April 4). National Center for Biotechnology Information.
  • Ethyl carbamate. (n.d.). Wikipedia.
  • Polyethylene Chemical Compatibility Guide. (n.d.). Paramount Materials.
  • Chemicals Resistance Table Low Density and High Density Polyethylene. (n.d.). Hippo Plastique.
  • Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. (2022, April 4). PubMed.
  • Stabilization of carbamate esters. (n.d.). Google Patents.
  • Ethyl {[1-(hydroxymethyl)cyclopropyl]-methyl}carbamate (Cas 1160264-42-5). (n.d.). Parchem.
  • Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb... (n.d.). ResearchGate.
  • Which one is stronger in alkaline hydrolysis? Carbamate or Ester? (2016, September 10). ResearchGate.
  • Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. (n.d.). ACS Omega.
  • CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE. (n.d.). CAMEO Chemicals.
  • Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. (n.d.). United States Environmental Protection Agency.
  • ethyl ([2-methyl-2-(4-methyl-3-penten-1-yl)cyclopropyl]methy) carbamate. (n.d.). The Good Scents Company.
  • WASTE INCINERATION FACILITIES. (n.d.). Minamata Convention on Mercury.
  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities; Correction. (1995, April 17). Federal Register.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.